molecular formula C20H18O11 B1252278 Quercetin-3-O-arabinoside

Quercetin-3-O-arabinoside

Cat. No.: B1252278
M. Wt: 434.3 g/mol
InChI Key: PZZRDJXEMZMZFD-KRLKJCFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin-3-O-arabinoside is a quercetin O-glycoside.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m1/s1

InChI Key

PZZRDJXEMZMZFD-KRLKJCFRSA-N

SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Quercetin-3-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin-3-O-arabinoside, a flavonoid glycoside, is a naturally occurring phytochemical found in a variety of plant species. It is a derivative of quercetin (B1663063), a widely distributed flavonoid known for its antioxidant and anti-inflammatory properties. The addition of an arabinoside sugar moiety can enhance the compound's solubility and stability. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and an exploration of its known signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this bioactive compound.

Natural Sources of this compound

This compound has been identified in a diverse range of plant species. The concentration of this compound can vary significantly depending on the plant part, cultivar, growing conditions, and harvesting time. The following table summarizes the key natural sources and, where available, the quantitative content of this compound.

Plant SpeciesCommon NamePlant PartThis compound ContentReference(s)
Psidium guajavaGuavaLeavesIdentified as a major flavonoid glycoside. Quantitative data for the specific arabinoside is limited, but total quercetin content after hydrolysis of glycosides is reported to be in the range of 0.181–0.393%.[1][2][3][4][5]
Vaccinium macrocarponAmerican CranberryFruit104.63 ± 0.98 µg/g DW ('Searles' cultivar) to 613.80 ± 3.66 µg/g DW ('Searles' cultivar) for arabinofuranoside and arabinopyranoside forms, respectively.
Hedysarum neglectumAerial Parts / RootsIdentified as a constituent. Quantitative data for the specific arabinoside is not readily available, though studies have quantified total quercetin from hairy root cultures.[6][7]
Punica granatumPomegranateFlowers, LeavesIdentified as a constituent. Quantitative data for the specific arabinoside is not specified, though total flavonoid content is reported.[8][9]
Alchemilla xanthochloraLady's MantleAerial PartsIdentified as a major flavonoid compound. One study reported total flavonoids at 2.22% of dried aerial parts, with "glucuronyl-3 quercetol" at 1.18%, but specific concentration for the arabinoside is not provided.[10][11][12][13][14]
Malus domesticaAppleFruitIdentified as an inhibitor of soluble epoxide hydrolase.[15]
Persicaria lapathifoliaPale SmartweedQuercetin glycosides have been identified.
Euphorbia hyssopifoliaReported to contain this compound.
Laguncularia racemosaWhite MangroveReported to contain this compound.
Bupleurum speciesAerial PartsThis compound has been quantified in some species.[16]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a synthesized methodology for the extraction and isolation of flavonoid glycosides, including this compound, from plant materials.

1.1. Plant Material Preparation:

  • Collect the desired plant material (e.g., leaves, fruits).

  • Air-dry the material in a well-ventilated area, shielded from direct sunlight, or freeze-dry to preserve the phytochemicals.

  • Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

1.2. Extraction:

  • Maceration: Suspend the powdered plant material in a solvent (e.g., 80% methanol (B129727) or 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v). Agitate the mixture at room temperature for 24-48 hours.

  • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the chosen solvent in a beaker. Place the beaker in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

  • Soxhlet Extraction: For exhaustive extraction, place the powdered plant material in a thimble in a Soxhlet apparatus and extract with a suitable solvent (e.g., methanol) for several hours.

1.3. Filtration and Concentration:

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

1.4. Purification by Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase for HPLC or a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove non-polar impurities.

  • Elution: Elute the flavonoid glycosides with a more polar solvent, such as methanol or acetonitrile. Collect the eluate.

Quantification of this compound by HPLC-DAD or UPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound.

2.1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2.2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute compounds with increasing hydrophobicity.

2.3. Chromatographic Conditions:

  • Flow Rate: 0.8 - 1.0 mL/min for HPLC; 0.2 - 0.4 mL/min for UPLC.

  • Column Temperature: 25-30°C.

  • Injection Volume: 5-20 µL.

  • DAD Detection: Monitor at a wavelength of approximately 350 nm for quercetin glycosides.

  • MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific precursor-to-product ion transitions of this compound.

2.4. Standard Preparation and Quantification:

  • Prepare a stock solution of a certified reference standard of this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts and quantify the amount of this compound by comparing the peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

While research on the specific signaling pathways of this compound is ongoing, evidence points to its role in modulating inflammatory responses. A key mechanism appears to be the inhibition of soluble epoxide hydrolase (sEH).

Inhibition of Soluble Epoxide Hydrolase (sEH) and Downstream Effects

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound can increase the levels of EETs, which in turn can suppress inflammatory signaling pathways such as NF-κB and MAPK.[15]

sEH_Inhibition_Pathway Q3A This compound sEH Soluble Epoxide Hydrolase (sEH) Q3A->sEH EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Metabolizes DHETs Dihydroxyeicosatrienoic Acids (DHETs) Inflammation Inflammation EETs->Inflammation Suppresses

Inhibition of soluble epoxide hydrolase by this compound.
Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. The increased levels of EETs resulting from sEH inhibition can lead to the suppression of the NF-κB pathway. This occurs through the stabilization of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm EETs Increased EETs (from sEH inhibition) IKK IKK Complex EETs->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->ProInflammatory_Genes Activation

Modulation of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Quercetin and its glycosides have been shown to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38. By preventing their activation, this compound can block the downstream signaling that leads to the production of inflammatory mediators.

MAPK_Pathway Q3A This compound MAPKKK MAPKKK (e.g., MEKK, ASK1) Q3A->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Modulation of the MAPK signaling pathway.

Conclusion

This compound is a promising bioactive compound found in a variety of plants, with guava leaves and cranberries being notable sources. Its potential therapeutic effects, particularly its anti-inflammatory properties, are beginning to be understood at a molecular level. The inhibition of soluble epoxide hydrolase and the subsequent modulation of the NF-κB and MAPK signaling pathways represent key mechanisms of action. This technical guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the potential of this compound. Further quantitative studies on a wider range of plant sources and more detailed investigations into its specific molecular interactions are warranted to fully elucidate its therapeutic utility.

References

The Discovery of Quercetin-3-O-arabinoside in Medicinal Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin-3-O-arabinoside, a flavonoid glycoside, is a naturally occurring compound found in a variety of medicinal plants.[1][2][3][4] Derived from the widely distributed flavonoid quercetin (B1663063), the addition of an arabinoside sugar moiety enhances its solubility and stability.[2] This compound is the subject of growing interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and cardioprotective effects.[2][4] This technical guide provides a comprehensive overview of the discovery of this compound in medicinal plants, detailing its quantitative analysis, experimental protocols for its isolation and identification, and its role in key signaling pathways.

Quantitative Analysis of this compound in Medicinal Plants

The concentration of this compound and its parent compound, quercetin, varies significantly among different medicinal plants and even between different parts of the same plant. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds.[5][6][7]

Plant SpeciesPlant PartCompoundConcentrationReference
Nelumbo nucifera (Lotus)LeavesThis compoundPresent (unquantified)[8]
Hypericum perforatum (St. John's Wort)Aerial partsQuercetin glycosides (including arabinoside)Present (unquantified)[9][10][11]
Moringa oleiferaLeavesQuercetin3.01 to 13.43 mg/g of crude extract[12]
Moringa oleiferaLeavesQuercetin0.08%[6]
Psidium guajava (Guava)LeavesQuercetin0.181 – 0.393 %[13]
Hypericum hircinumLeavesQuercetinNot specified[14]

Note: Quantitative data for this compound is not always available. In such cases, data for the aglycone "quercetin" is provided as an indicator of the potential for the presence of its glycosides.

Experimental Protocols

Extraction of this compound

a) Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing the extraction of bioactive compounds.[15][16]

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves) at 60°C for one week and grind it into a uniform powder.[1]

  • Pre-leaching: Soak 100 g of the dried powder in 900 ml of 75% ethanol (B145695) for 20 minutes. This step enhances the diffusion of soluble compounds.[1]

  • Ultrasonication: Place the mixture in an ultrasonic bath. Sonicate for a period of 10-20 minutes. Optimal time may vary depending on the plant material.[1][15]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[1]

  • Concentration: The resulting extract can be concentrated using a rotary evaporator.

G Workflow for Ultrasound-Assisted Extraction A Plant Material (e.g., leaves) B Drying and Grinding A->B Preparation C Pre-leaching (75% Ethanol) B->C Soaking D Ultrasound-Assisted Extraction C->D Sonication E Filtration D->E Separation F Crude Extract E->F Collection

Fig. 1: Ultrasound-Assisted Extraction Workflow
Purification of this compound

a) Column Chromatography with Sephadex LH-20

Sephadex LH-20 is a common stationary phase for the purification of flavonoids.[17][18][19][20][21]

Protocol:

  • Column Preparation: Prepare a column with Sephadex LH-20 as the stationary phase. The dimensions of the column will depend on the amount of crude extract to be purified.

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., methanol) and load it onto the column.

  • Elution: Elute the column with a suitable solvent system. A common mobile phase for flavonoid separation is a gradient of methanol (B129727) and water or chloroform (B151607) and methanol.[17][18] For example, start with 100% methanol and gradually introduce water to increase polarity.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate them to obtain the purified compound.

G Purification by Column Chromatography A Crude Extract B Sephadex LH-20 Column Chromatography A->B Loading C Fraction Collection B->C Elution D TLC/HPLC Analysis C->D Monitoring E Pooling of Pure Fractions D->E Identification F Purified this compound E->F Concentration

Fig. 2: Column Chromatography Purification Workflow
Identification and Quantification

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the identification and quantification of this compound.

Protocol:

  • System: An HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD) is typically used.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Detection: Detection is typically performed at a wavelength of around 350-370 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Signaling Pathway Modulation

Quercetin and its glycosides, including this compound, have been shown to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Quercetin has been shown to inhibit this pathway at multiple points.[22]

Mechanism of Inhibition:

  • Inhibition of IKK: Quercetin can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[23]

  • Prevention of IκBα Degradation: By inhibiting IKK, quercetin prevents the phosphorylation and subsequent degradation of IκBα.

  • Inhibition of p65 Nuclear Translocation: As IκBα remains bound to the p65/p50 NF-κB dimer in the cytoplasm, its translocation to the nucleus is blocked.

  • Downregulation of Inflammatory Gene Expression: The inhibition of NF-κB nuclear translocation prevents the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

G Inhibition of NF-κB Pathway by this compound cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates p65 p65/p50 IkBa_p65->p65 IkBa_p Degradation IkBa_p65->IkBa_p p65_nuc p65/p50 p65->p65_nuc Translocation Quercetin This compound Quercetin->IKK Inhibits DNA DNA p65_nuc->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Transcription

Fig. 3: this compound's effect on the NF-κB pathway
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes like inflammation and apoptosis. Quercetin has been shown to modulate the activity of key kinases in this pathway, including ERK, p38, and JNK.[24][25][26]

Mechanism of Modulation:

  • Inhibition of MEK1/2: Quercetin can directly inhibit MEK1/2, the upstream kinase of ERK1/2.[26]

  • Reduced ERK1/2 Phosphorylation: Inhibition of MEK1/2 leads to a decrease in the phosphorylation and activation of ERK1/2.[24]

  • Modulation of p38 and JNK: Quercetin has also been shown to affect the phosphorylation of p38 and JNK, although the effects can be cell-type dependent.[22]

G Modulation of MAPK Pathway by this compound Quercetin This compound MEK12 MEK1/2 Quercetin->MEK12 Inhibits p38 p38 Quercetin->p38 Modulates JNK JNK Quercetin->JNK Modulates ERK12 ERK1/2 MEK12->ERK12 Phosphorylates Downstream Downstream Effects (Inflammation, Apoptosis) ERK12->Downstream p38->Downstream JNK->Downstream

Fig. 4: this compound's effect on the MAPK pathway

Conclusion

This compound is a promising phytochemical with significant therapeutic potential. This guide has provided an overview of its discovery in medicinal plants, including methods for its quantification, extraction, and purification. Furthermore, the modulation of the NF-κB and MAPK signaling pathways by quercetin and its derivatives highlights the molecular mechanisms underlying its anti-inflammatory effects. Further research is warranted to fully elucidate the specific contributions of the arabinoside moiety to the biological activity of quercetin and to explore its full potential in drug development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Quercetin-3-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Quercetin-3-O-arabinoside, a naturally occurring flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. This document details the spectroscopic techniques, experimental protocols, and key data points required for the unambiguous identification and characterization of this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques to reveal its molecular framework, functional groups, and the nature of the glycosidic linkage. The following tables summarize the key quantitative data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore. The absorption maxima (λmax) are influenced by the hydroxylation pattern of the quercetin (B1663063) aglycone.

Table 1: UV-Vis Spectroscopic Data for Quercetin Derivatives

CompoundSolventλmax Band I (nm)λmax Band II (nm)
Quercetin[1][2]Methanol (B129727)370-374255-257
Quercetin-3-O-glycosides (general)[3]Methanol~350-360~255-265
This compound (expected) Methanol ~355 ~256

Note: The addition of shift reagents such as NaOMe, AlCl₃, HCl, NaOAc, and H₃BO₃ can provide further information about the location of free hydroxyl groups.

Infrared Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for hydroxyl, carbonyl, aromatic, and ether functionalities.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (phenolic & alcoholic)3600-3200 (broad)Stretching vibrations
C=O (γ-pyrone)1665-1650Stretching vibration
C=C (aromatic)1615-1500Stretching vibrations
C-O (ether & alcohol)1300-1000Stretching vibrations
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the identity of the aglycone and the sugar moiety. Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids.

Table 3: Mass Spectrometric Data for this compound

ParameterValueDescription
Molecular FormulaC₂₀H₁₈O₁₁[4]
Molecular Weight434.35 g/mol [4]
Ionization ModeESI-Negative ion mode is often preferred for flavonoids.
[M-H]⁻m/z 433Deprotonated molecule.
Key Fragment Ionm/z 301Corresponds to the quercetin aglycone after the loss of the arabinose moiety (a loss of 132 Da).[5]
Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, allowing for the complete assignment of the structure, including the position of the glycosidic linkage and the stereochemistry of the sugar. The data presented below is a composite based on published data for this compound and its close structural analogs.[6][7][8]

Table 4: ¹H NMR (Proton) Spectroscopic Data for this compound (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quercetin Aglycone
H-2'~7.55d~2.0
H-6'~7.54dd~8.5, 2.0
H-5'~6.85d~8.5
H-6~6.20d~2.0
H-8~6.40d~2.0
5-OH~12.6s
Arabinose Moiety
H-1''~5.35d~7.0
H-2'' to H-5''~3.20-4.00m

Table 5: ¹³C NMR (Carbon) Spectroscopic Data for this compound (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
Quercetin Aglycone
C-2~156.4
C-3~133.5
C-4~177.6
C-5~161.3
C-6~98.8
C-7~164.4
C-8~93.7
C-9~156.5
C-10~104.1
C-1'~121.2
C-2'~115.6
C-3'~145.0
C-4'~148.5
C-5'~116.3
C-6'~122.1
Arabinose Moiety
C-1''~101.5
C-2''~71.5
C-3''~70.8
C-4''~66.0
C-5''~64.2

Experimental Protocols

The successful elucidation of the structure of this compound requires meticulous experimental procedures for its isolation, purification, and analysis.

Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from a plant source.

Experimental Workflow: Isolation and Purification

G plant_material Plant Material (e.g., leaves, flowers) extraction Extraction with a suitable solvent (e.g., 80% Methanol) plant_material->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling Pooling of Fractions containing the target compound tlc_monitoring->pooling prep_hplc Preparative HPLC for final purification pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Protocol Details:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 80% methanol or ethanol, at room temperature with agitation or under reflux.[9]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography. A common stationary phase is silica gel, with a gradient elution system of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).[9] Alternatively, Sephadex LH-20 can be used with methanol as the mobile phase.

  • Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 366 nm) and/or with a spray reagent (e.g., natural product-polyethylene glycol reagent).

  • Preparative HPLC: Fractions containing the compound of interest are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.[10][11][12][13] A C18 column is typically used with a mobile phase consisting of a gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

Acid Hydrolysis for Aglycone and Sugar Identification

Acid hydrolysis is performed to cleave the glycosidic bond, allowing for the identification of the aglycone (quercetin) and the sugar moiety (arabinose).

Experimental Workflow: Acid Hydrolysis

G pure_compound Pure this compound acid_treatment Treatment with dilute acid (e.g., 2M HCl) pure_compound->acid_treatment heating Heating under reflux acid_treatment->heating extraction Extraction with an organic solvent (e.g., ethyl acetate) heating->extraction aglycone_analysis Analysis of the organic layer (Quercetin) by TLC/HPLC extraction->aglycone_analysis sugar_analysis Analysis of the aqueous layer (Arabinose) by TLC/GC-MS extraction->sugar_analysis

Caption: Workflow for the acid hydrolysis of this compound.

Protocol Details:

  • Hydrolysis: The purified compound is dissolved in a mixture of methanol and aqueous acid (e.g., 2M HCl) and heated under reflux for a defined period (e.g., 1-2 hours).[14][15][16]

  • Extraction: After cooling, the reaction mixture is partitioned with an organic solvent such as ethyl acetate.

  • Aglycone Identification: The organic layer, containing the aglycone, is concentrated and analyzed by TLC and HPLC, comparing its retention time and co-injection with an authentic standard of quercetin.

  • Sugar Identification: The aqueous layer, containing the sugar, is neutralized and analyzed by TLC or, after derivatization (e.g., silylation), by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of arabinose by comparison with a standard.

Signaling Pathway Modulation

Quercetin and its glycosides are known to exert their biological effects by modulating various cellular signaling pathways. One of the key pathways affected is the PI3K/Akt pathway, which is crucial in regulating cell proliferation, survival, and metabolism.

Signaling Pathway: Inhibition of PI3K/Akt Pathway by Quercetin

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quercetin Quercetin Quercetin->PI3K Inhibition

Caption: Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.

Quercetin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K), a key enzyme in this pathway.[17][18][19][20][21] By inhibiting PI3K, quercetin prevents the phosphorylation of Akt (also known as Protein Kinase B), a crucial downstream effector. This inhibition leads to the downregulation of pro-survival signals and can induce apoptosis in cancer cells, highlighting the therapeutic potential of quercetin and its derivatives like this compound.[17][18][19]

This technical guide provides a foundational understanding of the processes and data involved in the chemical structure elucidation of this compound. The presented information is intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this promising bioactive compound.

References

Spectroscopic Data for Quercetin-3-O-arabinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Quercetin-3-O-arabinoside. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document presents quantitative data in structured tables, details experimental protocols, and includes a visual workflow for spectroscopic analysis.

Introduction

This compound is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. It consists of the flavonol quercetin (B1663063) linked to an arabinose sugar moiety at the 3-hydroxyl position. Depending on the cyclic form of the sugar, it can exist as Quercetin-3-O-arabinopyranoside or Quercetin-3-O-arabinofuranoside (also known as avicularin). These compounds are of significant interest to the scientific community due to their potential antioxidant, anti-inflammatory, and other pharmacological activities. Accurate spectroscopic data is paramount for the unequivocal identification and characterization of these molecules in various biological and chemical matrices.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and a structurally related compound for comparative purposes.

Mass Spectrometry Data for this compound

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₀H₁₈O₁₁PubChem
Molecular Weight434.3 g/mol PubChem
Precursor Ion [M+H]⁺ (m/z)435.09273MassBank
Major Fragment Ion (m/z)303.0483 (Quercetin aglycone)MassBank
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Below are the ¹³C NMR data for the pyranoside and furanoside isomers of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (75 MHz, CD₃OD) [1]

Carbon PositionQuercetin-3-O-α-arabinopyranoside (δ ppm)Quercetin-3-O-α-arabinofuranoside (Avicularin) (δ ppm)
Quercetin Moiety
C-2158.5158.0
C-3135.5135.0
C-4179.5179.0
C-5162.5162.0
C-6100.099.5
C-7165.5165.0
C-895.094.5
C-9159.0158.5
C-10105.5105.0
C-1'122.5122.0
C-2'116.0115.5
C-3'146.0145.5
C-4'149.5149.0
C-5'117.5117.0
C-6'123.0122.5
Arabinose Moiety
C-1"104.0109.0
C-2"72.583.0
C-3"74.078.5
C-4"68.587.5
C-5"65.062.5

Note: The chemical shifts are approximated from the provided spectra and should be used as a reference.

Comparative NMR Data

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Kaempferol 3-O-α-L-arabinopyranoside (DMSO-d₆) [2]

Position¹H NMR δ (ppm), J (Hz)¹³C NMR δ (ppm)
Kaempferol Moiety
2-156.25
3-133.58
4-177.58
512.62 (s)161.24
66.19 (d, J=2.0)98.76
7-164.29
86.43 (d, J=2.0)93.73
9-156.38
10-103.97
1'-120.71
2', 6'8.07 (d, J=8.9)131.03
3', 5'6.87 (d, J=8.9)115.32
4'-160.09
Arabinopyranoside Moiety
1"5.33 (d, J=5.1)101.25
2"3.17-3.76 (m)71.60
3"3.17-3.76 (m)70.82
4"3.17-3.76 (m)66.06
5"3.17-3.76 (m)64.26

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of flavonoid glycosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is completely dissolved to avoid peak broadening.

  • Instrumentation and Data Acquisition:

    • NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: 0-15 ppm.

      • Number of scans: 16-64, depending on sample concentration.

      • A relaxation delay of 1-2 seconds is commonly used.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0-200 ppm.

      • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC):

      • These experiments are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724), often with a small percentage of formic acid (e.g., 0.1%) to promote ionization.

  • Instrumentation and Data Acquisition (LC-MS/MS):

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column for separation.

      • A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

    • Mass Spectrometry (MS):

      • Employ an electrospray ionization (ESI) source, often operated in positive ion mode for flavonoids.

      • Full Scan MS: Acquire data over a mass range (e.g., m/z 100-1000) to determine the parent ion mass.

      • Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 435 for [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This is critical for structural confirmation.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_ms_details MS Analysis Details cluster_nmr_details NMR Analysis Details cluster_elucidation Structure Elucidation Plant_Material Plant Material Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatography (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Compound Isolated Compound (this compound) Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Molecular_Weight Molecular Weight Determination MS->Molecular_Weight Fragmentation Fragmentation Pattern (MS/MS) MS->Fragmentation OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Structure Final Structure Fragmentation->Structure TwoD_NMR->Structure

Caption: Workflow for the isolation and spectroscopic identification of this compound.

References

A Technical Guide to the Physical and Chemical Properties of Quercetin-3-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin-3-O-arabinoside is a naturally occurring flavonoid glycoside, a derivative of the widely distributed flavonol, quercetin (B1663063). This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. Quantitative data are presented in structured tables for ease of reference, and key molecular pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a yellow crystalline powder.[1][2] Its physical and chemical properties are summarized in the tables below. It is important to note that variations in reported values, particularly for melting points, may exist due to the presence of different stereoisomers (e.g., arabinofuranoside vs. arabinopyranoside) and the methods of determination.

Table 1: General Properties of this compound
PropertyValueSource(s)
Synonyms Avicularin, Guaijaverin, Quercetin 3-O-α-L-arabinofuranoside, Quercetin 3-O-α-L-arabinopyranoside[3]
Appearance Light yellow crystalline powder[1][2]
Storage 2-8°C, protect from light[2]
Table 2: Chemical and Physical Data for this compound
PropertyValueSource(s)
Molecular Formula C₂₀H₁₈O₁₁[4]
Molecular Weight 434.35 g/mol [4]
Melting Point 207-208 °C[1][2]
Boiling Point (Predicted) 855.4 ± 65.0 °C[1][2]
Density (Predicted) 1.86 ± 0.1 g/cm³[1]
Solubility Soluble in DMSO and hot methanol (B129727); insoluble in petroleum ether and chloroform.[1][2]

Experimental Protocols

Extraction and Isolation

The following is a general protocol for the extraction and isolation of quercetin glycosides from plant material, which can be adapted for this compound.

Protocol 2.1.1: Solvent Extraction

  • Sample Preparation: Air-dry the plant material (e.g., leaves, peels) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a suitable solvent such as methanol or ethanol (B145695) at room temperature for 48-72 hours with occasional shaking. The solvent-to-sample ratio is typically 10:1 (v/w).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Fractionation: The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound are often enriched in the ethyl acetate or n-butanol fractions.

Protocol 2.1.2: Column Chromatography Purification

  • Stationary Phase: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

  • Sample Loading: Dissolve the enriched fraction in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound. Combine the pure fractions and evaporate the solvent to yield the isolated this compound.

Spectroscopic Characterization

Protocol 2.2.1: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the isolated compound in a suitable solvent, such as methanol or ethanol.

  • Analysis: Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.

  • Interpretation: Quercetin and its glycosides typically exhibit two major absorption bands. Band I, in the range of 350-380 nm, corresponds to the cinnamoyl system (B-ring), while Band II, in the range of 250-270 nm, is associated with the benzoyl system (A-ring). For this compound, characteristic absorption maxima (λmax) are observed around 255 nm and 358 nm.[5]

Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Analysis: Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).

  • Interpretation:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quercetin aglycone and the protons of the arabinose sugar moiety. The anomeric proton of the sugar is a key diagnostic signal.

    • ¹³C NMR: The spectrum will display signals for all 20 carbons. The chemical shifts of the carbons in the quercetin backbone and the arabinose unit can be assigned based on literature values and 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous structure elucidation.

Table 3: Representative ¹³C NMR Chemical Shifts for Quercetin-3-O-α-arabinopyranoside in CD₃OD [6]

CarbonChemical Shift (δ, ppm)
C-2158.4
C-3135.6
C-4179.5
C-5163.0
C-699.9
C-7166.0
C-894.7
C-9159.0
C-10105.7
C-1'123.1
C-2'115.9
C-3'145.9
C-4'149.8
C-5'117.6
C-6'123.2
C-1"104.4
C-2"78.4
C-3"78.1
C-4"75.7
C-5"71.2
C-6"62.5

Protocol 2.2.3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Analysis: Introduce the sample into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a commonly used ionization technique.

  • Interpretation: The mass spectrum will show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the molecular weight of this compound. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information. A characteristic fragmentation pattern involves the loss of the arabinoside moiety (132 Da), resulting in a fragment ion corresponding to the quercetin aglycone (m/z 301 in negative mode).[7]

Biological Activities and Signaling Pathways

This compound, along with other quercetin glycosides, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Activity

Quercetin and its derivatives are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

Anti_Inflammatory_Pathway cluster_nucleus Nuclear Events Q3A This compound IKK IKK Complex Q3A->IKK Inhibits NFkB NF-κB Q3A->NFkB Inhibits Translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Inhibits IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions.[9] Furthermore, it can modulate endogenous antioxidant defense systems through signaling pathways like the p38 MAPK pathway.[10]

Antioxidant_Mechanism Q3A This compound ROS Reactive Oxygen Species (ROS) Q3A->ROS Scavenges p38_MAPK p38 MAPK Pathway Q3A->p38_MAPK Activates Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Causes Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) p38_MAPK->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Anticancer_Signaling Q3A This compound PI3K PI3K Q3A->PI3K Inhibits Akt Akt Q3A->Akt Inhibits STAT3 STAT3 Q3A->STAT3 Inhibits Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K Activates PI3K->Akt Activates Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits STAT3->Cell_Proliferation Promotes

References

The Occurrence of Quercetin-3-O-arabinoside in Psidium guajava Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psidium guajava L., commonly known as guava, is a plant of the Myrtaceae family, widely recognized for its nutritional and medicinal properties. The leaves of the guava plant are a rich source of a diverse array of bioactive compounds, including a significant concentration of flavonoids. Among these, quercetin (B1663063) and its glycosides are of particular interest due to their broad pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects. This technical guide focuses on a specific glycoside, Quercetin-3-O-arabinoside (also known as guajavarin), detailing its occurrence, quantification, and the experimental methodologies for its study in Psidium guajava leaves. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Occurrence of Quercetin and its Glycosides

The concentration of quercetin and its derivatives in Psidium guajava leaves can vary depending on factors such as the maturity of the leaves, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Quercetin Content in Psidium guajava Leaf Extracts

Extraction MethodSolvent(s)Quercetin ContentReference
SonicationNot Specified2.15%[1]
HPTLC-UVWater0.181 – 0.393 %[2]
HPLC50% Ethanol (B145695)54.7344 mg/kg[3]
HPLC70% Ethanol28.8420 mg/kg[3]

Table 2: Flavonoid Content in Mature vs. Immature Psidium guajava Leaves

Leaf MaturityTotal Flavonoid Content (mg/kg)Major FlavonoidReference
Mature2610Quercetin[4][5]
Immature2016Quercetin[4][5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and other quercetin derivatives from Psidium guajava leaves, as cited in the literature.

Extraction of Flavonoids

A common primary step in the analysis of flavonoid content is the preparation of a plant extract.

  • Methanol (B129727) Extraction:

    • Air-dry fresh Psidium guajava leaves in the shade.

    • Grind the dried leaves into a coarse powder.

    • Macerate the powdered leaves in methanol at room temperature for a specified period (e.g., 24 hours), with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[6]

  • Aqueous Extraction:

    • Boil powdered guava leaves (2 g) with 20 mL of water for 5 minutes.

    • Adjust the final volume to 20 mL and filter the solution.[2]

  • Ethanol Extraction:

    • Exhaustively extract 1 kg of powdered Psidium guajava leaves with 50% ethanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure at 60°C.[7]

Isolation and Purification of this compound

Following extraction, various chromatographic techniques are employed to isolate and purify specific flavonoid glycosides.

  • Column Chromatography:

    • Subject the concentrated methanolic leaf extract to a polyvinylpolypyrrolidine (PVPP) column.

    • Elute the column with a water-methanol gradient to separate fractions.

    • Monitor the fractions for the presence of flavonols.

    • Further purify the active fraction containing this compound and other glycosides.[8][9]

  • Fractionation:

    • Suspend the concentrated aqueous extract in water.

    • Successively partition the suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[6][7]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying specific flavonoid compounds.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the dried extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: Hypersil ODS (4 x 125 mm).[10][11]

    • Mobile Phase: A gradient of 0.5% orthophosphoric acid in water and methanol.[10][11]

    • Flow Rate: 1 mL/min.[10][11]

    • Detection: UV detector at a specified wavelength (e.g., 254 nm).[3]

    • Column Temperature: 25°C.[10][11]

  • Quantification:

    • Prepare a standard curve using a certified reference standard of this compound or quercetin.

    • Compare the peak area of the analyte in the sample chromatogram to the standard curve to determine its concentration.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique for the quantification of flavonoids.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[12]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a specific ratio (e.g., 5:5:0.3 v/v/v).[10]

  • Sample Application: Apply the standard and sample solutions to the HPTLC plate as bands.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Densitometric Analysis: Scan the developed plate with a densitometer at a specific wavelength (e.g., 254 nm) to quantify the compounds based on the intensity of the spots.[12]

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway related to the antioxidant activity of quercetin glycosides.

Extraction_and_Analysis_Workflow cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_purification Isolation and Purification cluster_analysis Quantification and Identification start Collect Psidium guajava Leaves dry Air-dry Leaves start->dry grind Grind to Powder dry->grind extract Solvent Extraction (e.g., Methanol, Ethanol, Water) grind->extract filter Filter Extract extract->filter concentrate Concentrate Extract (Rotary Evaporator) filter->concentrate fractionate Fractionation / Column Chromatography concentrate->fractionate isolate Isolate this compound fractionate->isolate hplc HPLC Analysis isolate->hplc hptlc HPTLC Analysis isolate->hptlc end Quantitative Data hplc->end hptlc->end

Caption: Experimental workflow for the extraction and analysis of this compound.

Antioxidant_Signaling_Pathway ros Reactive Oxygen Species (ROS) damage Oxidative Damage & Inflammation ros->damage causes cell Cellular Components (Lipids, Proteins, DNA) damage->cell affects quercetin This compound (from P. guajava) quercetin->ros neutralizes antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) quercetin->antioxidant_enzymes upregulates antioxidant_enzymes->ros scavenges

Caption: Plausible antioxidant signaling pathway of this compound.

Biological Activity

Quercetin and its glycosides, including this compound, isolated from Psidium guajava leaves have demonstrated a range of biological activities. These compounds are known to inhibit cellular proliferation and activate apoptotic pathways in certain cancer cell lines.[13] Furthermore, they exhibit significant antioxidant properties by mitigating oxidative stress induced by reactive oxygen species (ROS). This is achieved through the reduction of lipid peroxidation and enhancement of endogenous antioxidants like glutathione.[13] The spasmolytic activity traditionally associated with guava leaf remedies for diarrhea is primarily attributed to the aglycone, quercetin, which is formed upon hydrolysis of its glycosides in the gastrointestinal tract.[8][9] Additionally, antimicrobial properties have been reported for quercetin and its glycosides.[6]

Conclusion

Psidium guajava leaves are a promising natural source of this compound and other related flavonoids. This guide provides a foundational understanding of the occurrence and analytical methodologies for these compounds. The detailed protocols and quantitative data serve as a valuable resource for further research into the pharmacological applications of these bioactive molecules. The development of standardized extraction and quantification methods is crucial for ensuring the quality and efficacy of guava leaf-based phytopharmaceuticals. Further investigation into the specific signaling pathways and molecular mechanisms of action of this compound will be pivotal for its potential development as a therapeutic agent.

References

Unveiling Quercetin-3-O-arabinoside in Apple Peels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of Quercetin-3-O-arabinoside, a significant flavonoid found in apple peels. This document details experimental protocols, presents quantitative data, and illustrates the biochemical pathways and experimental workflows.

Introduction

Apple peels are a rich source of bioactive polyphenolic compounds, among which flavonoids, particularly quercetin (B1663063) glycosides, are of significant interest due to their potential health benefits. This compound, also known as avicularin, is one such glycoside that contributes to the antioxidant and potential therapeutic properties of apples.[1] Accurate identification and quantification of this compound are crucial for research in phytochemistry, food science, and drug discovery.

Quantitative Analysis of Quercetin Glycosides in Apple Peels

The concentration of various quercetin glycosides, including this compound, can vary significantly depending on the apple cultivar. The following table summarizes the quantitative data from studies on different apple varieties.

Apple CultivarThis compound (mg/100g FW)Other Major Quercetin GlycosidesAnalytical MethodReference
Red DeliciousTrace amountsQuercetin-3-O-beta-D-glucopyranoside (82.6% of total flavonoids), Quercetin-3-O-beta-D-galactopyranoside (17.1%)HR-MS, 1D and 2D NMR[2]
IdaredNot explicitly quantifiedQuercetin-3-O-galactoside, Quercetin-3-O-rhamnoside, Quercetin-3-O-rutinosideHPLC-MS/MS[3]
Various Dessert ApplesAverage: 0.08, Min: 0.00, Max: 2.71QuercetinAggregated from multiple publications[4]
Green AppleNot explicitly quantifiedQuercetin (4.44 mg/kg)HPLC[5]
Red AppleNot explicitly quantifiedQuercetin (10.0 mg/kg)HPLC[5]

Experimental Protocols

Extraction of Flavonoids from Apple Peels

A robust extraction method is fundamental to the accurate analysis of this compound. Ultrasonication-assisted solvent extraction is a commonly employed and efficient technique.[3]

Protocol: Ultrasonication-Assisted Solvent Extraction

  • Sample Preparation: Dehydrate and grind apple peels into a fine powder to increase the surface area for extraction.

  • Solvent Selection: An aqueous methanol (B129727) solution (80-100% v/v) is highly effective for extracting quercetin and its glycosides.[3] For every 1 gram of apple peel powder, use 50 mL of the extraction solvent.[3]

  • Ultrasonication: Place the mixture in a glass-stoppered Erlenmeyer flask and immerse it in an ultrasonic bath. Sonicate for 15-minute intervals. The optimal extraction is often achieved within the first 15 minutes.[3] The temperature of the ultrasonic bath should be maintained between 20 to 28 °C.[3]

  • Sample Recovery: After ultrasonication, vortex the mixture. If using solvents like acetone, ethyl acetate, or chloroform, evaporate the extract under nitrogen and redissolve it in 100% methanol before analysis.[3]

  • Acidification (Optional): While acidification of the solvent (e.g., with HCl) can increase the yield of the aglycone quercetin, it may lead to the hydrolysis of glycosides. Therefore, for the analysis of naturally occurring glycosides like this compound, extraction without acidification is recommended.[3]

Identification and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of flavonoids.

Protocol: HPLC-MS/MS Analysis

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column is typically used for separation.[6][7]

    • Mobile Phase: A gradient elution with a binary solvent system is common. For example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile (B52724) or methanol.[6]

    • Flow Rate: A typical flow rate is between 0.350 and 0.400 mL/min.[6]

    • Injection Volume: 1-10 µL of the filtered extract is injected.[6]

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of quercetin and its derivatives.[3][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][6] In MRM mode, specific precursor-to-product ion transitions for the target analyte are monitored.

    • Analyte Identification: this compound is identified by comparing its retention time and mass spectral data with that of a pure standard.[3]

    • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the identification of this compound from apple peels.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results start Apple Peels dehydration Dehydration & Grinding start->dehydration powder Apple Peel Powder dehydration->powder solvent Add 80% Methanol powder->solvent ultrasonication Ultrasonication (15 min) solvent->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation extract Supernatant (Extract) centrifugation->extract filtration Filtration (0.2 µm filter) extract->filtration hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms identification Identification hplc_ms->identification quantification Quantification hplc_ms->quantification data Data Interpretation identification->data quantification->data

Caption: Experimental workflow for this compound identification.

Flavonoid Biosynthesis Pathway

This compound is synthesized in plants through the phenylpropanoid pathway. The diagram below provides a simplified overview of the key steps leading to the formation of quercetin glycosides.

flavonoid_biosynthesis cluster_enzymes Enzymes phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin naringenin_chalcone->naringenin CHI dihydrokaempferol Dihydrokaempferol naringenin->dihydrokaempferol F3H dihydroquercetin Dihydroquercetin dihydrokaempferol->dihydroquercetin F3'H quercetin Quercetin dihydroquercetin->quercetin FLS quercetin_glycosides Quercetin Glycosides quercetin->quercetin_glycosides UGT q3a This compound quercetin_glycosides->q3a PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase CL 4CL: 4-Coumarate-CoA ligase CHS CHS: Chalcone synthase CHI CHI: Chalcone isomerase F3H F3H: Flavanone 3-hydroxylase F3primeH F3'H: Flavonoid 3'-hydroxylase FLS FLS: Flavonol synthase UGT UGT: UDP-glycosyltransferase

Caption: Simplified flavonoid biosynthesis pathway leading to this compound.

References

In Silico Prediction of Quercetin-3-O-arabinoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin-3-O-arabinoside, a flavonoid glycoside found in various plants, is a subject of growing interest in pharmacological research due to the well-documented bioactive properties of its aglycone, quercetin (B1663063).[1] Quercetin is known for its antioxidant, anti-inflammatory, and anticancer effects.[2][3] The addition of an arabinoside sugar moiety can influence the compound's solubility, stability, and bioavailability.[1] This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound, offering a cost-effective and efficient approach to guide further experimental research. While direct in silico data for this compound is limited, this guide will leverage data from studies on quercetin and its other derivatives to illustrate the predictive workflow and potential biological activities.

Predicted Bioactivities and Underlying Signaling Pathways

In silico analyses, primarily through molecular docking and pathway analysis, suggest that this compound likely shares many of the bioactivities of quercetin, including anti-inflammatory, antioxidant, and anticancer properties. These activities are mediated through the modulation of key signaling pathways.

Anti-inflammatory and Antioxidant Effects

Quercetin and its derivatives are predicted to exert anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] Furthermore, their antioxidant activity is attributed to the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways like the SIRT1/Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[4]

Anticancer Potential

The anticancer potential of quercetin is linked to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3][5] Key pathways include the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[5] In silico studies on quercetin suggest it can induce apoptosis through both intrinsic and extrinsic pathways.[2]

Quantitative In Silico Predictions

The following tables summarize quantitative data from in silico studies on quercetin and its derivatives. This data can serve as a reference for predicting the potential bioactivity of this compound.

Table 1: Predicted Binding Affinities of Quercetin and its Derivatives with Various Protein Targets
CompoundTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki)Reference
QuercetinSerine/threonine mammalian sterile-20 (MST3)--[6]
QuercetinHuman peroxiredoxin 5--[6]
QuercetinTGF-β1-8.9-[7]
QuercetinGalectin-3-7.5-[7]
QuercetinCaspase-3-8.18-[8]
QuercetinSTAT3-8.3-[9]
Quercetin Derivative (7a)SARS-CoV-2 Main Protease-7.79-[10]
IsoquercetinSARS-CoV-2 Spike Protein-6.74-[11]

Note: The absence of a specific value is denoted by "-".

Table 2: Predicted ADMET Properties of Quercetin and its Derivatives
CompoundPropertyPredicted ValueReference
QuercetinBlood-Brain Barrier (BBB) PermeabilityLow[6]
QuercetinPlasma Protein BindingStrongly Bound[6]
Quercetin-3-GalactosideBioavailability Score0.46[12]

Experimental Protocols for In Silico Bioactivity Prediction

This section outlines the standard methodologies for predicting the bioactivity of a flavonoid like this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem (CID: 10252339).[13][14][15]

    • Optimize the ligand structure using software like Avogadro or ChemDraw to minimize its energy.

  • Protein Preparation:

    • Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools.

  • Docking Simulation:

    • Define the binding site on the protein (grid box).

    • Perform the docking simulation using software such as AutoDock Vina, Schrödinger Maestro, or Molegro Virtual Docker.[10][16] The software will generate multiple binding poses and calculate the binding affinity for each.

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.[10]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction assesses the pharmacokinetic and pharmacodynamic properties of a compound.

Protocol:

  • Input Compound Structure:

    • Use the SMILES string or 3D structure of this compound as input for online ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab 2.0.[7]

  • Prediction of Properties:

    • The software will calculate various physicochemical and pharmacokinetic properties, including:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hepatotoxicity.

  • Analysis and Interpretation:

    • Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential as a drug candidate.[16]

Visualizations of Workflows and Pathways

In Silico Bioactivity Prediction Workflow

G cluster_0 Input cluster_1 In Silico Analysis cluster_2 Output & Interpretation Ligand This compound (3D Structure) Docking Molecular Docking Ligand->Docking ADMET ADMET Prediction Ligand->ADMET Target Target Protein (e.g., Kinase, Enzyme) Target->Docking Binding Binding Affinity & Interactions Docking->Binding Properties Pharmacokinetic & Toxicological Properties ADMET->Properties Bioactivity Predicted Bioactivity Binding->Bioactivity Properties->Bioactivity

Caption: Workflow for in silico bioactivity prediction.

Predicted Signaling Pathway: PI3K/Akt Pathway Modulation

G Q3A This compound PI3K PI3K Q3A->PI3K inhibits Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

Logical Relationship: From In Silico Prediction to Experimental Validation

G InSilico In Silico Prediction (Docking, ADMET) Hypothesis Hypothesis Generation: Potential Bioactivity InSilico->Hypothesis InVitro In Vitro Validation (Enzyme Assays, Cell Cultures) Hypothesis->InVitro InVivo In Vivo Validation (Animal Models) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: The logical progression from in silico prediction to clinical trials.

Conclusion

In silico prediction serves as a powerful and indispensable tool in modern drug discovery and development. By employing molecular docking and ADMET prediction, researchers can efficiently screen and prioritize compounds for further investigation. While specific in silico data for this compound is not yet abundant, the wealth of information available for its aglycone, quercetin, and other derivatives provides a strong foundation for predicting its potential bioactivities. The methodologies and data presented in this guide offer a framework for researchers to initiate and advance their investigations into the pharmacological potential of this compound and other novel flavonoid compounds. Further dedicated in silico and subsequent in vitro and in vivo studies are warranted to fully elucidate the therapeutic promise of this natural product.

References

Quercetin-3-O-arabinoside also known as Guaijaverin or Avicularin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Quercetin-3-O-arabinoside (Guaijaverin, Avicularin)

Introduction

This compound, a flavonoid glycoside, is a naturally occurring bioactive compound found in a variety of plants, including Psidium guajava (guava), Polygonum aviculare, and Malus domestica (apple).[1][2][3][4] It is also known by its common names, Guaijaverin and Avicularin. As a derivative of quercetin (B1663063), it consists of a quercetin aglycone attached to an arabinose sugar moiety, which enhances the compound's solubility and stability.[1] This compound has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, anti-allergic, and metabolic regulatory effects.[1][5] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanisms of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a flavonol glycoside. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Guaijaverin, Avicularin, Quercetin 3-arabinoside[1][2][4]
Chemical Formula C₂₀H₁₈O₁₁[1][6]
Molar Mass 434.35 g/mol [1][2]
CAS Number 572-30-5[1][2]
IUPAC Name 3-{[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[2]
Melting Point 207.0 °C[1]
Boiling Point 855.4 °C[1]
Appearance Solid[6]
Storage 2°C - 8°C, under inert gas, protected from light[1]

Key Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects by modulating key cellular signaling pathways.

Anti-inflammatory Activity

The compound demonstrates potent anti-inflammatory properties by targeting major inflammatory signaling cascades. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][7] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Avicularin suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[5] This effect is mediated through the inhibition of the ERK signaling pathway.[5][8] Furthermore, in bradykinin-treated MG-63 human osteoblastic cells, Avicularin reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating the phosphorylation of p38 MAPK and the p65 subunit of NF-κB.[7]

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Pathways cluster_2 Pro-inflammatory Mediators LPS LPS / Bradykinin MAPK MAPK Pathway (p38, ERK) LPS->MAPK NFkB NF-κB Pathway (p65) LPS->NFkB Mediators iNOS, COX-2 TNF-α, IL-6, NO, PGE₂ MAPK->Mediators NFkB->Mediators Avicularin Avicularin Avicularin->MAPK Inhibition Avicularin->NFkB Inhibition

Caption: Avicularin's anti-inflammatory mechanism of action.

Table 1: Quantitative Anti-inflammatory Data

Cell LineStimulusCompound Conc.EffectReference(s)
RAW 264.7LPS10-300 μMSuppression of NO and PGE₂ production[5]
MG-63Bradykinin10-300 μMDose-dependent reduction of p-p38 and p-p65 expression[7]
MG-63Bradykinin10-300 μMSignificant dose-dependent downregulation of IL-1β, IL-6, and TNF-α[7]
Anticancer Activity

This compound has demonstrated anticancer potential across various cell lines. In human hepatocellular carcinoma (Huh7) cells, it decreases cell proliferation, migration, and invasion.[5] It induces apoptosis by downregulating NF-κB (p65) and COX-2 while upregulating PPAR-γ.[5] In human osteoblastic osteosarcoma (MG-63) cells, while not exhibiting direct cytotoxicity at high concentrations, it mitigates bradykinin-induced inflammatory responses that can contribute to the tumor microenvironment.[7]

G cluster_0 Avicularin Avicularin CancerCell Hepatocellular Carcinoma Cell (Huh7) Avicularin->CancerCell NFkB NF-κB (p65) ↓ CancerCell->NFkB COX2 COX-2 ↓ CancerCell->COX2 PPARg PPAR-γ ↑ CancerCell->PPARg Proliferation Proliferation ↓ Migration ↓ Invasion ↓ Apoptosis Apoptosis NFkB->Apoptosis COX2->Apoptosis PPARg->Apoptosis

Caption: Anticancer mechanism of Avicularin in Huh7 cells.

Table 2: Quantitative Anticancer & Cytotoxicity Data

Cell LineAssayCompound Conc.ResultReference(s)
Huh7Proliferation/Apoptosis25-100 μg/mLDecreased cell proliferation and induced apoptosis[5]
WiDrMTT Assay12.5-400 µg/mLIC₅₀ value of 521.14 µg/mL[9]
MG-63MTT Assay10-300 μMNo significant cytotoxic effect observed[7]
Antioxidant Activity

As a flavonoid, this compound is a potent antioxidant. Its mechanism involves scavenging free radicals and chelating metal ions, which protects cells from oxidative damage.[1] In bradykinin-treated MG-63 cells, Avicularin demonstrated the ability to modulate markers of oxidative stress by reducing levels of malondialdehyde (MDA) and affecting the activity of superoxide (B77818) dismutase (SOD) and catalase in a dose-dependent manner.[7]

Table 3: Quantitative Antioxidant Data

Cell LineTreatmentCompound Conc.EffectReference(s)
MG-63Bradykinin10-300 μMDose-dependent reduction in MDA levels[7]
MG-63Bradykinin10-300 μMDose-dependent modulation of SOD and catalase activity[7]
Anti-allergic and Immunomodulatory Effects

Guaijaverin plays a role in modulating allergic responses by influencing the balance between T helper (Th)1 and Th2 cells. It has been shown to suppress the STAT6/GATA3 pathway, which is critical for Th2 differentiation and the production of allergic-response cytokines like IL-4 and IL-5.[10] Concurrently, it increases the activation of the STAT1/T-bet pathway, promoting a Th1 response characterized by increased IFN-γ production.[10]

G cluster_Th2 Th2 Response (Allergic) cluster_Th1 Th1 Response (Cell-mediated) Guaijaverin Guaijaverin pSTAT6 p-STAT6 Guaijaverin->pSTAT6 Inhibition pSTAT1 p-STAT1 Guaijaverin->pSTAT1 Activation GATA3 GATA3 pSTAT6->GATA3 Th2_Cytokines IL-4, IL-5 ↓ GATA3->Th2_Cytokines Tbet T-bet pSTAT1->Tbet Th1_Cytokines IFN-γ ↑ Tbet->Th1_Cytokines

Caption: Guaijaverin's modulation of Th1/Th2 signaling pathways.

Table 4: Quantitative Immunomodulatory Data

ModelCompound/ComplexConcentrationEffectReference(s)
Allergic Rhinitis Mouse ModelILS-F-2301 (containing guaijaverin)N/AInhibited IL-4 by 28.23% and IL-5 by 47.15%; Increased IFN-γ by 37.11%[10]
RBL-2H3 CellsILS-F-2301 (containing guaijaverin)50 μg/mLInhibited IL-4 by 61.54% and IL-5 by 58.79%; Increased IFN-γ by 133.14%[10]
Metabolic Regulation

Avicularin has been identified as a modulator of lipid and glucose metabolism. In 3T3-L1 adipocytes, it suppresses the accumulation of intracellular lipids.[11] This effect is achieved not by altering lipogenic or lipolytic genes, but by repressing the expression of Glucose Transporter 4 (GLUT4).[11] The mechanism involves inhibiting the binding of the transcription factor C/EBPα to the GLUT4 promoter, thereby reducing glucose uptake into adipocytes.[2][11]

Table 5: Quantitative Metabolic Regulation Data

Cell LineCompound Conc.DurationEffectReference(s)
3T3-L150 μM6 daysDecreased intracellular lipids and mRNA levels of PPARγ, C/EBPα, and aP2[5]
3T3-L150 μM6 daysSuppressed GLUT4-mediated glucose uptake[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a composite based on methods used to assess Avicularin's effect on WiDr and MG-63 cells.[7][9]

  • Cell Seeding: Plate cells (e.g., WiDr or MG-63) in a 96-well tissue culture plate at a density of 5,000-10,000 cells/well.

  • Adhesion: Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell adherence.

  • Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 μM to 400 μg/mL). Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 μL of a solubilizing agent (e.g., DMSO or 1N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at the appropriate wavelength (e.g., 490 nm or 562 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: General experimental workflow for the MTT cell viability assay.
Quantification of Inflammatory Cytokines (ELISA)

This protocol is based on the methodology used to measure cytokines in bradykinin-treated MG-63 cells.[7]

  • Sample Collection: After treating cells as described in the primary experiment, collect the cell culture supernatants.

  • Assay Preparation: Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α). Follow the manufacturer's instructions for preparing standards, reagents, and the microplate.

  • Coating (if applicable): Coat the wells of the ELISA plate with the capture antibody and incubate overnight. Wash the plate.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding and incubate. Wash the plate.

  • Sample Incubation: Add the collected cell culture supernatants and the prepared standards to the appropriate wells. Incubate for the recommended time (e.g., 2 hours at room temperature).

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate. This antibody will bind to the captured cytokine.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well. A color change will develop in proportion to the amount of bound cytokine.

  • Stopping Reaction: Stop the color development by adding a stop solution.

  • Reading: Immediately read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.

Conclusion

This compound (Guaijaverin/Avicularin) is a multifaceted flavonoid with significant therapeutic potential. Its well-documented anti-inflammatory, antioxidant, anticancer, and immunomodulatory activities are rooted in its ability to modulate critical signaling pathways such as NF-κB, MAPK, and STAT. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research. Future investigations should focus on its pharmacokinetic and bioavailability profiles, as well as in vivo efficacy studies, to translate these promising preclinical findings into viable therapeutic applications for a range of human diseases.

References

The Role of Glycosylation on Quercetin Flavonoid Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Quercetin (B1663063), a prominent dietary flavonoid, exhibits a wide range of beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic application is often hindered by poor water solubility and low bioavailability. In nature, quercetin predominantly exists as glycosides—molecules where a sugar moiety is attached to the quercetin aglycone. This glycosylation profoundly alters its physicochemical properties, pharmacokinetics, and, consequently, its biological efficacy. This technical guide provides an in-depth analysis of how the attachment of sugar moieties impacts quercetin's properties, offering a resource for researchers, scientists, and drug development professionals. We explore the structure-activity relationships, summarize quantitative data on bioavailability and bioactivity, detail relevant experimental protocols, and visualize key metabolic and signaling pathways. Understanding the influence of glycosylation is critical for harnessing the full therapeutic potential of quercetin and designing novel flavonoid-based drugs with enhanced efficacy.

Introduction to Quercetin and Glycosylation

Quercetin (2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) is a flavonol found ubiquitously in fruits and vegetables such as onions, apples, berries, and tea.[1][2] Its structure, featuring five hydroxyl groups and a C2-C3 double bond, is responsible for its potent biological activities.[1] However, these same structural features contribute to its low water solubility and extensive first-pass metabolism, which limit its systemic bioavailability.[3]

In plants, quercetin is most commonly found not as a free aglycone but as O-glycosides, where a sugar unit (e.g., glucose, rhamnose, rutinose, galactose) is attached to one of its hydroxyl groups, most frequently at the C3 position.[1][4] Common examples include rutin (B1680289) (quercetin-3-O-rutinoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside).[1] This glycosylation is a natural strategy to increase the solubility and stability of the flavonoid, facilitating its storage in plant vacuoles.[5][6] From a pharmacological perspective, glycosylation transforms quercetin into a pro-drug, where the type and position of the sugar moiety dictate its absorption, metabolism, and ultimate biological fate.[7][8]

Impact of Glycosylation on Physicochemical Properties

The primary effect of glycosylation is a significant alteration of quercetin's solubility and stability. The addition of hydrophilic sugar moieties dramatically increases water solubility compared to the lipophilic aglycone.

2.1 Solubility and Stability

The solubility of quercetin aglycone in water is very low, estimated at only 0.512 mg/L.[6] In contrast, its glycoside, rutin, has a solubility of 125 mg/L—a more than 240-fold increase.[6] This enhanced solubility is a direct result of the polar sugar groups. Glycosylation is a known method to improve the stability of flavonoids.[6] This is crucial for formulation and delivery in drug development. Synthetically modified glycosides have also been developed to further enhance these properties for neuroprotective applications.[9]

CompoundFormWater SolubilityFold Increase vs. AglyconeReference
QuercetinAglycone~0.512 mg/L1x[6]
RutinQuercetin-3-O-rutinoside125 mg/L~244x[6]
NaringeninAglycone-1x[6]
NaringinNaringenin Glycoside->110x[6]
Table 1: Influence of Glycosylation on Flavonoid Water Solubility.

Influence of Glycosylation on Pharmacokinetics and Bioavailability

Glycosylation is the most critical determinant of quercetin's bioavailability.[7][8] The nature and linkage of the sugar moiety affect the site and mechanism of absorption.

3.1 Absorption and Metabolism

Quercetin aglycone, being lipophilic, can be absorbed via passive diffusion across the stomach and intestinal lining.[10][11] However, quercetin glycosides are generally too polar to be absorbed passively. Their absorption pathway depends on the type of sugar:

  • Quercetin Glucosides (e.g., from onions): These can be transported into enterocytes by the sodium-dependent glucose transporter (SGLT1).[12] Alternatively, they can be hydrolyzed by lactase phlorizin (B1677692) hydrolase (LPH) at the brush border of the small intestine, releasing quercetin aglycone, which is then passively absorbed.[13][14]

  • Quercetin Rutinosides (e.g., Rutin): The rhamnose-glucose disaccharide in rutin is not a substrate for intestinal hydrolases. Therefore, rutin is poorly absorbed in the small intestine and travels to the colon, where it is hydrolyzed by gut microbiota to release the aglycone for subsequent absorption.[7][15]

This difference in absorption mechanism leads to significant variations in pharmacokinetic profiles. Quercetin from glucosides (like in onions) is absorbed much faster and more efficiently than from rutin.[7][8][16] Once absorbed, the aglycone undergoes extensive phase II metabolism in the enterocytes and liver, forming glucuronidated and sulfated conjugates, which are the primary forms found circulating in the plasma.[7][13]

Quercetin_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Small Intestine Enterocyte cluster_colon Colon Oral Oral Intake (Quercetin Glycosides) QG Quercetin-Glucoside Oral->QG QR Quercetin-Rutinoside (Rutin) Oral->QR SGLT1 SGLT1 Transporter QG->SGLT1 Uptake LPH LPH Hydrolysis QG->LPH Hydrolysis Microbiota Microbiota Hydrolysis QR->Microbiota Transit QA_lumen Quercetin Aglycone QA_cell Quercetin Aglycone QA_lumen->QA_cell Passive Diffusion bGlu Intracellular β-glucosidase SGLT1->bGlu LPH->QA_lumen bGlu->QA_cell Metabolism Phase II Metabolism (Glucuronidation, Sulfation) QA_cell->Metabolism QC Quercetin Conjugates Metabolism->QC PortalVein Portal Vein to Liver & Systemic Circulation QC->PortalVein Microbiota->QA_lumen Release

Diagram 1: Absorption and metabolism of quercetin glycosides.
Glycoside Administered (Dose)Cmax (µg/mL)Tmax (hours)Terminal Half-Life (hours)Reference
Quercetin-4′-O-glucoside (100 mg equiv.)2.1 ± 1.60.7 ± 0.3~11[7][16]
Onion Supplement (100 mg equiv.)2.3 ± 1.50.7 ± 0.2~11[7][16]
Rutin (Quercetin-3-O-rutinoside) (200 mg equiv.)0.3 ± 0.37.0 ± 2.9~11[7][16]
Buckwheat Tea (200 mg equiv.)0.6 ± 0.74.3 ± 1.8~11[7][16]
Table 2: Pharmacokinetic Parameters of Quercetin Glycosides in Humans (Mean ± SD). Data highlights the superior absorption of quercetin glucosides over rutin.

3.2 Experimental Protocol: Bioavailability Assessment in Humans

A typical protocol to determine the bioavailability of quercetin glycosides involves a human crossover study.

  • Study Design: A randomized, four-way crossover study with a washout period between phases.[15]

  • Participants: A cohort of healthy volunteers (e.g., n=12).[15]

  • Intervention: Administration of different formulations, such as isolated quercetin-4′-O-glucoside, rutin, an onion extract (rich in glucosides), and buckwheat tea (rich in rutin), with standardized doses of quercetin equivalents.[7]

  • Blood Sampling: Collection of venous blood samples into heparinized tubes at baseline and at multiple time points post-administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, 32, and 48 hours).[16]

  • Sample Preparation: Plasma is separated by centrifugation. To measure total quercetin, plasma samples are treated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to the aglycone.[16]

  • Quantification: Analysis is performed using High-Performance Liquid Chromatography (HPLC) coupled with a coulometric array detector or mass spectrometry (LC-MS).[7][16] This allows for the quantification of quercetin and its metabolites (like isorhamnetin).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and terminal half-life using non-compartmental analysis.

Effect of Glycosylation on Antioxidant Activity

Quercetin's antioxidant activity is a cornerstone of its health benefits. This activity is highly dependent on its chemical structure, and glycosylation can significantly modulate it.

4.1 Structure-Activity Relationship

The potent free radical scavenging ability of quercetin aglycone is attributed to the catechol group in the B-ring and the 3-hydroxyl group in the C-ring.[5] Glycosylation, particularly at the C3 position, has been shown to decrease antioxidant capacity.[4][5] This is because:

  • Substitution of the 3-OH group: This hydroxyl group is crucial for radical scavenging. Replacing it with a sugar moiety reduces this activity.[4]

  • Disruption of Molecular Planarity: The bulky sugar group can disrupt the coplanarity between the B and C rings, which hinders electron delocalization and stabilizes the resulting phenoxyl radical.[5]

Consequently, quercetin aglycone is generally a more potent antioxidant in vitro than its glycosides like rutin, isoquercitrin, and hyperoside.[5]

CompoundFormRelative Antioxidant Capacity (vs. Quercetin)AssayReference
QuercetinAglycone100%ABTS, FRAP, Cytochrome c reduction[5]
Isoquercitrin3-O-glucosideLowerABTS, FRAP, Cytochrome c reduction[5]
Rutin3-O-rutinosideLowerABTS, FRAP, Cytochrome c reduction[5]
Hyperoside3-O-galactosideLowerABTS, FRAP, Cytochrome c reduction[5]
Quercetin-7-O-glucoside7-O-glucosideSimilar to aglyconeDPPH, ABTS[4]
Table 3: Comparison of In Vitro Antioxidant Activity of Quercetin and its Glycosides. Note: Glycosylation at the 3-position generally reduces activity, while 7-O-glycosylation has less impact.

4.2 Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727). Prepare serial dilutions of the test compounds (quercetin and its glycosides) in methanol.

  • Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvette. A control containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically ~517 nm) using a spectrophotometer. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting scavenging percentage against concentration.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare DPPH Solution (in Methanol) r1 Mix Sample + DPPH Solution in 96-well plate p1->r1 p2 Prepare Test Samples (Quercetin, Glycosides) in Serial Dilutions p2->r1 r2 Incubate in Dark (e.g., 30 min at RT) r1->r2 a1 Measure Absorbance at ~517 nm r2->a1 a2 Calculate % Scavenging Activity a1->a2 a3 Determine IC50 Value a2->a3

Diagram 2: Experimental workflow for the DPPH antioxidant assay.

Role of Glycosylation in Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Quercetin is a potent anti-inflammatory agent, and its glycosides serve as effective pro-drugs.

5.1 Modulation of Signaling Pathways

The anti-inflammatory effects of quercetin are primarily exerted by the aglycone, which can modulate key signaling pathways involved in the inflammatory response.[17][18] A central pathway is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like LPS) trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[17][19] Quercetin aglycone has been shown to inhibit this pathway by suppressing the phosphorylation of IκBα and blocking the nuclear translocation of NF-κB.[18] While glycosides are less active in vitro, their in vivo hydrolysis releases the active aglycone at the site of absorption or inflammation.[17]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK LPS LPS (Stimulus) LPS->TLR4 IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Proteasome Proteasome Degradation IkBa_P->Proteasome Ubiquitination Proteasome->IkBa Degrades IκBα NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Quercetin Quercetin Aglycone Quercetin->IKK Inhibits Quercetin->NFkB_active Inhibits Translocation

Diagram 3: Quercetin's inhibition of the NF-κB signaling pathway.

Role of Glycosylation in Anticancer Activity

Quercetin demonstrates significant anticancer potential by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle in various cancer cell lines.[20][21]

6.1 Impact on Cell Proliferation, Apoptosis, and Signaling

The aglycone is typically the more potent form in in vitro cancer cell studies.[20] It modulates multiple signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway.[21][22] This pathway is frequently over-activated in cancer, promoting cell growth and inhibiting apoptosis. Quercetin has a structural homology to the PI3K inhibitor LY294002 and can directly inhibit PI3K activity, leading to the downstream deactivation of Akt and mTOR, thereby suppressing tumor growth.[20][21]

Quercetin glycosides can also exert anticancer effects. For example, Quercetin-6-C-β-d-glucopyranoside (QCG) inhibits prostate cancer cell proliferation by arresting the cell cycle and inducing apoptosis through the inhibition of the Akt/mTOR pathway.[21] While in vitro studies often show higher potency for the aglycone, the improved bioavailability of certain glycosides could lead to better efficacy in vivo, where they deliver the active aglycone to the tumor site.

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates GF Growth Factor GF->Receptor PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin Quercetin Aglycone Quercetin->PI3K Inhibits

Diagram 4: Quercetin's inhibition of the PI3K/Akt signaling pathway.

6.2 Experimental Protocol: In Vitro Cell Viability (MTT) Assay

The MTT assay is used to assess the effect of compounds on cancer cell metabolic activity, an indicator of cell viability.

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of quercetin and its glycosides for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control. Determine the IC50 value, the concentration that inhibits cell viability by 50%.

Conclusion and Future Directions

Glycosylation is a pivotal modification that dictates the therapeutic utility of quercetin. It enhances water solubility and stability, but its primary role is to modulate pharmacokinetics. The type and position of the sugar moiety determine the absorption pathway, rate, and overall bioavailability, effectively turning quercetin into a pro-drug. While glycosylation often reduces intrinsic antioxidant and anticancer activity in vitro, this can be offset by improved delivery of the active aglycone in vivo. Quercetin glucosides, for instance, demonstrate far superior absorption compared to the common dietary form, rutin.

For drug development professionals, these findings are critical. Future research should focus on:

  • Synthesizing novel glycosides: Designing derivatives with optimized absorption profiles that can be targeted to specific tissues.

  • Enzymatic modification: Using glycosyltransferases to create new quercetin derivatives with enhanced properties.[1][23]

  • Advanced delivery systems: Encapsulating quercetin or its glycosides in nanoparticles or liposomes to protect them from metabolism and improve targeted delivery.

By strategically leveraging glycosylation, the scientific community can overcome the inherent limitations of quercetin aglycone and unlock its full potential as a powerful agent in the prevention and treatment of chronic diseases.

References

Methodological & Application

Application Note: HPLC Method for Quantification of Quercetin-3-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin-3-O-arabinoside, also known as avicularin (B192226) or guaijaverin, is a flavonoid glycoside found in various medicinal plants. It exhibits a range of biological activities, including antioxidant and antibacterial properties, making its accurate quantification crucial for quality control in herbal medicine, pharmaceutical research, and drug development.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of this compound in various samples.

Chromatographic Principle

The method utilizes reverse-phase HPLC (RP-HPLC) with a C18 column to separate this compound from other components in the sample matrix. A gradient or isocratic elution with a mobile phase consisting of an aqueous solution with an organic modifier (such as acetonitrile (B52724) or methanol) allows for the effective separation of the analyte. Detection is typically performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocols

Standard Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction from Plant Material:

    • Accurately weigh approximately 1.0 g of the dried and powdered plant material.

    • Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Preparation from Formulations:

    • For solid dosage forms, accurately weigh and crush a representative sample.

    • Dissolve a quantity of the powder equivalent to a known concentration of the active ingredient in a suitable volume of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The following are recommended starting conditions, which may be optimized for specific matrices.

ParameterCondition 1Condition 2
Column Capcell Pak C18 MGIIHypersil C18
Mobile Phase A 0.05% (v/v) Trifluoroacetic Acid (TFA) in WaterWater
Mobile Phase B AcetonitrileMethanol
Gradient/Isocratic GradientIsocratic (33:67, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C25°C
Detection Wavelength 254 nm370 nm
Injection Volume 10 µL20 µL

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.1
Theoretical Plates > 20005500
RSD of Peak Area < 2.0%0.55%
RSD of Retention Time < 1.0%0.21%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.9999
Range 5 - 100 µg/mL
Accuracy (% Recovery) 100.97% - 101.77%[2]
Precision (% RSD) < 0.60%[2]
Limit of Detection (LOD) 0.094 µg/mL[2]
Limit of Quantification (LOQ) 0.285 µg/mL[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for HPLC quantification.

logical_relationship Analyte This compound Separation Separation Analyte->Separation Stationary_Phase C18 Column (Non-polar) Stationary_Phase->Separation Mobile_Phase Polar Solvent (e.g., Water/Methanol) Mobile_Phase->Separation Detection UV Detector Separation->Detection

Caption: Principle of reverse-phase HPLC separation.

Detailed Protocol

1. Reagents and Materials

  • This compound reference standard (≥95% purity)[1]

  • HPLC-grade methanol[3]

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks and pipettes

3. Chromatographic Procedure

  • System Preparation:

    • Prepare the mobile phases as described in the HPLC conditions table.

    • Degas the mobile phases by sonication or helium sparging.

    • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes at the specified flow rate.

  • Calibration Curve:

    • Inject 10 µL of each working standard solution in triplicate.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be > 0.999.[4]

  • Sample Analysis:

    • Inject 10 µL of the prepared sample solution in triplicate.

    • Identify the this compound peak based on the retention time of the standard.

    • Record the peak area of the analyte.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

    • Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

4. Method Validation The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.[4]

  • Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of standard is spiked into a sample matrix. Recoveries are expected to be within 98-102%.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

This application note provides a comprehensive and detailed HPLC method for the quantification of this compound. The described protocol, including sample preparation, chromatographic conditions, and data analysis, is suitable for routine quality control and research applications. The method demonstrates good linearity, accuracy, and precision, ensuring reliable and reproducible results.

References

Application Note: Extraction and Quantification of Quercetin-3-O-arabinoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quercetin-3-O-arabinoside, also known as avicularin (B192226) or guaijaverin, is a flavonoid glycoside found in a variety of plants, including guava (Psidium guajava), apples (Malus domestica), and Periploca forrestii.[1][2][3] It is derived from the widely distributed flavonoid, quercetin (B1663063), with an arabinoside sugar moiety attached, which enhances its solubility and stability.[1] This compound has garnered significant interest in the scientific community for its potent biological activities, including antioxidant, anti-inflammatory, and antibacterial properties.[1][3] It modulates key cellular pathways involved in inflammation and oxidative stress and has been identified as a potential inhibitor of enzymes like soluble epoxide hydrolase (sEH), making it a promising candidate for drug development.[1][2][4] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant sources.

Experimental Protocols

This section outlines a comprehensive workflow for the extraction and analysis of this compound from plant material. The process begins with sample preparation, followed by extraction, purification, and finally, quantification.

Plant Material Preparation

Proper preparation of the plant material is a critical first step to ensure efficient extraction.

  • Drying: Freshly collected plant material (e.g., leaves, fruits) should be dried to remove moisture, which can interfere with extraction efficiency. Freeze-drying is often the preferred method to obtain the highest yield of flavonoids, though convection or microwave vacuum drying are also used.[5] The material should be dried until a constant weight is achieved.

  • Grinding: The dried plant material is ground into a fine powder using a mortar and pestle or a mechanical grinder.[5] Reducing the particle size increases the surface area available for solvent contact, thereby improving extraction yield. For example, a study on grape by-products found that a grinding time of 6.8 minutes yielded the highest flavonoid content.[5]

Extraction of Crude this compound

Modern techniques like Ultrasound-Assisted Extraction (UAE) are often preferred over traditional methods due to higher efficiency and lower solvent consumption.[5][6]

Protocol: Ultrasound-Assisted Extraction (UAE)

  • Sample Weighing: Weigh 2 grams of the dried, powdered plant material and place it into a flask.

  • Solvent Addition: Add 40 mL of methanol (B129727) to the flask. Methanol is generally an efficient solvent for extracting flavonoids like quercetin and its glycosides.[7]

  • Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture at a frequency of 20-50 kHz for 10-30 minutes at room temperature.[7][8] A study on Raphanus sativus leaves found that sonication for 10 minutes at a frequency of 50/60 KHz provided the highest yield of quercetin.[7]

  • Filtration: After sonication, filter the mixture through Whatman filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate (the liquid extract) under reduced pressure using a rotary evaporator at 40°C to remove the solvent.[9]

  • Storage: The resulting crude extract should be stored at 4°C in an airtight container until purification.

Purification of this compound

Purification is necessary to isolate this compound from other co-extracted compounds. This is typically achieved using column chromatography.

Protocol: Silica (B1680970) Gel Column Chromatography

  • Column Packing: Prepare a silica gel (100–200 mesh) column using a suitable solvent system, such as a gradient of hexane, ethyl acetate (B1210297), and methanol.[9][10]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate and then methanol.[9] For example, a sequential elution could be:

    • 100% Hexane

    • Hexane:Ethyl Acetate (75:25, 50:50, 25:75)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (75:25, 50:50, 25:75)

    • 100% Methanol

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis by TLC: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound by comparing with a this compound standard.

  • Pooling and Concentration: Pool the fractions that show a pure spot corresponding to the standard and concentrate them using a rotary evaporator to obtain the purified compound.

Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the definitive identification and quantification of this compound.[11]

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Accurately weigh and dissolve the purified extract and a standard of this compound in HPLC-grade methanol to known concentrations. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Perform the analysis using an HPLC system with a UV-Vis detector. A typical method for this compound is detailed in the table below.[12]

  • Quantification: Create a calibration curve using serial dilutions of the standard. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Data Presentation

Quantitative data is crucial for optimizing and validating the extraction protocol. The following tables summarize key parameters.

Table 1: Comparison of Extraction Methods for Flavonoids

Extraction Method Solvent Temperature (°C) Time (hr) Typical Yield (%) Reference
Maceration Methanol Room Temp 24 1.8 [7]
Digestion Methanol 35-40 24 2.2 [7]
Soxhlet Methanol Boiling Point 24 Varies [7][13]

| Ultrasound (UAE) | Methanol | Room Temp | 0.17 (10 min) | 11.8 |[7] |

Table 2: HPLC Parameters for Quantification of this compound

Parameter Condition Reference
Column Hypersil C18 [12]
Mobile Phase Methanol:Water (33:67, v/v) [12]
Flow Rate 1.0 mL/min [12]
Detection Wavelength 370 nm [12]
Column Temperature 25 °C [12]

| Linearity Range | 0.2044 - 2.044 µg |[12] |

Visualized Workflows and Pathways

Diagrams help to clarify complex processes and relationships. The following are presented in the DOT language for Graphviz.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Concentration cluster_purify 3. Purification cluster_analyze 4. Analysis Plant Plant Material Dry Drying (Freeze-drying) Plant->Dry Grind Grinding to Fine Powder Dry->Grind Extract Ultrasound-Assisted Extraction (Methanol) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Crude Crude Extract Concentrate->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Fraction Collection & TLC Column->Fractions Purified Purified this compound Fractions->Purified HPLC RP-HPLC Analysis Purified->HPLC Quant Quantification HPLC->Quant

Caption: Experimental workflow for this compound extraction.

This compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids.[2] The following diagram illustrates this mechanism of action.

SignalingPathway Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH) AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Effects Beneficial Effects: - Anti-inflammatory - Antihypertensive - Cardioprotective EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Loss Loss of Beneficial Effects DHETs->Loss Q3A This compound Q3A->sEH Inhibits

Caption: this compound inhibits the sEH enzyme pathway.

References

Application Notes & Protocols: Isolation and Purification of Quercetin-3-O-arabinoside using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin-3-O-arabinoside, also known as guaijaverin (B191363) or feniculin, is a flavonoid glycoside found in a variety of medicinal plants.[1] As a derivative of quercetin, it exhibits significant biological activities, including antioxidant and antibacterial properties, making it a compound of interest for researchers, scientists, and drug development professionals. The isolation and purification of this compound from complex plant extracts are crucial for its structural elucidation, pharmacological evaluation, and potential therapeutic applications. Column chromatography is a fundamental and widely used technique for the separation and purification of such natural products.[2][3] This document provides detailed protocols and application notes for the successful isolation and purification of this compound using column chromatography.

Experimental Protocols

1. Extraction of Crude Flavonoid Mixture from Plant Material

The initial step involves the extraction of total flavonoids from the plant source. The choice of solvent is critical and depends on the polarity of the target compounds.[4][5]

  • Protocol:

    • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) and grind it into a fine powder to increase the surface area for extraction.

    • Maceration/Soxhlet Extraction:

      • Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.[6][7]

      • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with ethanol (B145695) or methanol.[4]

    • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

    • Solvent Partitioning (Optional): To pre-purify the extract, it can be subjected to liquid-liquid partitioning. The crude extract is dissolved in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.[1]

2. Column Chromatography for Purification of this compound

This protocol outlines the separation of this compound from the crude or pre-purified extract using column chromatography. The selection of the stationary and mobile phases is crucial for achieving high resolution.[2]

  • Stationary Phase Selection:

    • Silica (B1680970) Gel: A common polar stationary phase suitable for the separation of polar compounds like flavonoids.[2][8]

    • Sephadex LH-20: A size-exclusion and adsorption gel that is effective for separating flavonoids, particularly for removing pigments and high molecular weight compounds.[7][9][10]

    • Reversed-Phase (C18): A non-polar stationary phase used in reversed-phase chromatography, where a polar mobile phase is used.[2][11]

  • Mobile Phase Selection: The mobile phase is typically a mixture of solvents, and a gradient elution (where the solvent composition is changed over time) is often employed to enhance separation. Common solvent systems include:

    • Toluene:Ethyl Acetate:Formic Acid[8]

    • Ethyl Acetate:Ethanol:Water[12]

    • Methanol:Water[11]

  • Protocol:

    • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel 70-230 mesh) in the initial mobile phase solvent. Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent. Alternatively, the dry extract can be adsorbed onto a small amount of silica gel and then dry-loaded onto the top of the column.

    • Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. For silica gel chromatography, a gradient of increasing methanol in chloroform or ethyl acetate is common.

    • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) using test tubes or a fraction collector.

    • Monitoring of Fractions: Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Toluene:Ethyl Acetate:Formic Acid 5:4:0.2 v/v/v).[8] Visualize the spots under UV light (254 nm and 365 nm). Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

    • Purification of Combined Fractions: The combined fractions may be subjected to a second column chromatography step (e.g., using Sephadex LH-20 with methanol as the eluent) for further purification if necessary.[7][10]

    • Isolation of Pure Compound: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

3. Purity Assessment

The purity of the isolated compound should be confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing the purity of the isolated compound.[13] A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic or acetic acid.[11][13] The purity is determined by the peak area percentage in the chromatogram.

  • Spectroscopic Methods: The structure of the purified compound can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR).[12]

Data Presentation

Table 1: Stationary and Mobile Phases for Flavonoid Column Chromatography

Stationary PhaseCommon Mobile Phase Systems (Gradient Elution)Target Flavonoid PolarityReference
Silica Gel (70-230 mesh)Chloroform -> Chloroform/Methanol -> MethanolPolar to Moderately Polar[2][3]
Toluene:Ethyl Acetate:Formic Acid (varying ratios)Moderately Polar[8]
Sephadex LH-2080% Methanol or EthanolPolar[7][9]
Reversed-Phase C18Methanol:Water or Acetonitrile:Water (decreasing polarity)Non-polar to Moderately Polar[2][11]

Table 2: Hypothetical Purification Summary of this compound

Purification StepStarting Material (mg)Final Product (mg)Yield (%)Purity (%)
Crude Methanolic Extract10,000--~5
Silica Gel Column Chromatography5,0004509~70
Sephadex LH-20 Column Chromatography45015033.3>95

Visualizations

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Powdered) extraction Solvent Extraction (Maceration/Soxhlet) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Sample Loading fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling final_concentration Final Concentration pooling->final_concentration pure_compound Purified this compound final_concentration->pure_compound hplc HPLC Purity Check pure_compound->hplc spectroscopy Structural Elucidation (MS, NMR) pure_compound->spectroscopy G start Start: Crude Extract pack_column Pack Column with Stationary Phase start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution pool Pool Fractions Containing Target Compound monitor->pool Pure re_purify Re-purify if Necessary pool->re_purify re_purify->pack_column Purity <95% concentrate Concentrate Pooled Fractions re_purify->concentrate Purity >95% end End: Purified Compound concentrate->end

References

Application Note: LC-MS/MS Analysis of Quercetin-3-O-arabinoside in Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quercetin-3-O-arabinoside is a flavonoid glycoside found in various fruits and vegetables. It is a derivative of quercetin (B1663063), a potent antioxidant with numerous reported health benefits. Accurate quantification of this compound in fruit extracts is crucial for quality control, nutraceutical research, and understanding its pharmacokinetic properties. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose. This application note provides a detailed protocol for the extraction and quantification of this compound from fruit matrices using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation: Extraction from Fruit Matrix

This protocol outlines an effective method for extracting flavonoids from fresh or frozen fruit samples.[1]

  • Homogenization: Weigh approximately 5-10 g of the fruit sample (fresh or freeze-dried) and homogenize it into a fine powder or puree. For dried samples, grinding into a fine powder is recommended.[1]

  • Solvent Extraction:

    • Transfer 1 g of the homogenized sample to a centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., 70% ethanol (B145695) or 70% methanol (B129727) with 0.1% formic acid).[2][3] The use of slightly acidic conditions can improve the stability of the flavonoid.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Ultrasonic-Assisted Extraction: Place the tube in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40°C) to enhance extraction efficiency.[4]

  • Centrifugation: Centrifuge the extract at 5,000-10,000 x g for 10 minutes to pellet solid debris.[2][3]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter (e.g., PTFE or nylon) into an LC vial for analysis.[2]

  • Dilution: If high concentrations are expected, dilute the final extract with the initial mobile phase to fit within the calibration curve range.

LC-MS/MS Instrumentation and Conditions

Optimal instrument parameters are crucial for achieving sensitivity and specificity. The following conditions are a robust starting point and may require optimization for specific instruments.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL[6]
Column Temperature 40°C
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9.1-12 min: 10% B

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative[2][5]
Capillary Voltage 4000 V[3]
Nebulizer Pressure 55 psi[3]
Drying Gas Flow 12 L/min[3]
Gas Temperature 350°C
Detection Mode Multiple Reaction Monitoring (MRM)[2]

Data Presentation

MRM Transitions for Quantification

The identification of this compound is based on its specific precursor ion and resulting product ions after fragmentation. The primary fragmentation involves the loss of the arabinoside sugar moiety (a neutral loss of 132 Da), yielding the quercetin aglycone ion at m/z 301.[7]

Table 3: Optimized MRM Transitions for this compound

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)FunctionReference
This compound433.08301.04Quantifier[7]
This compound433.08271.02Qualifier[7]
Quercetin (Aglycone Ref.)301.04151.00Qualifier[2][8]

Note: Collision energies and other compound-specific parameters should be optimized for the specific mass spectrometer being used.

Method Validation Summary

A validated method ensures reliable and reproducible results. The following table summarizes typical performance characteristics for flavonoid quantification.

Table 4: Example Method Validation Parameters

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998[9]
Limit of Detection (LOD) 0.04 µg/mL[9]
Limit of Quantification (LOQ) 0.13 µg/mL[9]
Recovery 87 - 110%[6][9]
Intra-day Precision (%RSD) < 10%[9]
Inter-day Precision (%RSD) < 15%[6]

Visualizations

Experimental Workflow

The entire analytical process, from sample collection to final data analysis, is outlined in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Fruit Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction & Ultrasonication Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.2 µm) Centrifuge->Filter LC_Inject LC Injection Filter->LC_Inject Separation Chromatographic Separation (C18 Column) LC_Inject->Separation Ionization ESI (Negative Mode) Separation->Ionization MSMS Tandem MS (MRM) Ionization->MSMS Detect Peak Detection MSMS->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Report Reporting Quantify->Report

Caption: Workflow for this compound analysis.

Mass Spectrometric Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is a key step for its selective detection.

G parent This compound [M-H]⁻ m/z 433.08 child Quercetin Aglycone [M-H-arabinoside]⁻ m/z 301.04 parent->child Collision-Induced Dissociation (Loss of Arabinose, 132 Da)

Caption: MRM fragmentation of this compound.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Flavonoid Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-speed counter-current chromatography (HSCCC) is a versatile liquid-liquid partition chromatography technique that has proven to be highly efficient for the separation and purification of flavonoids from complex natural product extracts.[1][2][3] Unlike traditional solid-liquid chromatography, HSCCC utilizes a support-free liquid stationary phase, which eliminates irreversible sample adsorption and allows for high sample loading capacity and high recovery rates.[2][4] This makes it an ideal method for isolating a wide range of flavonoids, from aglycones to glycosides, with varying polarities.[3][5] This document provides detailed application notes and standardized protocols for the successful separation of flavonoids using HSCCC.

Key Principles of HSCCC for Flavonoid Separation

Successful flavonoid separation by HSCCC hinges on the selection of an appropriate biphasic solvent system.[2] The partition coefficient (K) of the target flavonoid in the solvent system is a critical parameter. The K value, defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase, should ideally be between 0.4 and 2.5 for optimal separation.[2] A short settling time (typically <25 seconds) for the two phases is also crucial for maintaining a stable stationary phase.[2]

Commonly used solvent systems for flavonoid separation include:

  • Hexane-Ethyl Acetate-Methanol-Water (HEMWat): A versatile system for separating free flavonoid aglycones.[3][5]

  • Ethyl Acetate-n-Butanol-Water: Often the starting point for separating flavonoid glycosides.[1][3][5]

  • Chloroform-Methanol-Water: Can be adapted for flavonoids with specific polarities.[6]

  • tert-Butyl Methyl Ether-n-Butanol-Acetonitrile-Water: A more complex system for separating closely related flavonoids.[7][8]

Experimental Workflow for Flavonoid Separation using HSCCC

The general workflow for flavonoid separation using HSCCC involves several key stages, from sample preparation to final purity analysis.

HSCCC Flavonoid Separation Workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis SamplePrep Crude Extract Preparation SolventPrep Solvent System Selection & Preparation SamplePrep->SolventPrep Based on target flavonoid polarity SystemEquil System Equilibration SolventPrep->SystemEquil SampleInject Sample Injection SystemEquil->SampleInject Elution Elution & Fraction Collection SampleInject->Elution FractionAnalysis Fraction Analysis (HPLC) Elution->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Purity Purity & Structure Confirmation Pooling->Purity

Caption: General experimental workflow for flavonoid separation by HSCCC.

Detailed Experimental Protocols

Protocol 1: General Flavonoid Separation from Plant Material

This protocol outlines a general procedure for the extraction and subsequent HSCCC separation of flavonoids from a plant source.

1. Sample Preparation (Crude Extract):

  • Extraction: Dry and powder the plant material (e.g., leaves, flowers). Extract the powder with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. Repeat the extraction process three times to ensure maximum yield.[2]

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Partitioning: Dilute the concentrated extract with water and partition it sequentially with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297). The ethyl acetate fraction is often enriched with flavonoids and is a good candidate for HSCCC separation.[2]

  • Final Preparation: Evaporate the flavonoid-rich fraction to dryness. This crude sample is now ready for HSCCC.

2. HSCCC System Preparation and Separation:

  • Solvent System Selection: Choose an appropriate two-phase solvent system based on the polarity of the target flavonoids. A common starting point for a broad range of flavonoids is a system composed of n-hexane, ethyl acetate, methanol, and water.[3][5] The partition coefficient (K) for the target compounds should be determined by HPLC analysis of both phases after equilibration of a small amount of sample with the solvent system.[2]

  • System Equilibration:

    • Thoroughly mix the selected solvent system in a separatory funnel and allow the two phases to separate.

    • Fill the HSCCC column entirely with the stationary phase (typically the upper phase for normal-phase elution).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5 - 2.0 mL/min) while the column is rotating at a set speed (e.g., 800-850 rpm).[2][8]

    • Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, indicated by the mobile phase front emerging from the column outlet.

  • Sample Injection: Dissolve a known amount of the crude sample (e.g., 100-200 mg) in a small volume of the biphasic solvent mixture (1:1 v/v of stationary and mobile phase).[2][7] Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection:

    • Continue to pump the mobile phase through the column.

    • Monitor the effluent using a UV-Vis detector at a suitable wavelength for flavonoids (e.g., 254 nm or 257 nm).[1][2]

    • Collect fractions of the effluent at regular intervals using a fraction collector.

3. Post-Separation Analysis:

  • Fraction Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated compounds.[1][9]

  • Pooling and Identification: Combine the fractions containing the pure target flavonoids. The structure of the isolated compounds can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2][10]

Quantitative Data from Cited Experiments

The following tables summarize quantitative data from successful flavonoid separations using HSCCC, providing a reference for experimental design.

Table 1: HSCCC Parameters for Flavonoid Separation from Various Plant Sources

Plant SourceTarget FlavonoidsSolvent System (v/v/v/v)Flow Rate (mL/min)Rotational Speed (rpm)Sample Load (mg)Reference
Mulberry LeavesRutinEthyl acetate:n-butanol:water (4:1:5)5Not SpecifiedNot Specified[1]
Black Currant LeavesKaempferol glycosides, Hyperoside, Isoquercitrinn-hexane:EtOAc:MeOH:H₂O (1:10:1:10)1.5800100[2]
Salvia miltiorrhizaRutin, Isoquercitrin, Kaempferol glycosides, Apigenin glycosidetert-butyl methyl ether:n-butanol:acetonitrile:water (3:1:1:20)Not SpecifiedNot Specified200[7]
Crataegus pinnatifidaEpicatechin, Quercetin glycosides, Vitexin derivativesChloroform:methanol:water:n-butanol (4:3:2:1.5)Not SpecifiedNot Specified200[10]
Psidium guajavaQuercetin glycosidesn-hexane:ethyl acetate:methanol:water (0.7:4:0.8:4)Not SpecifiedNot Specified600[9]
Lonicera japonicaLuteolin glycosides, Rutin, Hyperosidemethyl tert-butyl ether:n-butanol:acetonitrile:water (2:2:1:5)2.08501000[8]

Table 2: Separation Performance and Purity of Isolated Flavonoids

Plant SourceIsolated Flavonoid(s)Purity (%)Recovery/YieldRetention of Stationary Phase (%)Reference
Mulberry LeavesRutin93.8Not Specified56.4[1]
Black Currant LeavesKaempferol 3-O-galactoside, Kaempferol 3-O-glucoside97.1, 98.54.0 mg, 6.0 mg from 100 mg crude~60[2]
Salvia miltiorrhizaRutin, Isoquercitrin, Kaempferol-3-O-β-d-glucopyranoside, Apigenin-7-O-β-d-glucopyranoside97.3, 99.5, 98.1, 98.7Not SpecifiedNot Specified[7]
Crataegus pinnatifida(-)-epicatechin, 4′′-O-glucosylvitexin, 2′′-O-rhamnosylvitexin>988.9 mg, 18.2 mg, 47.3 mg from 200 mg crude62.8[10]
Psidium guajavaHyperoside, Isoquercitrin, Reynoutrin, Quercetin-3-O-β-D-arabinopyranoside, Quercetin-3-O-α-L-arabinofuranoside>9515.3 mg, 21.1 mg, 65.2 mg, 71.7 mg, 105.6 mg from 19.8 g crudeNot Specified[9]
Lonicera japonicaRhoifolin, Luteoloside>94Not Specified47.3[8]

Troubleshooting and Optimization

  • Poor Resolution: If peaks are not well-resolved, consider optimizing the solvent system to achieve more ideal K values for the target compounds. Decreasing the flow rate can also improve resolution by increasing the interaction time.[1]

  • Low Stationary Phase Retention: A low retention of the stationary phase can lead to poor separation efficiency.[1] This may be caused by a high flow rate or an unstable solvent system. Ensure the solvent system has a short settling time and consider reducing the flow rate.

  • Long Elution Times: If the target compounds have high K values, they will elute very slowly.[7] The polarity of the mobile phase can be increased to expedite their elution. Alternatively, an extrusion mode can be employed where the stationary phase is pushed out of the column with the mobile phase after the elution of earlier peaks.[10]

Conclusion

High-speed counter-current chromatography is a powerful and efficient technique for the preparative separation of flavonoids from natural sources. By carefully selecting the solvent system and optimizing the operational parameters, researchers can achieve high purity and recovery of a wide variety of flavonoid compounds. The protocols and data presented in these application notes provide a solid foundation for developing successful HSCCC separation methods for flavonoid research and drug development.

References

Application Notes: A Detailed Protocol for the Enzymatic Extraction of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a prominent dietary flavonoid, is recognized for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1] In nature, quercetin is predominantly found as glycosides (e.g., rutin, isoquercitrin), where it is bound to sugar moieties.[1][2] To isolate the biologically active quercetin aglycone, these glycosidic bonds must be cleaved. Traditional methods often rely on acid hydrolysis, which can be harsh and lead to the degradation of the target compound.[3]

Enzymatic extraction and hydrolysis present a milder, more specific, and environmentally friendly alternative.[3][4] This protocol details the use of enzymes for two primary purposes: 1) Enzyme-Assisted Extraction (EAE) , which uses cell wall-degrading enzymes like cellulases and pectinases to break down the plant matrix and enhance the release of quercetin glycosides, and 2) Enzymatic Hydrolysis , which employs glycosidases (e.g., β-glucosidase) to specifically cleave the sugar moieties from the quercetin backbone, converting the glycosides into the desired aglycone form.[5][6]

Principle of Enzymatic Extraction and Hydrolysis

The enzymatic conversion of quercetin glycosides to quercetin aglycone is a two-stage process. First, enzymes such as cellulase, pectinase, and hemicellulase (B13383388) are used to decompose the structural components of the plant cell wall, facilitating the release of intracellular contents, including quercetin glycosides.[5][7] Following this extraction, specific enzymes like β-glucosidases or enzyme complexes with rhamnosidase and glucosidase activities (e.g., naringinase) are introduced.[8][9] These enzymes catalyze the hydrolysis of the glycosidic bonds, releasing the quercetin aglycone and the corresponding sugar molecules. This targeted enzymatic action improves yield and purity compared to harsher chemical methods.

Visualization of Experimental Workflow and Mechanism

G cluster_0 Phase 1: Enzyme-Assisted Extraction (EAE) cluster_1 Phase 2: Hydrolysis & Purification a Plant Material (e.g., Onion Skin, Apple Peels) b Preparation (Drying & Grinding) a->b c Enzymatic Digestion (Cellulase, Pectinase, etc.) b->c d Solid-Liquid Extraction (e.g., Ethanol (B145695)/Water) c->d e Separation (Filtration/Centrifugation) d->e f Crude Glycoside Extract e->f g Enzymatic Hydrolysis (β-glucosidase) f->g Proceed to Hydrolysis h Reaction Quenching (e.g., Heat, Solvent) g->h i Purification (Column Chromatography) h->i j Quercetin Aglycone i->j

Caption: General workflow for the two-phase enzymatic extraction and hydrolysis of quercetin.

G cluster_0 Cell Wall Degradation cluster_1 Glycoside Hydrolysis PCW Plant Cell Wall (Cellulose, Pectin) Enz1 Cellulase & Pectinase DCW Degraded Cell Wall Fragments Enz1->DCW breaks down QG_T Trapped Quercetin Glycoside QG_R Released Quercetin Glycoside QG_T->QG_R is released Enz2 β-glucosidase QA Quercetin Aglycone Enz2->QA cleaves SM Sugar Moiety Enz2->SM releases

Caption: Mechanism of enzymatic action for quercetin glycoside extraction and hydrolysis.

Data Presentation: Optimization of Enzymatic Reactions

The efficiency of enzymatic extraction depends on the careful optimization of several parameters. The tables below summarize conditions reported in various studies.

Table 1: Optimal Conditions for Enzyme-Assisted Extraction and Hydrolysis

Enzyme/System Source Material Optimal Temperature (°C) Optimal pH Key Parameters Reference
Cellulase Taraxacum mongolicum 55 - 14.79% enzyme (w/w), 31.62:1 liquid-solid ratio (mL/g) [10]
Pectinase Mix Moringa oleifera 58.9 4.0 32.5% Ethanol, 106 U/g enzyme-to-sample ratio [11]
Thermostable β-glucosidase Yellow Onion 84 5.5 5% Ethanol, continuous flow system [12]
Cellulase, Pectinase, Tannase (Combined) Pistachio Green Hull - - 4-hour extraction time, 1:80 solid-to-solvent ratio [6]
Naringinase Rutin Solution 60 4.0 50 mg/L enzyme concentration, 6-hour incubation [9]

| Snailase | Fagus sylvatica | 37 | 5.5 | 25-minute incubation, 5 mg enzyme |[13] |

Table 2: Comparison of Quercetin Yields

Extraction Method Source Material Quercetin Yield (mg/g dry weight) Key Findings Reference
Ionic Liquid–Enzyme System (Ultrasonic) Taraxacum mongolicum 0.24 ± 0.011 Yield was 1.3 times higher than conventional reflux extraction (0.185 mg/g). [10]
Conventional Maceration Onion Skin 7.96 Optimal with 50% ethanol at 25°C for 15 min. [14]
Ultrasound-Assisted Acid Hydrolysis Sophora japonica flower buds 154.23 Significantly higher yield compared to other plants tested. [15]
Ultrasound-Assisted Extraction (Methanol) Radish Leaves 118 (11.8% yield) 10-minute sonication resulted in a high yield. [16]

| Combined Hot Water Extraction & Enzymatic Hydrolysis | Yellow Onion | 0.0084 µmol/g (fresh weight) | Yields were similar or higher than conventional methanol (B129727) extraction. |[12] |

Experimental Protocols

Protocol 1: Enzyme-Assisted Extraction (EAE) of Quercetin Glycosides

This protocol focuses on using cell wall-degrading enzymes to maximize the extraction of glycosides from the plant matrix.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., onion skins, apple peels).

  • Enzymes: Cellulase (from Aspergillus niger or Trichoderma sp.), Pectinase (from Aspergillus niger).[11][17]

  • Extraction Solvent: 50-80% Ethanol or Methanol in water.[14][18]

  • Buffer: 0.1 M Citrate or Acetate (B1210297) buffer, adjusted to optimal pH for the enzyme mixture (typically pH 4.0-5.5).[11][12]

  • Equipment: Grinder, orbital shaker incubator, centrifuge, rotary evaporator, filtration apparatus.

2. Methodology:

  • Preparation: Weigh 10 g of finely ground plant powder.

  • Suspension: Suspend the powder in 200 mL of the appropriate buffer in an Erlenmeyer flask. This corresponds to a 1:20 solid-to-liquid ratio.

  • Enzyme Addition: Add the enzyme mixture. A typical starting concentration is 1-2% (w/w) of the dry plant material for each enzyme.

  • Incubation: Place the flask in an orbital shaker incubator. Incubate at the optimal temperature for the enzymes (e.g., 50-60°C) with constant agitation (e.g., 150 rpm) for 2-4 hours.[6][11]

  • Inactivation: Stop the enzymatic reaction by boiling the mixture for 10 minutes.

  • Extraction: Add an equal volume (200 mL) of 95% ethanol to the mixture to achieve a final concentration of approximately 50% ethanol. Continue to shake for an additional 60 minutes.

  • Separation: Separate the solid residue from the liquid extract by centrifugation at 7000 rpm for 30 minutes, followed by filtration of the supernatant.[1]

  • Concentration: Concentrate the filtrate (crude glycoside extract) using a rotary evaporator at 40°C.

  • Storage: Store the concentrated extract at -20°C for subsequent hydrolysis or analysis.

Protocol 2: Enzymatic Hydrolysis of Extracted Glycosides

This protocol describes the conversion of the extracted quercetin glycosides (from Protocol 1) into quercetin aglycone.

1. Materials and Reagents:

  • Crude Glycoside Extract (from Protocol 1).

  • Enzyme: β-glucosidase or a multi-enzyme complex like Snailase or Naringinase.[9][13]

  • Buffer: 0.1 M Acetate or Citrate buffer, adjusted to the optimal pH for the chosen enzyme (e.g., pH 5.0 for β-glucosidase).[3]

  • Quenching Solvent: Ethyl acetate.

  • Equipment: Water bath or incubator, pH meter, vortex mixer, separatory funnel.

2. Methodology:

  • Reconstitution: Re-dissolve a known amount of the dried crude glycoside extract in the appropriate buffer.

  • Enzyme Addition: Add β-glucosidase to the solution. A starting point is 20 Units per gram of crude extract.[13]

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for Snailase, 60°C for Naringinase) for a duration of 2 to 12 hours.[9][13] The reaction progress can be monitored by taking aliquots at different time points and analyzing them via HPLC.

  • Reaction Termination: Stop the hydrolysis by adding an equal volume of ethyl acetate and vortexing vigorously. This also serves to extract the less polar quercetin aglycone.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Collect the upper ethyl acetate layer containing the quercetin aglycone. Repeat the extraction on the aqueous layer two more times to maximize recovery.

  • Drying and Concentration: Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude quercetin aglycone.

  • Analysis and Purification: Analyze the final product using HPLC for quantification.[8] Further purification can be achieved using techniques like column chromatography if required.[1]

References

Application Note: Quercetin-3-O-arabinoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quercetin-3-O-arabinoside, also known as avicularin (B192226) or guaijaverin, is a flavonoid glycoside naturally occurring in a variety of plants, including apples, guava, and Alchemilla species.[1][2][3] As a derivative of quercetin, it exhibits significant biological activities, including antioxidant and anti-inflammatory properties.[1][4][5] Its distinct chemical structure and presence in many medicinal plants make it a critical phytochemical marker for the standardization and quality control of herbal extracts and formulations. This document provides detailed protocols for the use of this compound as an analytical standard in phytochemical research and drug development.

Physicochemical and Quantitative Data

This compound is commercially available as a high-purity reference standard, essential for accurate quantification and identification.[6] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-4H-chromen-4-one[7]
Synonyms Avicularin, Guaijaverin, Feniculin[6][7]
CAS Number 572-30-5[1][7]
Molecular Formula C₂₀H₁₈O₁₁[1][6][8]
Molecular Weight 434.35 g/mol [1][6]
Purity (Typical) ≥95% (HPLC)[6]
Melting Point ~207-239 °C[1][8]
Appearance Powder[6]
Water Solubility 1.15 - 2.34 g/L (Predicted)[9][10]
Storage 2°C - 8°C, protect from light, under inert gas[1]

Applications in Research and Development

  • Phytochemical Analysis: Serves as a reference standard for the identification and quantification of this specific glycoside in complex plant matrices.[3]

  • Quality Control: Used as a marker for the quality control of raw herbal materials and finished botanical products, ensuring consistency and potency.

  • Pharmacological Studies: Essential for in vitro and in vivo studies to accurately determine the biological activity and dose-response relationships of the pure compound.[2][4]

  • Drug Discovery: Its role as a soluble epoxide hydrolase (sEH) inhibitor makes it a candidate for developing therapeutics for cardiovascular and inflammatory diseases.[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts via HPLC-UV

This protocol outlines a general method for the quantification of this compound in a methanolic plant extract.

A. Materials and Reagents

  • This compound reference standard (≥95% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.2 or 0.45 µm, PTFE or nylon)

  • Dried plant material (powdered)

B. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 40, 60 µg/mL) by serially diluting the stock solution with methanol.[11] These will be used to construct the calibration curve.

C. Preparation of Sample Solution

  • Extraction: Accurately weigh 1.0 g of the dried, powdered plant material into a flask. Add 20 mL of methanol.

  • Reflux the mixture for 30 minutes or use ultrasound-assisted extraction for 30 minutes.[12] Repeat the extraction process twice to ensure completeness.

  • Combine the extracts and filter them through Whatman No. 1 filter paper.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5.0 mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[12]

D. HPLC Instrumentation and Conditions The following are typical starting conditions. Method optimization may be required depending on the specific plant matrix.

Table 2: Recommended HPLC-UV Method Parameters

ParameterRecommended Condition
Instrument HPLC system with UV/DAD detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with 10-20% B, increase linearly to 70-80% B over 20-30 min
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 254 nm or 350 nm (flavonoid-specific)
Injection Volume 10-20 µL

E. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (r²), which should be >0.999.[12]

  • Sample Analysis: Inject the prepared sample solution. Identify the peak for this compound by comparing its retention time with that of the standard.

  • Calculation: Use the peak area of the analyte in the sample and the regression equation from the calibration curve to calculate the concentration of this compound in the sample solution. Express the final content as mg per gram of dried plant material.

Visualized Workflows and Pathways

Workflow for Phytochemical Quantification

The general workflow for quantifying a phytochemical standard like this compound is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plant Material Collection & Drying B Extraction (e.g., Methanol) A->B C Filtration & Concentration B->C E HPLC-UV Injection C->E D Standard Stock & Working Solutions I Calibration Curve Construction D->I F Chromatographic Separation (C18 Column) E->F G UV Detection & Data Acquisition F->G H Peak Identification & Integration G->H J Quantification of Analyte H->J I->J

Caption: General experimental workflow for phytochemical analysis.

Mechanism of Action: sEH Inhibition Pathway

This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory and cardiovascular processes.[2] This inhibition leads to beneficial downstream effects.

G AA Arachidonic Acid EETs EETs (Epoxyeicosatrienoic acids) AA->EETs CYP450 Epoxygenase sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Beneficial Effects: • Anti-inflammatory • Vasodilation EETs->Effects Promotes DHETs DHETs (Less Active Diols) sEH->DHETs Hydrolysis Q3A This compound Q3A->sEH Inhibits

Caption: Inhibition of the sEH pathway by this compound.

References

Synthesis of Quercetin-3-O-arabinoside Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a prominent flavonoid found in a variety of fruits and vegetables, and its glycosidic derivatives have garnered significant attention in the scientific community for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2] The glycosylation of quercetin, particularly at the 3-hydroxyl position, can enhance its solubility, stability, and bioavailability, making these derivatives promising candidates for drug development.[3] This document provides detailed application notes and experimental protocols for the synthesis of Quercetin-3-O-arabinoside and its derivatives, targeting researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Chemical Synthesis of this compound Derivatives

The chemical synthesis of quercetin glycosides is a multi-step process that requires careful protection of the multiple hydroxyl groups on the quercetin aglycone to achieve regioselectivity. The Koenigs-Knorr reaction is a classic and widely used method for the formation of the glycosidic bond.[2][4]

General Workflow for Chemical Synthesis

The synthesis of a this compound derivative typically involves three main stages: protection of the hydroxyl groups of quercetin, glycosylation with an arabinose donor, and subsequent deprotection to yield the final product.

Chemical_Synthesis_Workflow Quercetin Quercetin Protected_Quercetin Protected Quercetin (e.g., Benzylated) Quercetin->Protected_Quercetin Protection Glycosylation Glycosylation (Koenigs-Knorr Reaction) Protected_Quercetin->Glycosylation Protected_Glycoside Protected this compound Glycosylation->Protected_Glycoside Deprotection Deprotection Protected_Glycoside->Deprotection Final_Product This compound Derivative Deprotection->Final_Product

Caption: Chemical synthesis workflow for this compound derivatives.

Experimental Protocol: Chemical Synthesis via Koenigs-Knorr Glycosylation

This protocol outlines the synthesis of this compound. Modification of the protecting groups and the arabinose donor can be used to synthesize various derivatives.

Step 1: Protection of Quercetin

  • Materials: Quercetin, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of quercetin in anhydrous DMF, add K₂CO₃ and BnBr.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to obtain 3',4',5,7-tetra-O-benzylquercetin.

Step 2: Glycosylation with Acetobromo-α-L-arabinose

  • Materials: 3',4',5,7-tetra-O-benzylquercetin, Acetobromo-α-L-arabinose, Silver carbonate (Ag₂CO₃), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3',4',5,7-tetra-O-benzylquercetin and acetobromo-α-L-arabinose in anhydrous DCM.

    • Add Ag₂CO₃ to the solution and stir the mixture in the dark at room temperature for 24-72 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture through a pad of Celite and wash with DCM.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the protected this compound.

Step 3: Deprotection

  • Materials: Protected this compound, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Tetrahydrofuran (THF) or Ethyl acetate.

  • Procedure:

    • Dissolve the protected glycoside in THF or ethyl acetate.

    • Add Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst through Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

    • Further purification can be achieved by preparative HPLC.[5]

StepReactantsReagents/CatalystSolventTypical Yield
Protection QuercetinBenzyl bromide, K₂CO₃DMF70-85%
Glycosylation Protected Quercetin, Acetobromo-α-L-arabinoseAg₂CO₃DCM50-70%
Deprotection Protected GlycosidePd/C, H₂THF/Ethyl Acetate>90%

Table 1: Summary of a typical chemical synthesis of this compound. Yields are indicative and can vary.

Enzymatic Synthesis of this compound Derivatives

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often avoiding the need for complex protection and deprotection steps.[6] Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule.[7]

General Workflow for Enzymatic Synthesis

The enzymatic synthesis can be performed in vitro using isolated enzymes or in vivo through whole-cell biotransformation.

Enzymatic_Synthesis_Workflow Quercetin Quercetin Enzymatic_Reaction Glycosyltransferase (GT) Quercetin->Enzymatic_Reaction Sugar_Donor Activated Sugar Donor (e.g., UDP-Arabinose) Sugar_Donor->Enzymatic_Reaction Product This compound Enzymatic_Reaction->Product Purification Purification (e.g., HPLC) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Enzymatic synthesis workflow for this compound.

Experimental Protocol: Enzymatic Synthesis using Whole-Cell Biotransformation

This protocol describes the synthesis of this compound using engineered E. coli cells expressing a specific glycosyltransferase.[8][9]

  • Materials: Engineered E. coli strain expressing a suitable glycosyltransferase, Luria-Bertani (LB) medium with appropriate antibiotics, Isopropyl β-D-1-thiogalactopyranoside (IPTG), Quercetin, Buffer (e.g., phosphate (B84403) buffer, pH 7.0), Solvents for extraction (e.g., ethyl acetate).

  • Procedure:

    • Cell Culture and Induction:

      • Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

      • Inoculate a larger volume of fresh LB medium with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.

      • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-24 hours.

    • Biotransformation:

      • Harvest the cells by centrifugation.

      • Resuspend the cell pellet in a reaction buffer.

      • Add quercetin (dissolved in a small amount of DMSO or ethanol) to the cell suspension.

      • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24-72 hours.

    • Extraction and Purification:

      • Terminate the reaction by adding an equal volume of ethyl acetate and vortexing thoroughly.

      • Separate the organic layer, and repeat the extraction process.

      • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

      • Purify the product using preparative HPLC.[5]

SubstrateProductBiocatalystTypical Conversion Rate
QuercetinThis compoundEngineered E. coli expressing a glycosyltransferase70-95%

Table 2: Summary of a typical enzymatic synthesis of this compound. Conversion rates are indicative and depend on the specific enzyme and reaction conditions.

Characterization Data

The synthesized this compound derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

CompoundMolecular FormulaMolecular Weight¹H NMR (indicative shifts, δ ppm)¹³C NMR (indicative shifts, δ ppm)Mass Spectrometry (m/z)
This compoundC₂₀H₁₈O₁₁434.35Anomeric proton: ~5.1-5.4 (d)Aglycone: ~94-178; Sugar: ~61-109[M+H]⁺: 435.09

Table 3: Representative characterization data for this compound.[10][11][12]

Biological Activity and Signaling Pathways

Quercetin and its derivatives are known to modulate various cellular signaling pathways, contributing to their therapeutic effects. For instance, some quercetin glycosides have been shown to be involved in pathways related to inflammation and metabolic regulation.

NF-κB Signaling Pathway in Inflammation

Quercetin and its derivatives have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by Quercetin Derivatives Stimuli e.g., LPS, TNF-α IKK IKK Complex Stimuli->IKK Activates Quercetin This compound Derivatives Quercetin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS)

References

Application Notes and Protocols for Quercetin-3-O-arabinoside in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin-3-O-arabinoside, a flavonoid glycoside also known as avicularin (B192226) or guajaverin, is a natural compound found in various plants. It is a derivative of quercetin, a well-studied flavonoid with known antioxidant and potential anticancer properties. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture assays to evaluate its potential as an anticancer agent. These guidelines are intended for researchers in academia and industry involved in oncology drug discovery and development.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways implicated in cancer cell growth, survival, and metastasis.

Key Biological Activities:

  • Inhibition of Cell Proliferation: this compound has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner.

  • Induction of Apoptosis: This compound triggers programmed cell death in cancer cells through the regulation of apoptosis-associated proteins.

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, primarily at the G0/G1 phase, thereby preventing cancer cell division.

Signaling Pathways Modulated by this compound:

  • NF-κB Signaling: this compound has been observed to inhibit the NF-κB signaling pathway. This inhibition can lead to the downregulation of anti-apoptotic proteins and other factors that promote cancer cell survival. In hepatocellular carcinoma cells (Huh7), it has been shown to regulate NF-κB (p65), COX-2, and PPAR-γ activities[1][2].

  • MEK/NF-κB Pathway: In cutaneous squamous cell carcinoma (SCC13) cells, this compound has been found to repress the MEK/NF-κB signal pathway, leading to an increased Bax/Bcl-2 ratio and subsequent apoptosis.

  • FOXM1 Degradation: In non-small cell lung cancer (NSCLC) cells, it promotes the USP7-mediated degradation of the transcription factor FOXM1, a key regulator of cell cycle progression and proliferation.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Cell LineCancer TypeIC50 ValueExposure Time
WiDrColorectal Cancer521.14 µg/mLNot Specified

Note: Further studies are required to establish a comprehensive profile of IC50 values across a wider range of cancer cell lines.

Experimental Protocols

Detailed protocols for key in vitro assays to assess the anticancer activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-MEK, MEK, p-p65, p65, Bax, Bcl-2, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays cluster_outcomes Biological Outcomes cell_viability Cell Viability (MTT) ic50 IC50 Determination cell_viability->ic50 apoptosis Apoptosis (Annexin V/PI) apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle Cell Cycle (PI Staining) cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist western_blot Protein Expression (Western Blot) protein_changes Protein Level Changes western_blot->protein_changes start Cancer Cell Culture treatment Treat with This compound start->treatment treatment->cell_viability treatment->apoptosis treatment->cell_cycle treatment->western_blot

Caption: Experimental workflow for evaluating this compound.

Signaling Pathway: MEK/NF-κB Inhibition

MEK_NFkB_Pathway Q3A This compound MEK MEK Q3A->MEK Inhibits pMEK p-MEK MEK->pMEK NFkB NF-κB (p65) pMEK->NFkB Activates pNFkB p-NF-κB (p-p65) NFkB->pNFkB Bcl2 Bcl-2 (Anti-apoptotic) pNFkB->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pNFkB->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Inhibition of the MEK/NF-κB pathway by this compound.

Signaling Pathway: NF-κB/COX-2/PPAR-γ Regulation

NFkB_COX2_PPARg_Pathway Q3A This compound NFkB NF-κB (p65) Q3A->NFkB Inhibits COX2 COX-2 Q3A->COX2 Inhibits PPARg PPAR-γ Q3A->PPARg Activates Proliferation Cell Proliferation NFkB->Proliferation COX2->Proliferation PPARg->Proliferation Apoptosis Apoptosis PPARg->Apoptosis

Caption: Regulation of NF-κB, COX-2, and PPAR-γ by this compound.

References

Application Notes and Protocols for Developing Nanoformulations to Improve Quercetin-3-O-arabinoside Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin-3-O-arabinoside, also known as avicularin, is a naturally occurring flavonoid glycoside found in various plants.[1] This compound is investigated for its potential therapeutic applications, including modulating inflammation, oxidative stress, and various cell signaling pathways.[1] Like its well-studied aglycone, quercetin (B1663063), this compound's clinical application is hampered by significant bioavailability challenges, including poor water solubility, chemical instability, and rapid metabolism.[2][3] The specific sugar moiety attached to quercetin influences its absorption and bioavailability; for instance, quercetin glucosides found in onions are generally more bioavailable than other glycosidic forms.[4][5][6]

Nanotechnology offers a promising approach to overcome these limitations by encapsulating the active compound in carrier systems.[3][7] Nanoformulations such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles can enhance the solubility, stability, and bioavailability of hydrophobic compounds like quercetin.[2][8]

Disclaimer: Research specifically on the nanoencapsulation of this compound is limited. The following data, protocols, and pathways are based on extensive research conducted on its aglycone, Quercetin . These should serve as a foundational guide and a starting point for the development and optimization of nanoformulations specifically tailored for this compound.

Data Presentation: Quercetin Nanoformulations

The following tables summarize the physicochemical properties of various quercetin nanoformulations from published studies. These values provide a benchmark for developing this compound nanoformulations.

Table 1: Polymeric Nanoparticles for Quercetin Delivery

Nanoformulation TypePreparation MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Key Findings & Reference
PLGA Nanoparticles Solvent Displacement~400--~79%Enhanced antioxidant and chelating properties compared to free quercetin.[9]
Chitosan Nanoparticles Ionic Gelation<200--79.78%Showed sustained release and enhanced cytotoxicity against cancer cells compared to free quercetin.[10]
Zein Nanospheres Desolvation230 - 250-Negative-Improved oral absorption and bioavailability in rats compared to control.[11]
PEGylated PLGA-Folic Acid Nanoparticles -----Increased apoptosis in HeLa cells compared to quercetin alone.

Table 2: Lipid-Based Nanoformulations for Quercetin Delivery

Nanoformulation TypePreparation MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Key Findings & Reference
Solid Lipid Nanoparticles (SLNs) Emulsion Evaporation Solidification---94.21%Provided a sustained release of over 60% of the drug over 60 hours.[12]
Nanoliposomes Ultrasonic Thin-Film Dispersion134.110.24-37.5063.73%Optimized formulation showed good stability and particle size characteristics.[13]
Chitosan-Coated Nanoliposomes Electrostatic Deposition---71.14%Improved storage stability and antioxidant activity compared to native quercetin.[14]
Nanoemulsion Modified Emulsification-Solvent Evaporation---HighDemonstrated a 3.9-fold higher cellular uptake in breast cancer cells compared to free quercetin.[4]

Experimental Workflows and Signaling Pathways

Visual representations of experimental processes and biological pathways are crucial for understanding the development and mechanism of action of nanoformulations.

G General Workflow for Nanoformulation Development cluster_prep 1. Formulation & Preparation cluster_char 2. Physicochemical Characterization cluster_eval 3. In Vitro Evaluation A Select Core & Shell (e.g., Q-3-O-arabinoside, PLGA, Lipids) B Choose Preparation Method (e.g., Nanoprecipitation, Homogenization) A->B C Prepare Nanoformulation B->C D Particle Size & PDI (DLS) C->D F Morphology (TEM/SEM) C->F G Encapsulation Efficiency (EE%) & Drug Loading (DL%) C->G E Zeta Potential D->E F->G H In Vitro Release Study (Dialysis Method) G->H I Stability Studies H->I J Cellular Uptake Studies H->J K In Vitro Efficacy (e.g., Cytotoxicity, Anti-inflammatory assays) J->K

Caption: A generalized workflow for the development and evaluation of nanoformulations.

G Quercetin-Mediated Apoptosis Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quercetin Quercetin Nanoformulation ROS ↑ Intracellular ROS Quercetin->ROS FasL ↑ FasL Quercetin->FasL Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 FADD FADD FasL->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Inhibition of PI3K/Akt/mTOR Pathway by Quercetin GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quercetin Quercetin Nanoformulation Quercetin->PI3K

References

Solid-Phase Extraction (SPE) for the Purification of Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Solid-Phase Extraction (SPE) for the cleanup and purification of plant extracts. It includes detailed protocols, quantitative data, and visual workflows to assist researchers in developing robust and efficient purification strategies for a wide range of phytochemicals.

Introduction to Solid-Phase Extraction in Phytochemistry

Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to isolate, concentrate, and purify analytes from complex matrices.[1] In the analysis of plant extracts, which are intricate mixtures of primary and secondary metabolites, SPE is instrumental in removing interfering substances such as pigments, sugars, and lipids. This cleanup step is crucial for improving the accuracy and sensitivity of downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]

The principle of SPE is similar to liquid-liquid extraction, involving the partitioning of solutes between two phases.[3] In SPE, a liquid sample is passed through a cartridge containing a solid sorbent.[1] Target analytes are retained on the sorbent while the undesired matrix components are washed away. The purified analytes are then eluted using a small volume of a strong solvent.[2]

Sorbent Selection for Plant Extract Cleanup

The choice of SPE sorbent is critical for achieving optimal separation and is primarily determined by the polarity of the target analytes and the sample matrix.[3] SPE sorbents are broadly categorized into three main types based on their retention mechanism: reversed-phase, normal-phase, and ion-exchange.

  • Reversed-Phase SPE: This is the most common mode for cleaning up aqueous plant extracts. It utilizes a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase. Nonpolar to moderately polar compounds are retained on the sorbent through hydrophobic interactions, while highly polar interferences like sugars and organic acids pass through.[4]

  • Normal-Phase SPE: This method employs a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase. It is suitable for extracting polar analytes from non-aqueous extracts.[3]

  • Ion-Exchange SPE: This technique separates compounds based on their charge. Anion exchangers are used for acidic compounds, while cation exchangers are used for basic compounds. This is particularly useful for isolating specific classes of compounds like alkaloids or phenolic acids.

A logical workflow for selecting the appropriate SPE sorbent is depicted below.

start Start: Characterize Analyte and Matrix matrix_type Determine Sample Matrix (Aqueous or Non-Aqueous) start->matrix_type analyte_polarity Determine Analyte Polarity (Polar, Mid-Polar, Non-Polar) matrix_type->analyte_polarity Aqueous np_spe Use Normal-Phase SPE (e.g., Silica, Alumina) matrix_type->np_spe Non-Aqueous analyte_charge Is Analyte Ionizable? analyte_polarity->analyte_charge rp_spe Use Reversed-Phase SPE (e.g., C18, Polymer) analyte_charge->rp_spe No ie_spe Use Ion-Exchange SPE (Anion or Cation Exchange) analyte_charge->ie_spe Yes end Proceed to Method Development rp_spe->end np_spe->end ie_spe->end

Diagram 1: Sorbent Selection Workflow

General Protocol for Solid-Phase Extraction of Plant Extracts

A typical SPE procedure involves four main steps: conditioning, sample loading, washing, and elution.[5] The following diagram illustrates this general workflow.

conditioning 1. Conditioning Activate sorbent with a strong solvent (e.g., Methanol) equilibration 2. Equilibration Equilibrate with a solvent similar to the sample matrix (e.g., Water) conditioning->equilibration sample_loading 3. Sample Loading Load the pre-treated plant extract at a slow flow rate equilibration->sample_loading washing 4. Washing Wash with a weak solvent to remove interferences sample_loading->washing elution 5. Elution Elute target analytes with a strong solvent (e.g., Methanol (B129727), Acetonitrile) washing->elution collection Collect Purified Extract elution->collection

Diagram 2: General SPE Workflow

Application Examples and Detailed Protocols

This section provides specific examples of SPE protocols for the cleanup of different classes of phytochemicals from plant extracts, complete with quantitative recovery data.

Purification of Phenolic Compounds from Spelt Seeds

This protocol details the extraction and purification of phenolic acids from germinated spelt seeds using a polymeric reversed-phase SPE sorbent.[4]

Experimental Protocol:

  • Sample Preparation:

    • Extract the plant material with absolute methanol.

    • Evaporate the extract to dryness and reconstitute in non-acidified water.[4]

  • SPE Procedure:

    • Sorbent: Strata-X polymeric RP (3 mL, 100 mg).[4]

    • Conditioning: Precondition the SPE tube with 3 mL of 99.9% methanol.

    • Equilibration: Equilibrate with 3 mL of water.[4]

    • Sample Loading: Load the reconstituted plant extract onto the SPE column.

    • Washing: Wash the column with 4 mL of water and vacuum-dry for 2 minutes.[4]

    • Elution: Elute the target phenolic acids with 2 mL of 70% aqueous methanol.[4]

Quantitative Data:

The following table summarizes the recovery of various phenolic acids using this protocol.[4]

AnalyteRecovery (%)
p-Coumaric acid93.49
trans-Ferulic acid94.00
Caffeic acid derivatives95.54
p-Hydroxybenzoic acid89.51
Cleanup of Flavonoids and Phenolic Acids from Various Plant Materials

This protocol describes a validated method for the simultaneous determination of 30 flavonoids and phenolic acids from six different plant materials using a C18 reversed-phase SPE cartridge.[6]

Experimental Protocol:

  • Sample Preparation:

    • Perform solid-liquid extraction (SLE) of the plant material with methanol for 5 hours.

    • Filter the extract and evaporate to dryness.

    • Dissolve the residue in 1 mL of methanol and 14 mL of water, and adjust the pH to 3.5 with HCl.[6]

  • SPE Procedure:

    • Sorbent: C18 (6 mL, 500 mg).[6]

    • Conditioning & Equilibration: (Details not specified in the abstract, but typically involves methanol followed by acidified water).

    • Sample Loading: Pass the sample extract through the sorbent at a flow rate of approximately 1 mL/min.[6]

    • Washing: Air-dry the solid phase for 2 minutes.[6]

    • Elution: Elute the analytes with 6 mL of methanol.[6]

    • Post-Elution: Evaporate the eluate to dryness and reconstitute in 1 mL of methanol for analysis.[6]

Quantitative Data:

This method demonstrated good recoveries for most of the 30 compounds analyzed, with Relative Standard Deviations (RSDs) below 10%.[6]

Optimization of SPE for the Analysis of Sixteen Phenolics

This study optimized an SPE procedure for the simultaneous analysis of sixteen phenolic compounds of varying polarities.[7]

Experimental Protocol:

The optimized protocol involved careful selection of conditioning and elution solvents to maximize the recovery of a broad range of phenolics.

  • Sample Preparation:

    • Extract plant material with a suitable solvent.

    • For the model mixture, dissolve in MeOH/H₂O (80/20, v/v).[7]

  • Optimized SPE Procedure:

    • Conditioning: Acidified 1 mL H₂O followed by acidified 3 mL Acetonitrile.[7]

    • Sample Loading: Load the sample, potentially with modifications to the sample solvent to improve retention of polar compounds.

    • Washing: (Details not specified, but typically a weak acidic aqueous solution).

    • Elution: A stepwise elution with increasing concentrations of methanol in acidified water was found to be effective.

Quantitative Data:

The following table presents the recovery data for a selection of the sixteen phenolic compounds under optimized elution conditions.[7] Recoveries for 15 out of the 16 analytes were above 90%.[7]

AnalyteElution 1 Recovery (%)Elution 2 Recovery (%)Elution 3 Recovery (%)Total Recovery (%)
Gallic acid90.15.20.095.3
Protocatechuic acid89.96.80.096.7
Gentisic acid8.287.23.198.5
Caffeic acid7.189.22.598.8
Vanillic acid0.092.45.798.1
Chlorogenic acid9.788.61.199.4
p-Coumaric acid0.085.312.197.4
Ferulic acid0.070.228.598.7
Sinapic acid0.065.533.298.7
o-Coumaric acid0.01.197.898.9
Rutin0.00.099.899.8
Epicatechin0.091.17.999.0
Vanillin0.019.379.999.2
Quercetin0.00.098.998.9
2,5-dimethoxybenzoic acid0.00.099.199.1
4-methoxycinnamic acid0.00.098.998.9

Conclusion

Solid-Phase Extraction is a versatile and indispensable tool for the cleanup of complex plant extracts. By carefully selecting the appropriate sorbent and optimizing the extraction protocol, researchers can achieve high recovery and purity of target phytochemicals. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for developing and validating SPE methods for natural product analysis, ultimately leading to more reliable and accurate research outcomes in drug discovery and development.

References

Application Notes and Protocols for the Analytical Characterization of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of flavonoid glycosides. The methodologies outlined below are essential for the isolation, identification, and quantification of these bioactive compounds, which are of significant interest in pharmaceutical and nutraceutical research.

Section 1: Introduction to Flavonoid Glycosides

Flavonoid glycosides are a major class of polyphenolic secondary metabolites found ubiquitously in plants. They consist of a flavonoid aglycone linked to one or more sugar moieties. This glycosylation significantly impacts their solubility, stability, and biological activity. Accurate characterization of flavonoid glycosides is crucial for understanding their structure-activity relationships, ensuring the quality control of botanical extracts, and developing new therapeutic agents.

Section 2: Experimental Workflow for Flavonoid Glycoside Characterization

The general workflow for the characterization of flavonoid glycosides involves several key stages, from initial extraction from the plant matrix to final structural elucidation and quantification.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane flavonoid Flavonoid Glycoside receptor Receptor Tyrosine Kinase flavonoid->receptor Modulates pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Recruits & Activates bad Bad akt->bad Inhibits cell_survival Cell Survival akt->cell_survival Promotes apoptosis Apoptosis bad->apoptosis Promotes

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Quercetin-3-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quercetin-3-O-arabinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its low bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: The low oral bioavailability of this compound, a common issue among flavonoids, stems from several physicochemical and biological factors. These include poor aqueous solubility which limits its dissolution in the gastrointestinal fluids, and low membrane permeability, hindering its absorption across the intestinal epithelium. Furthermore, it is subject to rapid and extensive first-pass metabolism in the intestine and liver, where it is converted into more water-soluble metabolites that are easily excreted.

Q2: What are the primary strategies to overcome the low bioavailability of this compound?

A2: The main approaches focus on improving its solubility, enhancing its permeability across the intestinal barrier, and protecting it from rapid metabolism. These strategies can be broadly categorized into:

  • Formulation-based approaches: Encapsulating this compound in nano-delivery systems such as liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and phytosomes. These carriers can increase solubility, protect the molecule from degradation, and facilitate its transport across the intestinal mucosa.

  • Chemical modification: Enzymatic modification of the glycoside structure, for instance, by adding more glucose units to create oligoglucosides, can enhance water solubility and potentially utilize glucose transporters for absorption.

  • Use of excipients: Incorporating absorption enhancers or inhibitors of metabolic enzymes (e.g., piperine) in the formulation can increase the extent of absorption and reduce first-pass metabolism.

Q3: How do nanoparticle delivery systems improve the bioavailability of this compound?

A3: Nanoparticle systems enhance bioavailability through several mechanisms. They increase the surface area to volume ratio, which improves the dissolution rate of poorly soluble compounds like this compound. Encapsulation within nanoparticles protects the flavonoid from enzymatic degradation in the gastrointestinal tract. Furthermore, some nanoparticles can be engineered to adhere to the intestinal mucus layer (mucoadhesion), prolonging the residence time at the absorption site and increasing the concentration gradient for absorption. Certain nanoparticles can also be taken up by intestinal cells through endocytosis, bypassing some of the traditional absorption pathways.

Q4: Can enzymatic modification of the sugar moiety of this compound improve its absorption?

A4: Yes, enzymatic modification can be a powerful tool. While this compound is already a glycoside, further enzymatic glycosylation to create derivatives with additional sugar units (e.g., oligoglucosides) can significantly increase its water solubility. This enhanced solubility can lead to higher concentrations in the gut, favoring absorption. Moreover, the presence of specific sugar moieties, like glucose, can facilitate transport across the intestinal epithelium via glucose transporters such as SGLT1.

Troubleshooting Guides

Issue 1: Low Permeability of this compound in Caco-2 Cell Assays
Possible Cause Troubleshooting Step
Poor passive diffusion The inherent physicochemical properties of this compound (e.g., size, polarity of the arabinose moiety) may limit its ability to passively cross the lipid bilayer of the Caco-2 cell monolayer. To address this, consider formulating the compound into a nano-delivery system (e.g., solid lipid nanoparticles, phytosomes) to promote cellular uptake via endocytosis.
Active efflux by transporters Quercetin (B1663063) and its glycosides can be substrates for efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 2 (MRP2), which are expressed in Caco-2 cells and actively transport the compound back into the apical (lumenal) side. To investigate this, perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. Confirm this by co-incubating with a known inhibitor of these transporters (e.g., verapamil (B1683045) for P-gp).
Low aqueous solubility in assay buffer If this compound is not fully dissolved in the transport buffer, its apparent permeability will be underestimated. Ensure complete solubilization by using a co-solvent (e.g., DMSO, ethanol) at a concentration that is non-toxic to the Caco-2 cells (typically <1%). Visually inspect the dosing solution for any precipitation.
Compromised Caco-2 monolayer integrity A leaky cell monolayer can lead to inaccurate and highly variable permeability results. Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests compromised tight junctions. Also, perform a permeability assay with a paracellular marker like Lucifer Yellow to confirm monolayer integrity.
Issue 2: Low Encapsulation Efficiency and Drug Loading in Nanoparticle Formulations
Possible Cause Troubleshooting Step
Poor affinity of this compound for the nanoparticle core The hydrophilicity of the arabinose moiety may reduce the partitioning of the molecule into the lipid or polymeric core of the nanoparticle. To improve this, try modifying the formulation by using a blend of lipids or polymers with varying polarities. For lipid-based nanoparticles, consider adding a co-surfactant that can improve the solubilization of the glycoside within the lipid matrix.
Suboptimal formulation parameters The concentration of the polymer/lipid, surfactant, and the energy input during nanoparticle preparation (e.g., sonication time, homogenization speed) significantly impact encapsulation efficiency. Systematically optimize these parameters using an experimental design approach (e.g., Box-Behnken design) to identify the conditions that yield the highest encapsulation efficiency.
Drug precipitation during nanoparticle formation Rapid changes in solvent polarity during methods like nanoprecipitation can cause the drug to precipitate out before it can be efficiently encapsulated. To mitigate this, try adjusting the rate of addition of the organic phase to the aqueous phase, or increase the concentration of the stabilizing surfactant in the aqueous phase to more effectively coat the newly formed nanoparticles and prevent drug leakage.
Inaccurate measurement of encapsulated drug The method used to separate the free drug from the nanoparticle-encapsulated drug may be inefficient. For example, in ultracentrifugation, ensure that the centrifugal force and time are sufficient to pellet the nanoparticles completely. Validate your quantification method (e.g., HPLC, UV-Vis spectrophotometry) for accuracy and precision in the presence of formulation components.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Quercetin Formulations
Formulation StrategyDelivery SystemFold Increase in Bioavailability (AUC) vs. Unformulated QuercetinReference
Nanoparticle-based Self-emulsifying fenugreek galactomannans and lecithin (B1663433) encapsulation62.08-fold (total quercetin)
Lecithin Phytosome20.1-fold
Self-emulsifying reversible hybrid-hydrogel18.61-fold (free quercetin)
SPC-Pip-Que-NSps (Soybean Lecithin-Piperine-Quercetin Nanosuspensions)6.5-fold
TPGS-Que-NSps (d-alpha tocopherol acid polyethylene (B3416737) glycol succinate-Quercetin Nanosuspensions)4.3-fold
Chemical Modification Quercetin-3-O-oligoglucosides vs. Quercetin aglycone~20-fold
Quercetin-3-O-oligoglucosides vs. Quercetin-3-O-glucoside2-fold
Complexation Quercetin-3-O-glucoside-gamma-cyclodextrin inclusion complex10.8-fold
Food Matrix Effects Addition of dietary fats and fiber~2-fold
Table 2: Physicochemical Properties of Quercetin Nanoparticle Formulations
Delivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Liposomes
Quercetin-loaded liposomes111.06-74.2
Quercetin nanoliposomes134.110.2463.73 ± 2.09
High-pressure homogenized liposomes~30-42
Nanoparticles
Lecithin-chitosan nanoparticles95.30.44148.5
PLGA nanoparticles179.9 ± 11.20.128>86
Nanocochleates502-88.62
Chitosan/SBE-β-CD nanoparticles272.07 ± 2.870.287 ± 0.011~99.9
Nanostructured Lipid Carriers (NLCs) 150-250< 0.3> 90
Micelles ~55-~100

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods for quercetin aglycone and is suitable for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Deionized water

  • Organic solvent (if needed for initial drug solubilization, e.g., ethanol)

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid (e.g., Glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse this compound in the molten lipid phase with continuous stirring until a homogenous dispersion is obtained. If solubility is an issue, a small amount of a suitable organic solvent can be used, which will be removed later.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove any unencapsulated drug.

Protocol 2: Caco-2 Cell Permeability Assay for this compound

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound stock solution (in DMSO or ethanol)

  • Lucifer Yellow (for monolayer integrity testing)

  • LC-MS/MS or HPLC system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral chamber. c. Add the dosing solution of this compound in transport buffer to the apical chamber. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC method.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Protocol 3: HPLC Quantification of this compound in Plasma

This protocol is a general guideline and may require optimization for this compound and its specific metabolites.

Materials:

  • Rat or human plasma samples

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other suitable acid for mobile phase modification

  • Internal standard (e.g., another flavonoid not present in the sample)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Sample Preparation (Protein Precipitation): a. To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. b. Vortex the mixture for 1 minute to precipitate the plasma proteins. c. Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Column: C

Quercetin-3-O-arabinoside stability issues in solvents and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Quercetin-3-O-arabinoside, ensuring its stability in experimental settings is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered in solvents and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. It is sparingly soluble in aqueous buffers and insoluble in phosphate-buffered saline (PBS, pH 7.2). For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation and solvent-induced cellular artifacts, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, this compound should be stored under specific conditions. Both solid powder and stock solutions should be protected from light, as flavonoids are known to be light-sensitive. It is also recommended to store the compound under an inert gas, such as nitrogen, to prevent oxidation.[1]

FormRecommended Storage TemperatureAdditional Recommendations
Solid Powder2°C - 8°C[1]Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen).
Stock Solution (in DMSO)-20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months)Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Q3: How stable is this compound in cell culture media like DMEM or RPMI-1640?

A3: While specific stability data for this compound in cell culture media is limited, studies on its aglycone, quercetin (B1663063), indicate significant instability in Dulbecco's Modified Eagle's Medium (DMEM) at 37°C.[2][3] This instability is likely due to the physiological pH and presence of components that can promote oxidation. The arabinoside moiety may enhance the stability of the compound compared to quercetin.[1] However, researchers should be aware of potential degradation over the course of a typical cell culture experiment.

Q4: What factors can influence the stability of this compound in my experiments?

A4: Several factors can affect the stability of flavonoids like this compound:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. Cell culture media are typically buffered around pH 7.4, which can contribute to degradation.

  • Temperature: Higher temperatures accelerate the degradation of flavonoids. Incubating solutions at 37°C, as is standard for cell culture, can increase the rate of degradation compared to storage at lower temperatures.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of flavonoids.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. Preparing solutions with degassed solvents and storing them under an inert atmosphere can mitigate this.

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of flavonoids.

Troubleshooting Guides

Problem: I am observing inconsistent or lower-than-expected biological activity in my cell-based assays.

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

  • Minimize Incubation Time: If possible, design experiments to minimize the time the compound is incubated with the cells.

  • Use a Stabilizer: Consider the addition of a stabilizing agent. Studies have shown that ascorbic acid (Vitamin C) can significantly improve the stability of quercetin in DMEM by protecting it from auto-oxidation.[3] It is advisable to test the effect of the stabilizer on your specific cell line and assay beforehand.

  • Perform a Stability Check: Conduct a preliminary experiment to assess the stability of this compound under your specific experimental conditions (medium, temperature, incubation time). This can be done by analyzing the concentration of the compound over time using High-Performance Liquid Chromatography (HPLC).

Problem: I see a color change or precipitate in my this compound stock solution or working solution.

Possible Cause: Degradation or precipitation of the compound.

Troubleshooting Steps:

  • Check Solubility: Ensure that the concentration of your stock solution in DMSO is not exceeding its solubility limit. If preparing aqueous working solutions, be aware of the compound's low aqueous solubility.

  • Inspect for Degradation: A color change can be an indicator of flavonoid degradation. If this occurs, it is recommended to discard the solution and prepare a fresh one.

  • Proper Storage: Verify that your stock solutions are stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by storing in aliquots.

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Medium using HPLC

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC system with a UV-Vis or DAD detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase acidification)

  • Water (HPLC grade)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 100 µM (or the concentration used in your experiments). Prepare a sufficient volume for all time points.

  • Incubation: Place the working solution in a sterile container and incubate at 37°C in a 5% CO2 incubator.

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" sample should be collected immediately after preparation.

  • Sample Preparation for HPLC:

    • For each time point, take a 100 µL aliquot.

    • Add 100 µL of acetonitrile to precipitate proteins from the medium.

    • Vortex briefly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. An example gradient could be: 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 258 and 359 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve using freshly prepared standards of this compound of known concentrations.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in Cell Culture Medium stock->working incubate Incubate at 37°C, 5% CO2 working->incubate timepoints Collect Aliquots at Time = 0, 2, 4, 8, 12, 24h incubate->timepoints sample_prep Sample Preparation (Protein Precipitation) timepoints->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis troubleshooting_logic start Inconsistent/Low Biological Activity cause1 Potential Degradation in Media start->cause1 action1 Prepare Fresh Solutions cause1->action1 action2 Minimize Incubation Time cause1->action2 action3 Add Stabilizer (e.g., Ascorbic Acid) cause1->action3 action4 Perform Stability Check (HPLC) cause1->action4

References

Technical Support Center: Optimizing HPLC Gradients for Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of quercetin (B1663063) glycosides.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of quercetin glycosides, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My quercetin glycoside peaks are tailing. What are the likely causes and how can I fix this?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common problem when analyzing phenolic compounds like quercetin glycosides.[1]

  • Cause 1: Secondary Interactions with Residual Silanols: The hydroxyl groups on quercetin glycosides can interact with free silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1]

    • Solution: Acidify the mobile phase by adding a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, to the aqueous portion.[1][2] This suppresses the ionization of the silanol groups, minimizing these secondary interactions.[1]

  • Cause 2: Column Overload: Injecting a sample with a high concentration of the analyte can saturate the stationary phase.

    • Solution: Prepare a more dilute sample (e.g., 1:10 dilution) and inject it. If the peak shape improves, you are likely experiencing mass overload.[1]

  • Cause 3: Column Contamination or Void: Buildup of strongly retained compounds or the formation of a void at the column inlet can create active sites that cause tailing.[1][3]

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol.[2] If this does not resolve the issue, and you suspect a void, you can try reversing the column (if recommended by the manufacturer) and flushing it.[4] A guard column can help prevent contamination of the analytical column.[5]

  • Cause 4: Metal Contamination: Metal ions in the HPLC system (e.g., from stainless steel tubing or frits) can chelate with the quercetin glycosides, causing peak distortion.

    • Solution: Incorporate a chelating agent into the mobile phase or use a biocompatible (PEEK) HPLC system to minimize these interactions.[1]

Q2: My quercetin glycoside peaks are fronting. What could be the issue?

A: Peak fronting, which is less common for quercetin glycosides, is often caused by the following:

  • Cause 1: Column Overload: Similar to peak tailing, injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute your sample.[1]

  • Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly through the beginning of the column, resulting in a fronting peak.[1]

    • Solution: Ensure your sample solvent is as close in composition as possible to the initial mobile phase conditions.[1]

Issue 2: Poor Resolution and Shifting Retention Times

Q3: I am not getting good separation between my quercetin glycoside peaks. How can I improve the resolution?

A: Achieving baseline separation of structurally similar quercetin glycosides can be challenging.

  • Cause 1: Gradient Slope is Too Steep: A rapid increase in the organic solvent concentration may not allow enough time for differential migration of the analytes on the stationary phase.

    • Solution: Decrease the rate of change of the organic solvent concentration to create a shallower gradient. This increases the interaction time with the stationary phase and can improve the separation of closely eluting compounds.[2]

  • Cause 2: Suboptimal Organic Solvent: The choice of organic solvent can significantly impact selectivity.

    • Solution: If you are using methanol, consider switching to acetonitrile, or vice versa. Acetonitrile often provides different selectivity for phenolic compounds and may resolve co-eluting peaks.[2]

  • Cause 3: Column Temperature is Not Optimized: Temperature affects mobile phase viscosity and can influence selectivity.

    • Solution: Systematically evaluate the effect of column temperature (e.g., in increments of 5-10°C, such as 30°C, 40°C, 50°C).[2]

Q4: The retention times for my quercetin glycosides are shifting between injections. What is causing this instability?

A: Consistent retention times are crucial for reliable identification and quantification.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.

  • Cause 2: Inconsistent Mobile Phase Preparation: Variations in the mobile phase composition can lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use.[2]

  • Cause 3: Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing an HPLC method for quercetin glycosides?

A: A good starting point is to use a C18 column with a mobile phase consisting of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[1] A gradient elution is almost always necessary due to the complexity and varying polarities of flavonoid profiles in natural extracts.[2]

Q6: Should I use an isocratic or gradient elution for separating quercetin glycosides?

A: For samples containing multiple quercetin glycosides or complex matrices like plant extracts, a gradient elution is highly recommended.[2] This is because these samples often contain compounds with a wide range of polarities. A gradient method allows for the effective elution of both the more polar glycosides and any less polar aglycones within a reasonable analysis time.[2]

Q7: What is the most common stationary phase for quercetin glycoside separation?

A: The most widely used stationary phase is reversed-phase C18 (octadecyl-silica).[2] Its nonpolar nature is well-suited for retaining and separating the moderately polar quercetin glycosides.[2]

Q8: Why is it important to acidify the mobile phase?

A: Acidifying the mobile phase, typically with formic acid, acetic acid, or phosphoric acid, is crucial for obtaining sharp, symmetrical peaks for phenolic compounds like quercetin glycosides.[1][6] The acid suppresses the ionization of residual silanol groups on the silica-based column, which can otherwise cause undesirable secondary interactions leading to peak tailing.[1]

Data Presentation

Table 1: Typical HPLC Gradient Conditions for Quercetin Glycoside Separation

Time (min)% Solvent A (e.g., 0.1% Formic Acid in Water)% Solvent B (e.g., Acetonitrile)
0955
5955
352080
402080
45955
50955

Note: This is a generic gradient and should be optimized for specific applications.

Table 2: Example Retention Times for Selected Quercetin Glycosides

CompoundRetention Time (min)
Quercetin-3-O-rutinoside (Rutin)~10.5
Quercetin-3-O-galactoside~11.0
Quercetin-3-O-glucoside~11.2
Quercetin-3-O-rhamnoside~12.5
Quercetin (Aglycone)~15.0

Note: Retention times are approximate and can vary significantly based on the specific HPLC method, column, and instrumentation.[7][8]

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of Quercetin Glycosides

This protocol provides a starting point for the separation of quercetin glycosides. Optimization will likely be required based on the specific sample matrix and target analytes.

  • Instrumentation: HPLC or UPLC system equipped with a diode array detector (DAD) or a UV-Vis detector, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 80% B

    • 35-40 min: Hold at 80% B

    • 40-45 min: Return to 5% B

    • 45-50 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or 370 nm.[10][11]

  • Injection Volume: 10-20 µL.[9]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase, such as a methanol/water mixture. Filter through a 0.45 µm syringe filter before injection.[11]

Mandatory Visualization

Troubleshooting_Workflow start Start: Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes (Fronting) retention_shift Shifting Retention Times? resolution->retention_shift No shallow_gradient Decrease Gradient Slope resolution->shallow_gradient Yes equilibrate Increase Column Equilibration Time retention_shift->equilibrate Yes end Problem Resolved retention_shift->end No acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) tailing->acidify_mp dilute_sample Dilute Sample / Reduce Injection Volume tailing->dilute_sample flush_column Flush Column with Strong Solvent / Use Guard Column tailing->flush_column fronting->dilute_sample check_solvent Ensure Sample Solvent Matches Initial Mobile Phase fronting->check_solvent acidify_mp->end dilute_sample->end check_solvent->end flush_column->end change_solvent Switch Organic Solvent (ACN <=> MeOH) shallow_gradient->change_solvent optimize_temp Optimize Column Temperature change_solvent->optimize_temp optimize_temp->end prepare_fresh Prepare Fresh Mobile Phase Daily equilibrate->prepare_fresh use_oven Use a Column Oven prepare_fresh->use_oven use_oven->end

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Optimization_Workflow start Start: Method Development select_column 1. Select Column (e.g., C18, 5µm, 4.6x250mm) start->select_column select_mp 2. Select Mobile Phase A: Acidified Water (0.1% FA) B: ACN or MeOH select_column->select_mp initial_gradient 3. Run Initial Broad Gradient (e.g., 5-95% B over 30 min) select_mp->initial_gradient evaluate 4. Evaluate Chromatogram initial_gradient->evaluate good_sep Good Separation? evaluate->good_sep optimize_gradient 5. Optimize Gradient Slope (Shallow gradient around elution region) good_sep->optimize_gradient No end Optimized Method good_sep->end Yes optimize_params 6. Fine-tune Parameters (Flow Rate, Temperature) optimize_gradient->optimize_params validate 7. Validate Method (Linearity, Precision, Accuracy) optimize_params->validate validate->end

Caption: HPLC gradient optimization workflow.

References

Challenges in quantifying Quercetin-3-O-arabinoside in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Quercetin-3-O-arabinoside in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Analyte Signal Inefficient Extraction: The solvent system may not be optimal for this compound.- Optimize Solvent Polarity: Test different extraction solvents or mixtures, such as methanol (B129727), ethanol (B145695), or acetonitrile (B52724), with varying percentages of water.[1][2] For plant materials, 70-80% methanol or ethanol is often a good starting point.[3][4]- Incorporate Acid: Acidifying the extraction solvent (e.g., with 0.1% formic acid) can improve the stability and recovery of phenolic compounds.[5] - Consider Different Extraction Techniques: Methods like ultrasonic-assisted extraction (UAE) or Soxhlet extraction can improve efficiency compared to simple maceration.[2]
Analyte Degradation: Quercetin (B1663063) and its glycosides can be sensitive to pH, temperature, and light.[6][7][8]- Control pH: Maintain a slightly acidic pH during extraction and storage. Degradation is more likely in alkaline conditions.[6] - Temperature Control: Store samples and extracts at 4°C or -20°C. Quercetin solutions are generally more stable at 4°C.[9] Avoid high temperatures during sample processing.[7] - Protect from Light: Use amber vials or cover tubes with aluminum foil to prevent photodegradation.
Suboptimal LC-MS/MS Parameters: Incorrect precursor/product ion selection or collision energy.- Optimize MS/MS Transitions: Infuse a standard solution of this compound to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies for your specific instrument.[10]
Poor Peak Shape (Tailing, Broadening) Column Overload: Injecting too high a concentration of the analyte or matrix components.- Dilute the Sample: If the signal is strong enough, dilute the final extract before injection.[11] - Reduce Injection Volume: Decrease the volume of sample injected onto the column.
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase is not optimal for the analyte.- Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase can significantly improve the peak shape of phenolic compounds.[5] - Optimize Gradient: Adjust the gradient elution profile to ensure the analyte is eluted in a sharp band.
Column Contamination or Degradation: Buildup of matrix components on the column.- Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. - Implement a Column Wash Step: After each analytical run or batch, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
High Signal Variability (Poor Precision) Inconsistent Sample Preparation: Variation in extraction efficiency or final extract volume.- Use an Internal Standard (IS): Add a structurally similar compound (e.g., another quercetin glycoside not present in the sample, or a stable isotope-labeled version) at the beginning of the sample preparation process to correct for variations in recovery.[12] - Automate Pipetting: Use calibrated pipettes or an automated liquid handler to minimize volume errors.
Matrix Effects: Co-eluting compounds from the matrix are suppressing or enhancing the ionization of this compound.[13][14]- Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[14] - Dilute the Sample: Diluting the extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[11] - Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples.[11]
Inaccurate Quantification (Poor Accuracy) Matrix Effects: As above, this is a primary cause of inaccurate results.[13][14]- Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[13] - Mitigate Matrix Effects: If matrix effects are significant (>20%), use matrix-matched calibration, the standard addition method, or a stable isotope-labeled internal standard.[11][13][14]
Degradation of Calibration Standards: The stock or working solutions of this compound may have degraded over time.- Prepare Fresh Standards: Prepare fresh working standards daily from a stock solution stored under appropriate conditions (refrigerated or frozen, protected from light).[15] - Check Stock Solution Stability: Periodically analyze the stock solution against a newly prepared standard to ensure its integrity.

Frequently Asked Questions (FAQs)

Q1: What is a "complex matrix" and why is it challenging for quantification?

A1: The "matrix" refers to all the components within a sample other than the analyte of interest (in this case, this compound).[13] In biological and botanical samples, this includes a vast array of compounds like proteins, lipids, salts, pigments, and other phytochemicals. These components can physically and chemically interfere with the analytical process, leading to challenges in accurately quantifying the target analyte.

Q2: What are matrix effects in LC-MS/MS analysis?

A2: Matrix effects are the alteration (suppression or enhancement) of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[13] During the electrospray ionization (ESI) process, these co-eluting compounds can compete with the analyte for the available charge or affect the droplet evaporation process in the ion source. This can lead to an artificially low signal (ion suppression) or a high signal (ion enhancement), resulting in inaccurate quantification.[13]

Q3: How can I determine if my assay is suffering from matrix effects?

A3: The most common method is the post-extraction spike comparison.[13] This involves comparing the peak area of an analyte in a neat solution (pure solvent) to the peak area of the same amount of analyte spiked into a blank matrix extract (a sample known not to contain the analyte). A significant difference in peak areas indicates the presence of matrix effects. A value greater than ±20% is typically considered significant and requires mitigation.[13]

Q4: Should I measure this compound directly, or should I hydrolyze it to quercetin aglycone first?

A4: This depends on the research question. If you need to know the concentration of the specific glycoside, this compound, then you must measure it directly. If you are interested in the "total quercetin" content from all its glycosidic forms, you can perform an acid hydrolysis step to convert all glycosides to the quercetin aglycone before analysis.[3] However, this approach loses information about the specific glycosides originally present in the sample.[16]

Q5: What are the best storage conditions for samples and extracts containing this compound?

A5: To ensure stability, samples and extracts should be stored at low temperatures and protected from light.[15] For short-term storage (a few days), refrigeration at 4°C is often sufficient.[9] For long-term storage, freezing at -20°C or -80°C is recommended. Use amber vials or wrap containers in foil to prevent light-induced degradation. It is also advisable to keep extracts in a slightly acidic solution if possible.[6]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of quercetin and its glycosides using various analytical methods. These values can serve as a benchmark for method development and validation.

Table 1: LC-MS/MS Method Parameters

ParameterQuercetin Glycoside (in Rat Plasma)[12]Quercetin (in Green Coffee)[10]Bioflavonoids (in Food)[14]
Linearity Range 1.48 - 74,000 ng/mL0.001 - 10 mg/LNot Specified
Correlation Coefficient (R²) ≥0.995≥0.9957Not Specified
LOD 0.36 ng/mL0.0003 - 0.001 mg/L0.014 - 0.063 µg/mL
LOQ 1.25 ng/mL0.001 - 0.005 mg/LNot Specified
Extraction Recovery 74.7 - 77.1%85.1 - 103.4%88 - 96%
Accuracy 2.8 - 7.3% (Intra-day)Not Specified86 - 114%
Precision (RSD%) 4.6 - 8.1% (Intra-day)≤ 10.1%Not Specified

Table 2: HPLC-DAD Method Parameters

ParameterQuercetin (in Nanoparticles)[9]Quercetin (in Herbal Extract)[17]Quercetin (in Microemulsion)[18]
Linearity Range 0.14 - 245 µg/mL1.4 - 26.6 µg/mL5 - 100 µg/mL
Correlation Coefficient (R²) > 0.9950.999> 0.999
LOD 0.046 µg/mL0.27 µg/mLNot Specified
LOQ 0.14 µg/mL0.81 µg/mLNot Specified
Recovery (Accuracy) 88.6 - 110.7%92.5 - 97.5%< 2% RSD
Precision (RSD%) 2.4 - 9.4%< 2.5%Not Specified

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is adapted for the extraction of quercetin glycosides from plasma for LC-MS/MS analysis.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (IS).

    • Add 300 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.[3]

  • Protein Precipitation:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[5]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]

  • Final Cleanup:

    • Vortex for 30 seconds to dissolve the residue.

    • Centrifuge again (12,000 x g for 5 minutes) to pellet any insoluble material.

    • Transfer the final supernatant to an HPLC vial for analysis.[5]

Protocol 2: Extraction from Plant Material

This protocol is a general guide for extracting quercetin glycosides from dried, powdered plant material.

  • Sample Weighing:

    • Accurately weigh approximately 1 gram of the homogenized, dried plant powder into a centrifuge tube.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., 70% ethanol or 80% methanol with 0.1% formic acid).[3][4]

    • Vortex to mix thoroughly.

    • Perform extraction using sonication in a water bath for 30-60 minutes.[10]

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 5000 x g for 10 minutes.[3][10]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

  • Dilution (if necessary):

    • Depending on the expected concentration, the extract may need to be diluted with the initial mobile phase before injection.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Matrix Complex Matrix (Plasma, Plant Extract) Spike Spike with Internal Standard Matrix->Spike 1 Extract Solvent Extraction (e.g., Protein Precipitation, UAE) Spike->Extract 2 Cleanup Cleanup (e.g., SPE, Filtration) Extract->Cleanup 3 LCMS LC-MS/MS Analysis Cleanup->LCMS 4. Injection Integration Peak Integration LCMS->Integration 5 Calibration Calibration Curve (Matrix-Matched) Integration->Calibration 6 Quant Quantification Calibration->Quant 7

Caption: A typical experimental workflow for quantifying this compound.

G cluster_source Ion Source cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression ESI_Needle ESI_Needle->Analyte_ideal Efficient Ionization ESI_Needle->Analyte_supp Competition for Charge Reduced Ionization Analyte Analyte Ion (this compound) Matrix_Mol Matrix Molecule (e.g., salt, lipid) MS_Inlet Mass Spectrometer Inlet Analyte_ideal->MS_Inlet True Signal Analyte_supp->MS_Inlet Suppressed Signal

Caption: The mechanism of ion suppression due to matrix effects in LC-MS.

References

Technical Support Center: Preventing Degradation of Flavonoids During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of flavonoids during extraction. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your extraction processes and ensure the integrity of your target compounds.

Troubleshooting Guide

This section addresses common issues encountered during flavonoid extraction, offering potential causes and solutions to minimize degradation and maximize yield.

Issue Potential Cause Recommended Solution
Low Flavonoid Yield Thermal Degradation: High temperatures can break down flavonoid structures. Flavonoids are often heat-sensitive, with some, like anthocyanins, degrading at temperatures as low as 45°C.[1]Optimize the extraction temperature. For many flavonoids, a temperature range of 40-60°C is a safe starting point. For more thermostable flavonoids like flavones and flavonols, temperatures up to 100°C may be optimal in specific methods like Pressurized Liquid Extraction (PLE).[1]
Inappropriate Solvent: The polarity of the solvent may not be suitable for the target flavonoids, leading to poor extraction efficiency.Select a solvent with a polarity that matches the target flavonoids. Mixtures of ethanol (B145695) or methanol (B129727) with water are often effective. For less polar flavonoids, solvents like acetone (B3395972) or ethyl acetate (B1210297) may be more suitable.[2]
Enzymatic Degradation: Endogenous plant enzymes (e.g., polyphenol oxidases, glycosidases) can be released upon cell lysis and degrade flavonoids.Deactivate enzymes prior to extraction. This can be achieved by freeze-drying the plant material or by blanching it with steam or boiling water.[3] Using organic solvents like ethanol can also inhibit enzyme activity.[3]
Change in Extract Color (e.g., Browning) Oxidation: Exposure to oxygen can lead to the oxidation of phenolic hydroxyl groups on the flavonoid structure.Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can also prevent oxidation.[3]
Light-Induced Degradation: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids.[3]Protect the extraction setup from light by using amber glassware or by wrapping the equipment in aluminum foil. Work in a dimly lit area and store extracts in the dark.[4]
Inconsistent Yields Between Batches pH Fluctuation: The stability of many flavonoids is highly dependent on the pH of the extraction medium. Deviations from the optimal pH can lead to degradation and variable yields.Maintain a consistent and optimal pH for your target flavonoids. Many flavonoids are stable in a slightly acidic pH range of 4-6.[3] However, for some, like anthocyanins, a more acidic pH of less than 4 is necessary to prevent decomposition.[5] For others, a slightly alkaline pH may be beneficial.[4]
Presence of Unwanted Peaks in Chromatogram Degradation Products: The appearance of extra peaks may indicate that the target flavonoids have degraded into other compounds.Review and optimize all extraction parameters (temperature, pH, light exposure, oxygen exclusion) to minimize degradation. Analyze a freshly prepared standard to confirm the identity of the peaks.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause flavonoid degradation during extraction?

A1: The main factors contributing to flavonoid degradation are high temperatures, exposure to light (especially UV light), extreme pH levels (particularly alkaline conditions), the presence of oxygen which leads to oxidation, and the activity of endogenous plant enzymes that are released during sample preparation.[3]

Q2: How do I choose the best solvent to prevent flavonoid degradation?

A2: The choice of solvent is crucial for both extraction efficiency and flavonoid stability. Generally, polar solvents like ethanol, methanol, and their aqueous mixtures are effective for extracting most flavonoids.[2] The purity of the solvent is also important, as impurities can catalyze degradation reactions. For specific flavonoid classes, the polarity should be optimized. For instance, less polar flavonoids like isoflavones and flavanones are more soluble in solvents like chloroform (B151607) and diethyl ether.[2]

Q3: Is it better to use fresh or dried plant material for flavonoid extraction?

A3: Both fresh and dried plant materials can be used, but there are trade-offs. Fresh material may contain active enzymes that can degrade flavonoids upon tissue disruption.[2] Drying, particularly freeze-drying, can inactivate these enzymes and preserve the flavonoid content.[4] However, some thermally unstable flavonoids may degrade during oven drying if the temperature is too high.[2]

Q4: Can adding antioxidants to the extraction solvent improve stability?

A4: Yes, adding antioxidants like ascorbic acid or BHT to the extraction solvent can significantly reduce oxidative degradation of flavonoids, especially for those that are highly susceptible to oxidation.[3]

Q5: What are the optimal storage conditions for flavonoid extracts?

A5: To ensure long-term stability, flavonoid extracts should be stored at low temperatures, typically in a refrigerator (2-8°C) or a freezer (-20°C or lower).[4] It is also critical to protect the extracts from light by using amber-colored vials and storing them in the dark.[4] For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent long-term oxidation.[3]

Data Presentation

The following tables summarize quantitative data on the impact of various experimental conditions on flavonoid stability and extraction yield.

Table 1: Effect of Temperature on Flavonoid Stability

Flavonoid ClassTemperature (°C)ObservationReference(s)
Anthocyanins > 45Sharp decrease in extraction efficiency.[1]
Flavanones (Naringin) 130~20% degradation after 2 hours.[6]
Flavanones (Eriodictyol) 70~18% loss.[7]
130Complete degradation after 80 minutes.[7]
Flavonols (Quercetin) 65Degradation rate constant (k) = 1.42 h⁻¹.[4]
Flavonols (Rutin) < 100Linear degradation.[7]
> 100Exponential degradation.[7]
General Flavonoids > 120Drop in total flavonoid content observed.[1]

Table 2: Effect of pH on Flavonoid Stability

Flavonoid/Phenolic CompoundpH RangeObservationReference(s)
General Phenolic Compounds 4 - 7Generally stable.[8]
Quercetin 7.5Relatively stable, only 2-13% decrease.[8]
6.0 (at 37°C)Degradation rate constant (k) = 2.81 x 10⁻² h⁻¹.[4]
7.5 (at 37°C)Degradation rate constant (k) = 0.375 h⁻¹.[4]
Anthocyanins < 4.0Stable.[5]
Caffeic Acid, Chlorogenic Acid, Gallic Acid 7 - 11Unstable and degradation is irreversible.[8]
Catechin, Ferulic Acid, Rutin 7 - 11Resisted major degradation.[8]

Table 3: Comparison of Extraction Methods on Flavonoid Yield

Extraction MethodTotal Flavonoid Content (mg QE/g DW)Plant MaterialReference(s)
Soxhlet Extraction 3.50Carob Pods[9]
Ultrasound-Assisted Extraction (UAE) 20.38Carob Pods[9]
Microwave-Assisted Extraction (MAE) 10.53Carob Pods[9]
Supercritical Fluid Extraction (SFE-CO₂) 28.38Carob Pods[9]
Heat Reflux Extraction 1337 ± 37 (µg/g)Syzygium nervosum Fruits[10]
Maceration 1225 ± 81 (µg/g)Syzygium nervosum Fruits[10]
Microwave-Assisted Extraction (MAE) 1409 ± 24 (µg/g)Syzygium nervosum Fruits[10]

Note: QE = Quercetin Equivalents; DW = Dry Weight. Yields are highly dependent on the plant matrix and specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for key flavonoid extraction techniques, incorporating measures to prevent degradation.

Protocol 1: Maceration

Maceration is a simple technique that involves soaking the plant material in a solvent for an extended period.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, flowers) at a low temperature (40-50°C) or freeze-dry to inactivate enzymes.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh a desired amount of the powdered plant material and place it in a sealed container (preferably amber glass).

    • Add the chosen extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • If necessary, add an antioxidant like ascorbic acid to the solvent.

    • Seal the container and keep it at room temperature, protected from light, for a period of 3 to 7 days.

    • Agitate the mixture periodically (e.g., by shaking or stirring) to enhance extraction.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to recover any remaining flavonoids.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (<40°C) to remove the solvent.

  • Storage:

    • Store the concentrated extract in an amber vial at -20°C.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration but uses heat.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in the maceration protocol.

  • Extraction:

    • Place a known amount of the powdered material into a thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask with the extraction solvent (e.g., ethanol) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for several hours (e.g., 6-8 hours), ensuring continuous cycling of the solvent. The temperature of the heating mantle should be controlled to avoid excessive heat that could degrade thermolabile flavonoids.[7]

  • Concentration and Storage:

    • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator at a low temperature (<40°C).

    • Store the extract as described in the maceration protocol.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described above.

  • Extraction:

    • Place a known amount of the powdered material into a beaker or flask.

    • Add the extraction solvent (e.g., 70% ethanol) at an optimized solid-to-solvent ratio.

    • Place the vessel in an ultrasonic bath.

    • Set the sonication frequency (e.g., 40 kHz), temperature (e.g., 50°C), and duration (e.g., 30 minutes).[11]

  • Filtration, Concentration, and Storage:

    • Follow the same procedure for filtration, concentration, and storage as outlined in the maceration protocol.

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, leading to cell rupture and rapid extraction.

  • Sample Preparation:

    • Prepare the dried and powdered plant material.

  • Extraction:

    • Place a known amount of the powdered material into a microwave-safe extraction vessel.

    • Add the extraction solvent (polar solvents like ethanol or methanol are preferred).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes).[12]

  • Filtration, Concentration, and Storage:

    • After extraction and cooling, filter the mixture and concentrate the extract using a rotary evaporator.

    • Store the final extract under appropriate conditions.

Visualizations

Factors Causing Flavonoid Degradation

flavonoid_degradation cluster_flavonoid Flavonoid in Plant Matrix cluster_process Extraction Process cluster_degradation Degradation Factors cluster_outcome Outcome Flavonoid Intact Flavonoid Extraction Extraction Flavonoid->Extraction Degraded Degraded Flavonoids (Loss of Bioactivity) Extraction->Degraded Uncontrolled Stable Stable Flavonoid Extract Extraction->Stable Controlled Temp High Temperature Temp->Extraction Light Light Exposure Light->Extraction pH Extreme pH pH->Extraction Oxygen Oxygen (Oxidation) Oxygen->Extraction Enzymes Enzymatic Activity Enzymes->Extraction

Caption: Key factors that can lead to the degradation of flavonoids during the extraction process.

Workflow for Preventing Flavonoid Degradation

prevention_workflow Start Start: Fresh Plant Material Pretreatment Pre-treatment (e.g., Freeze-drying) Start->Pretreatment Inhibit Enzymes Extraction Controlled Extraction - Optimized Temperature - Light Protection - Inert Atmosphere - pH Control Pretreatment->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Low Temperature) Filtration->Concentration Storage Proper Storage - Low Temperature - Dark - Inert Atmosphere Concentration->Storage End End: Stable Flavonoid Extract Storage->End

Caption: A general workflow incorporating key steps to prevent flavonoid degradation.

Decision Tree for Selecting an Extraction Method

extraction_choice Start Start: Choose Extraction Method Thermo Is the flavonoid thermolabile? Start->Thermo Scale What is the scale of extraction? Thermo->Scale Yes Scale2 What is the scale of extraction? Thermo->Scale2 No Maceration Maceration Scale->Maceration Small Scale UAE Ultrasound-Assisted Extraction (UAE) Scale->UAE Large Scale Soxhlet Soxhlet Scale2->Soxhlet Small Scale (Thermostable) MAE Microwave-Assisted Extraction (MAE) Scale2->MAE Large Scale (Thermostable)

Caption: A decision tree to guide the selection of an appropriate extraction method.

References

Technical Support Center: Enhancing Water Solubility of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the water solubility of quercetin (B1663063) and its glycosides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of quercetin glycosides.

Q1: Why is improving the water solubility of quercetin glycosides important?

Quercetin and its glycosides exhibit numerous beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, their clinical application is often hindered by poor water solubility, which leads to low bioavailability and rapid metabolism.[3][4][5] Enhancing aqueous solubility is a critical step to improve their absorption and therapeutic efficacy.[1][6]

Q2: What are the primary methods to enhance the water solubility of quercetin glycosides?

There are several established strategies, which can be used alone or in combination:

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins or steviol (B1681142) glycosides.[7][8]

  • Nanotechnology: Utilizing nanocarriers such as nanoparticles, nanoemulsions, and solid lipid nanoparticles (SLNs) to encapsulate the compound.[1][9]

  • Chemical & Enzymatic Modification: Altering the molecule's structure through processes like glycosylation or succinylation to add more hydrophilic groups.[10][11][12]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).[13][14]

  • Co-amorphization: Grinding the compound with other molecules, such as amino acids, to disrupt its crystal lattice.[15]

  • Mixed Solvency: Using a blend of co-solvents and hydrotropic agents to achieve a synergistic solubilizing effect.[16][17]

Q3: Does increasing the number of glycosyl groups always improve water solubility?

Generally, glycosylation increases water solubility compared to the aglycone (the non-sugar part).[18][19] The addition of sugar moieties makes the molecule more hydrophilic. However, the specific position and type of sugar can influence the degree of solubility enhancement. For instance, Enzymatically Modified Isoquercitrin (EMIQ), which has additional α-glucosyl moieties, has a dramatically higher water solubility than other natural quercetin glycosides like rutin (B1680289).[11]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low yield or poor solubility enhancement after complexation with cyclodextrins.

Possible Causes & Solutions:

  • Suboptimal Stoichiometry: The molar ratio of quercetin glycoside to cyclodextrin (B1172386) is critical. A 1:1 stoichiometry is often most effective.[8][20]

    • Troubleshooting Step: Perform a phase solubility study by preparing a series of solutions with a fixed concentration of the quercetin glycoside and increasing concentrations of the cyclodextrin to determine the optimal ratio.

  • Incorrect Solvent System: While complexation is performed in an aqueous medium, the efficiency can be low.

    • Troubleshooting Step: Introduce a co-solvent. Studies have shown that using a binary solvent system, such as water-ethanol (e.g., 20% v/v ethanol), can significantly increase the complexation yield compared to pure water.[8][20]

  • Inefficient Mixing/Incubation: Inadequate interaction time or energy can lead to incomplete complex formation.

    • Troubleshooting Step: Increase the stirring time (e.g., 24-72 hours) and/or use sonication to facilitate the inclusion of the guest molecule into the cyclodextrin cavity.[21] Ensure the temperature is optimized; for quercetin/β-cyclodextrin, 37°C has been shown to be effective.[21]

  • pH of the Medium: The pH of the solution can affect the ionization state of quercetin and its interaction with the cyclodextrin.

    • Troubleshooting Step: Adjust the pH of the buffer. For quercetin and hydroxypropyl-β-cyclodextrin (HPβCD), complex formation is significantly better at a pH of 8.0 compared to an acidic pH.[20]

dot graph TD subgraph "Troubleshooting: Low Solubility Enhancement" direction LR A[Start: Low Solubility Observed] --> B{Method Used?}; B --> C{Complexation}; C --> D{Check Stoichiometry}; D --> E{Optimize Molar Ratio}; C --> F{Check Solvent}; F --> G{Add Co-solvent e.g., Ethanol}; C --> H{Check pH}; H --> I{Adjust pH (e.g., to 8.0)}; B --> J{Enzymatic Modification}; J --> K{Check Enzyme Activity}; K --> L{Verify pH & Temp}; J --> M{Substrate Solubility?}; M --> N["Use Co-solvent (e.g., DMSO) or Adjust pH"]; end

dot Caption: Troubleshooting flowchart for common solubility issues.

Issue 2: Low yield during enzymatic glycosylation.

Possible Causes & Solutions:

  • Poor Initial Substrate Solubility: The low water solubility of the starting material (e.g., quercetin or rutin) can limit the reaction rate.[11]

    • Troubleshooting Step 1: Use a co-solvent like DMSO or ethanol (B145695) to dissolve the substrate before adding it to the reaction buffer. Note: Always test the enzyme's tolerance to the chosen organic solvent beforehand to avoid denaturation.[11]

    • Troubleshooting Step 2: Adjust the pH. The solubility of substrates like rutin is higher at a more alkaline pH (e.g., pH 8) than at an acidic pH. Ensure the enzyme remains active and stable at the adjusted pH.[11]

  • Enzyme Inhibition or Denaturation: Reaction conditions may not be optimal for the enzyme.

    • Troubleshooting Step: Verify that the reaction is being conducted at the optimal temperature and pH for the specific glycosyltransferase being used. Terminate the reaction by heat denaturation (e.g., 95°C for 10 minutes) to prevent product degradation by other enzymes.[11]

  • Product Precipitation: As the reaction proceeds, the product concentration might exceed its solubility limit, leading to precipitation and potential feedback inhibition.

    • Troubleshooting Step: Monitor the reaction for any precipitate formation. If observed, consider running the reaction at a more dilute concentration or using a solid-state biocatalysis approach where the substrate and product are largely undissolved but the conversion is still efficient.[11]

Section 3: Data & Protocols

Quantitative Data Summary

The following tables summarize quantitative data on solubility enhancement from various studies.

Table 1: Solubility Enhancement with Complexation Agents

AgentStarting MaterialSolubility IncreaseResulting Solubility / ConditionReference(s)
10% RubusosideQuercetin-7.7 mg/mL[7]
β-CyclodextrinQuercetin~20-fold-[3]
HP-β-CDQuercetin-1:1 stoichiometric complex[8][20]
Mono-6-deoxy-6-aminoethylamino-β-cyclodextrinQuercetin35.1-fold-[22]
β-Cyclodextrin (Physical Mixture)Quercetin2.2-fold23% (w/w) quercetin in complex[21]

Table 2: Solubility Enhancement with Modification and Formulation Techniques

TechniqueDerivative/FormulationSolubility IncreaseResulting Solubility / ConditionReference(s)
Enzymatic ModificationEnzymatically Modified Isoquercitrin (EMIQ)~81,500-fold vs. Quercetin130 g/L[11]
Chemical ModificationQuercetin 7-O-succinyl glucoside~1000-fold vs. Quercetin26.82 g/L[10][23]
Solid DispersionQuercetin with Macrogol-60008 to 40-foldDependent on pH[14]
Co-amorphizationQuercetin with L-arginine5-fold-[15]
Composite ParticlesQuercetin with α-glycosyl rutin (Rutin-G)43-fold-[24]
Experimental Protocols

Protocol 1: Preparation of Quercetin-Cyclodextrin Inclusion Complex (Lyophilization Method)

This protocol describes a common method for preparing a solid quercetin-cyclodextrin complex.[8][20][21]

  • Dissolution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in a water-ethanol binary solvent (e.g., 80:20 v/v) to achieve the desired concentration based on a 1:1 molar ratio with quercetin.

  • Addition of Quercetin: Slowly add the stoichiometric amount of quercetin to the HP-β-CD solution while stirring continuously.

  • Complexation: Seal the container and stir the mixture at a constant temperature (e.g., 37°C) for 24-48 hours. Using a magnetic stirrer is recommended. For enhanced efficiency, sonication can be applied for 30-60 minutes.

  • Filtration: After incubation, filter the solution through a 0.45 µm membrane filter to remove any un-complexed, undissolved quercetin.

  • Isolation: Freeze the resulting clear solution at -80°C and then lyophilize (freeze-dry) it for 48-72 hours to obtain the solid inclusion complex powder.

  • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD) to confirm complex formation.

dot graph G { layout=dot; rankdir=LR; graph [nodesep=0.5, ranksep=1.2, splines=ortho, bgcolor="#FFFFFF", size="10,5", ratio=fill]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Workflow for quercetin-cyclodextrin complex preparation.

Protocol 2: Preparation of Quercetin Solid Dispersion (Solvent Evaporation Method)

This protocol is a standard procedure for creating solid dispersions to enhance solubility.[13][14]

  • Dissolution: Weigh the desired amounts of quercetin glycoside and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) at a specific ratio (e.g., 1:2 w/w).

  • Solubilization: Dissolve both components in a suitable organic solvent, such as ethanol or methanol, in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask wall. Gently grind it using a mortar and pestle to obtain a fine, homogenous powder.

  • Storage & Analysis: Store the powder in a desiccator. Evaluate the solubility and dissolution rate of the solid dispersion compared to the pure quercetin glycoside.

Section 4: Mechanistic Visualizations

dot graph G { layout=dot; rankdir=TB; bgcolor="#FFFFFF"; node [shape=none, margin=0, fontname="Arial"]; edge [color="#5F6368"];

} dot Caption: Formation of a water-soluble inclusion complex.

References

Technical Support Center: Troubleshooting Co-elution of Flavonoid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of flavonoid isomers. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you resolve common co-elution issues and optimize your analytical methods.

Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific problems you may face during your experiments.

Issue 1: Poor Resolution or Complete Co-elution of Flavonoid Isomers

Question: Why are my flavonoid isomer peaks not separating, resulting in poor resolution or complete co-elution?

Answer: Poor resolution is a common and significant challenge when separating structurally similar flavonoid isomers.[1][2] Achieving separation requires systematic optimization of your chromatographic conditions to exploit subtle differences in the isomers' physicochemical properties.

Initial System Health Checks:

  • Column Integrity: An old, contaminated, or degraded column can cause peak broadening and a loss of resolution. It's important to ensure your column is in good condition.[1][3]

  • System Suitability: Before troubleshooting, confirm your HPLC system is functioning correctly by running a standard mixture with a known, expected separation profile.[1][2]

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[2][4]

    • Organic Solvent: Acetonitrile (B52724) is often preferred over methanol (B129727) as it can provide better separation efficiency and peak shapes for flavonoids.[2][5] If you are not achieving adequate separation with methanol, switching to acetonitrile is a recommended step.[2]

    • Acidic Modifiers: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly improve peak shape and resolution.[1][5] This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase, reducing unwanted secondary interactions.[6]

  • Column Temperature: Temperature influences the viscosity of the mobile phase and the interaction kinetics between your analytes and the stationary phase.[1][2][4]

    • Increasing the column temperature can reduce mobile phase viscosity, which may lead to sharper peaks and shorter retention times.[3][5] For some flavonoid isomers, raising the temperature from 30°C to 40°C can be the key to achieving baseline separation.[5] It is advisable to use a thermostatted column compartment to maintain a consistent temperature.[2]

  • Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can sometimes improve the separation of closely eluting peaks.[2][7] However, be aware that this will also increase the total run time.[2]

  • Column Chemistry: If optimizing the mobile phase, temperature, and flow rate on a standard C18 column is unsuccessful, consider a column with a different selectivity.[2]

    • Phenyl-Hexyl Columns: These columns can offer alternative π-π interactions that may help resolve critical isomer pairs.[2][3]

    • Pentafluorophenyl (PFP) Columns: PFP columns provide different separation mechanisms that can be beneficial for aromatic isomers.[3][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar flavonoid glycosides, HILIC can be a good alternative to reversed-phase chromatography.[3][9]

cluster_start Start: Poor Resolution / Co-elution cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_end Outcome start Poor Resolution or Co-elution Observed check_column Evaluate Column Health (Inject Standard) start->check_column Begin Troubleshooting check_system Run System Suitability Test check_column->check_system Column OK? opt_mobile Optimize Mobile Phase (Solvent, pH, Additives) check_system->opt_mobile System OK? opt_temp Adjust Column Temperature (e.g., 30-40°C) opt_mobile->opt_temp No Improvement? end_node Resolution Achieved opt_mobile->end_node Success opt_flow Decrease Flow Rate opt_temp->opt_flow No Improvement? opt_temp->end_node Success opt_column Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) opt_flow->opt_column Still Co-eluting? opt_flow->end_node Success opt_column->end_node Success cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Sample Preparation (Dissolve in initial mobile phase) hplc_inject Sample Injection (10 µL) prep_sample->hplc_inject prep_mobile Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/ACN) hplc_system HPLC System Equilibration (Column, Pump, Detector) prep_mobile->hplc_system hplc_system->hplc_inject hplc_sep Chromatographic Separation (C18 Column, Gradient Elution) hplc_inject->hplc_sep Start Run hplc_detect Detection (DAD at 280/360 nm) hplc_sep->hplc_detect data_acq Data Acquisition & Integration hplc_detect->data_acq data_id Peak Identification & Quantification data_acq->data_id

References

Technical Support Center: Mitigating Matrix Effects in Flavonoid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and reduce matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact flavonoid analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] In LC-MS, components of a complex sample (like plasma, urine, or plant extracts) can elute at the same time as your target flavonoid.[3][4] These components can interfere with the ionization process in the mass spectrometer's source, leading to either:

  • Ion Suppression: A decrease in the analyte signal, which is the more common effect.[2] This can lead to poor sensitivity and inaccurate quantification.

  • Ion Enhancement: An increase in the analyte signal, which can also lead to inaccurate results.[1]

The primary cause is competition between the analyte and matrix components for ionization.[1] For example, less volatile compounds in the matrix can affect the formation and evaporation of droplets in the electrospray ionization (ESI) source, reducing the number of charged analyte ions that reach the detector.[1]

Q2: My flavonoid signal is low or inconsistent. How can I determine if matrix effects are the cause?

A2: The most direct way to assess matrix effects is the post-extraction spike method .[1][3] This quantitative approach compares the peak response of a flavonoid standard in a pure solvent to the response of the same standard spiked into a blank matrix extract (a sample known not to contain the analyte).[1][3] A significant difference in signal intensity indicates the presence of matrix effects.[3]

A second, qualitative method is post-column infusion .[1][5][6] In this technique, a constant flow of the flavonoid standard is infused into the mobile phase after the analytical column but before the MS detector, creating a stable baseline signal. A blank matrix extract is then injected.[5] Any dip or rise in the baseline as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[1][5] This helps identify if the flavonoid's retention time coincides with these interference zones.[1]

Q3: What are the most effective strategies to reduce or eliminate matrix effects?

A3: A multi-pronged approach is often best, focusing on sample preparation, chromatography, and data correction. The main strategies are:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[2][4]

  • Optimize Chromatography: Adjusting the LC method (e.g., changing the gradient, using a different column) can separate the target flavonoid from interfering matrix components.[1][4]

  • Sample Dilution: Simply diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly suppress the analyte signal.[1][4] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[1][7]

  • Use an Appropriate Internal Standard: This is the most recognized technique to correct for, rather than eliminate, matrix effects.[1] A stable isotope-labeled (SIL) internal standard is considered the gold standard.[8][9]

Q4: How do I choose the right internal standard (IS) to compensate for matrix effects?

A4: The ideal internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for an accurate ratio-based calculation.

  • Stable Isotope-Labeled (SIL) Internal Standards: This is the best choice. A SIL-IS (e.g., ¹³C or ²H labeled) is chemically and physically almost identical to the analyte, ensuring it behaves nearly identically during sample preparation, chromatography, and ionization.[9][10][11] Any signal variation due to matrix effects will affect both the analyte and the SIL-IS equally, keeping their ratio constant and leading to high accuracy.[9][10]

  • Structural Analogs: If a SIL-IS is unavailable or too expensive, a structural analog (a molecule with a similar chemical structure to the analyte) can be used.[11] However, its effectiveness depends on how closely its physicochemical properties and retention time match the analyte's.

Q5: When should I use matrix-matched calibration versus the standard addition method?

A5: Both are valid approaches for compensating for matrix effects, but their use depends on the availability of a blank matrix.

  • Matrix-Matched Calibration: Use this when a representative blank matrix (e.g., plasma from an untreated animal, a flavonoid-free food sample) is available.[3] Calibration standards are prepared in this blank matrix, so they experience the same matrix effects as the unknown samples. This effectively compensates for consistent matrix effects.[3]

  • Standard Addition Method: This is the ideal choice when a blank matrix is not available or when matrix effects vary significantly between samples.[3][7] It involves adding known amounts of the analyte standard directly to aliquots of the actual sample.[3] A calibration curve is generated for each sample, inherently correcting for the specific matrix effect in that individual sample.[7] However, this method is more time-consuming as it requires multiple analyses per sample.[7]

Troubleshooting Guide & Experimental Protocols

Troubleshooting Workflow

If you observe poor accuracy, low sensitivity, or high variability in your flavonoid quantification, follow this workflow to diagnose and resolve potential matrix effects.

G cluster_0 A Problem Observed (Low Intensity, Poor Reproducibility) B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 20% ? B->C D No Significant ME Investigate other issues: - Instrument Performance - Sample Degradation - Ionization Efficiency C->D No E Implement Mitigation Strategy C->E Yes F Option 1: Improve Sample Cleanup (SPE, LLE) E->F G Option 2: Optimize Chromatography E->G H Option 3: Implement Correction (SIL-IS, Standard Addition) E->H I Re-evaluate Matrix Effect F->I G->I H->I I->E ME > 20% J Validated Method I->J ME < 20%

Caption: A troubleshooting workflow for identifying and mitigating matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for removing matrix interferences. The following table summarizes the effectiveness of common techniques for biological fluids.

Sample Preparation MethodPrincipleAdvantagesDisadvantagesTypical Matrix Effect (%)
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Non-selective, significant matrix effects remain (especially from phospholipids), no analyte concentration.[2]-50% to -80%
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Good selectivity, can concentrate analyte, removes salts and proteins.[12][13]Can be labor-intensive, requires large solvent volumes.-20% to -50%
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.High selectivity, excellent cleanup, can concentrate analyte, high recovery.[4][14]Can be more time-consuming and costly to develop.[3]< -15%

Note: Matrix Effect (%) is calculated as [(Response in Matrix / Response in Solvent) - 1] * 100. Negative values indicate ion suppression. Values are illustrative and vary by analyte and matrix.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment

This protocol details how to quantitatively measure the matrix effect for a flavonoid (e.g., quercetin) in human plasma.

Materials:

  • Blank human plasma (screened to be free of quercetin).

  • Quercetin (B1663063) standard stock solution (1 mg/mL in methanol).

  • Working solutions of quercetin.

  • Acetonitrile (ACN) with 0.1% formic acid.

  • Water with 0.1% formic acid.

  • SPE cartridges (e.g., C18).

Methodology:

  • Prepare Solution A (Standard in Solvent):

    • Take 90 µL of mobile phase (e.g., 50:50 ACN:Water).

    • Spike with 10 µL of a quercetin working solution to achieve a final concentration of 50 ng/mL.

  • Prepare Solution B (Standard in Extracted Matrix):

    • Extract Blank Plasma: Take 100 µL of blank human plasma and perform your validated sample extraction procedure (e.g., protein precipitation followed by SPE).

    • Evaporate and Reconstitute: Evaporate the final extract to dryness under nitrogen. Reconstitute the residue in 90 µL of mobile phase.

    • Spike: Add 10 µL of the same quercetin working solution used in Step 1 to the reconstituted blank extract.

  • Analysis:

    • Inject equal volumes of Solution A and Solution B into the LC-MS/MS system under identical conditions.

    • Record the peak area for quercetin from both injections.

  • Calculation:

    • Matrix Effect (ME) % = (Peak Area of Solution B / Peak Area of Solution A) * 100%

    • A value of 100% indicates no matrix effect.

    • A value < 80% indicates significant ion suppression.

    • A value > 120% indicates significant ion enhancement.

Visualization of Key Concepts

Logical Relationship: Internal Standard Correction

Stable isotope-labeled internal standards are the preferred method for correcting matrix effects. They co-elute with the analyte and are affected by ion suppression or enhancement in the same way, ensuring the ratio of analyte to internal standard remains constant.

G cluster_0 Without Internal Standard cluster_1 With Stable Isotope Labeled (SIL) Internal Standard A Analyte Signal (in clean solvent) C Observed Signal (in matrix) INACCURATE A->C Ideal B Co-eluting Matrix Causes Ion Suppression B->C Suppresses D Analyte Signal G Observed Analyte Signal (Suppressed) D->G E SIL-IS Signal H Observed SIL-IS Signal (Suppressed) E->H F Co-eluting Matrix Causes Ion Suppression F->G Suppresses F->H Suppresses I Ratio (Analyte / SIL-IS) Remains Constant ACCURATE QUANTIFICATION G->I H->I

Caption: How a SIL internal standard corrects for matrix-induced ion suppression.

References

Technical Support Center: Optimization of Ultrasonic-Assisted Extraction of Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ultrasonic-assisted extraction (UAE) of polyphenols.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
Low Polyphenol Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for extracting the target polyphenols.[1][2] 2. Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may not effectively solvate the polyphenols. Conversely, an excessively high ratio can reduce extraction efficiency.[1][3] 3. Incorrect Ultrasonic Parameters: The ultrasonic power, frequency, or extraction time may not be optimized for your specific sample matrix.[4] 4. Degradation of Polyphenols: Excessive temperature or prolonged extraction time can lead to the degradation of heat-sensitive polyphenols.[5][6] 5. Inadequate Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration.1. Optimize Solvent: Test a range of ethanol (B145695) or methanol (B129727) concentrations (e.g., 30-80%) to find the optimal polarity for your sample.[2] Aqueous mixtures are often more effective than pure solvents. 2. Adjust Ratio: Experiment with different solid-to-liquid ratios. A common starting point is 1:20 to 1:60 g/mL.[1][3] 3. Optimize Ultrasonic Conditions: Systematically vary the ultrasonic power/amplitude and extraction time. A shorter duration with higher intensity may be more effective. 4. Control Temperature: Use a cooling water bath to maintain a consistent and optimal temperature, generally between 30-60°C.[5] 5. Reduce Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area available for extraction.
Inconsistent or Irreproducible Results 1. Variable Temperature: Fluctuations in the ultrasonic bath temperature can significantly affect extraction efficiency.[7] 2. Non-homogenous Sample: Inconsistent particle size or distribution of the plant material can lead to variable results. 3. Inconsistent Probe/Transducer Position: The position of the ultrasonic probe or the sample within the bath can alter the intensity of sonication. 4. Solvent Evaporation: Loss of solvent during the extraction process can alter the solid-to-liquid ratio.1. Maintain Constant Temperature: Use a temperature-controlled ultrasonic bath or a cooling system to ensure a stable temperature throughout the extraction. 2. Ensure Homogeneity: Thoroughly mix and sieve the ground plant material to ensure a uniform particle size. 3. Standardize Positioning: Mark the position of the probe or sample container to ensure consistent placement in every experiment. 4. Prevent Evaporation: Cover the extraction vessel to minimize solvent loss, especially when using volatile solvents or higher temperatures.
Extract Appears Degraded (e.g., color change) 1. Oxidation: Polyphenols can be susceptible to oxidation, which can be accelerated by heat and prolonged exposure to air.[5] 2. Thermal Degradation: High temperatures generated by the ultrasonic process can break down the chemical structure of polyphenols.[6] 3. Sonochemical Degradation: High-intensity ultrasound can generate free radicals that may degrade the extracted compounds.1. Minimize Air Exposure: Work quickly and consider using inert gas (e.g., nitrogen) to blanket the extraction vessel. 2. Lower Temperature: Conduct the extraction at a lower temperature, even if it requires a slightly longer extraction time.[6] 3. Optimize Ultrasonic Power: Use the lowest effective ultrasonic power to minimize the generation of free radicals. Consider using pulsed ultrasound to reduce the overall energy input.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of ultrasonic-assisted polyphenol extraction.

Q1: What is the most critical parameter to optimize for efficient polyphenol extraction?

A1: While all parameters are important, the solvent concentration often has the most significant impact on polyphenol yield.[9] The polarity of the solvent must be well-matched to the polarity of the target polyphenols. Aqueous solutions of ethanol or methanol (typically 50-80%) are often more effective than the pure solvents.[2][10]

Q2: How does ultrasonic power and frequency affect the extraction process?

A2: Ultrasonic power, or amplitude, directly influences the intensity of cavitation, which is the primary mechanism for cell wall disruption and enhanced mass transfer.[4] Higher power can increase extraction rates, but excessive power can lead to polyphenol degradation. Lower frequencies (e.g., 20-40 kHz) generally produce larger cavitation bubbles and more intense localized energy, which can be more effective for disrupting plant tissues.[11]

Q3: What is the optimal temperature range for ultrasonic-assisted extraction of polyphenols?

A3: The optimal temperature is a balance between increasing the solubility and diffusion rate of polyphenols and preventing their thermal degradation. A temperature range of 30°C to 60°C is generally considered effective for most polyphenol extractions.[5][12] Temperatures above 80°C can lead to significant degradation of many polyphenols.[6]

Q4: How long should the ultrasonic extraction be performed?

A4: The optimal extraction time can vary from a few minutes to over an hour, depending on the plant material and other extraction parameters.[5][13] It is crucial to perform a time-course study to determine the point at which the polyphenol yield plateaus. Prolonged sonication can lead to the degradation of the extracted compounds.

Q5: What is a suitable solid-to-liquid ratio for polyphenol extraction?

A5: The solid-to-liquid ratio affects the concentration gradient, which drives the extraction process. A higher ratio (more solvent) can enhance extraction up to a certain point.[3] Commonly used ratios range from 1:10 to 1:100 g/mL.[3][13] For example, a ratio of 1:60 g/mL has been found to be optimal in some studies.[1]

Data Presentation: Optimized UAE Parameters for Polyphenol Extraction

The following table summarizes optimized conditions for ultrasonic-assisted extraction of polyphenols from various sources as reported in the literature.

Plant Material Optimal Ethanol Concentration (%) Optimal Temperature (°C) Optimal Time (min) Optimal Solid-to-Liquid Ratio (mL/g) Polyphenol Yield (mg GAE/g) Reference
Ilex latifolia Leaves5360266035.77[5]
Myrtus communis L. Pericarp70-7.5-241.66[9]
Araticum Peel50-5100 (10 mg/mL)70.16[13]
Mango Seed Kernels-54.7541.82-71.35[12]
Phyllanthus urinaria50--60-[1]
Crude Pollen-40.8514.3033.3 (30 g/L)366.1 (mg GAE/L)[4]
Funtumia elastica Stem Bark75.9963.66193.8621.1282.83[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ultrasonic-Assisted Extraction (UAE) of Polyphenols

This protocol outlines the general steps for extracting polyphenols from a plant matrix using an ultrasonic bath or probe.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 50-80% ethanol in water)

  • Beakers or flasks

  • Ultrasonic bath or probe sonicator with temperature control

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (e.g., 0.45 µm)

  • Volumetric flasks

Procedure:

  • Sample Preparation: Weigh a precise amount of the dried, powdered plant material.

  • Solvent Addition: Add a specific volume of the chosen extraction solvent to the plant material in an appropriate vessel to achieve the desired solid-to-liquid ratio.

  • Ultrasonication: Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture. Set the desired temperature, time, and ultrasonic power/amplitude.

  • Centrifugation: After extraction, centrifuge the mixture to separate the solid residue from the supernatant.

  • Filtration: Filter the supernatant to remove any remaining fine particles.

  • Storage: Store the final polyphenol extract in a dark, airtight container at a low temperature (e.g., 4°C or -20°C) until further analysis.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection A Weigh Dried Plant Material B Add Extraction Solvent A->B C Ultrasonication (Set Time, Temp, Power) B->C D Centrifugation C->D E Filtration D->E F Collect Supernatant (Polyphenol Extract) E->F

Caption: Workflow for Ultrasonic-Assisted Extraction of Polyphenols.

Determination of Total Polyphenol Content (Folin-Ciocalteu Assay)

This spectrophotometric assay is widely used to quantify the total phenolic content in an extract.[14][15]

Materials:

  • Polyphenol extract

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

  • Gallic acid (for standard curve)

  • Distilled water

  • Test tubes or 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Standard Curve: Prepare a series of gallic acid solutions of known concentrations (e.g., 0-500 mg/L) to create a standard curve.

  • Reaction Mixture:

    • In a test tube or microplate well, add a small volume of the polyphenol extract or gallic acid standard.

    • Add a specific volume of Folin-Ciocalteu reagent (diluted, e.g., 1:10 with water) and mix.

    • After a short incubation period (e.g., 5 minutes), add a specific volume of sodium carbonate solution and mix well.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30-120 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 765 nm using a spectrophotometer.

  • Quantification: Determine the total polyphenol content of the extract by comparing its absorbance to the gallic acid standard curve. Results are typically expressed as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).

Folin_Ciocalteu_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Mix Extract/Standard with Folin-Ciocalteu Reagent B Add Sodium Carbonate Solution A->B C Incubate in Dark B->C D Measure Absorbance (at ~765 nm) C->D E Plot Standard Curve (Gallic Acid) D->E F Calculate Total Polyphenol Content E->F

Caption: Workflow for the Folin-Ciocalteu Assay.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the polyphenol extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16][17][18][19][20]

Materials:

  • Polyphenol extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Test tubes or 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Solutions: Prepare a stock solution of DPPH and dilute it to a working concentration with an absorbance of approximately 1.0 at 517 nm. Prepare a series of dilutions of the polyphenol extract and the positive control.

  • Reaction:

    • In a test tube or microplate well, add a specific volume of the polyphenol extract or positive control.

    • Add a specific volume of the DPPH working solution and mix.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. A color change from deep violet to light yellow indicates radical scavenging.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The results can also be expressed as an IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

DPPH_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Mix Extract/Control with DPPH Solution B Incubate in Dark A->B C Measure Absorbance (at ~517 nm) B->C D Calculate % Scavenging Activity C->D E Determine IC50 Value D->E

Caption: Workflow for the DPPH Radical Scavenging Assay.

Signaling Pathway Visualization

Polyphenols exert their beneficial effects, in part, by modulating cellular signaling pathways involved in the antioxidant response. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[21][22][23][24]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When cells are exposed to oxidative stress (which can be mitigated by antioxidants like polyphenols), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[21][24][25]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Keap1_degraded Keap1 (Degraded) Nrf2_Keap1->Keap1_degraded Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation OxidativeStress Oxidative Stress (ROS) OxidativeStress->Nrf2_Keap1 Inhibition ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription AntioxidantEnzymes Antioxidant Enzymes AntioxidantGenes->AntioxidantEnzymes Translation AntioxidantEnzymes->OxidativeStress Neutralizes

Caption: The Nrf2-ARE Antioxidant Response Pathway.

References

Validation & Comparative

Quercetin-3-O-arabinoside vs. Quercetin Aglycone: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivities of Quercetin-3-O-arabinoside and its parent compound, quercetin (B1663063) aglycone. The presence of an arabinose sugar moiety significantly influences the molecule's absorption, metabolism, and interaction with cellular targets, leading to distinct biological activity profiles. This document synthesizes experimental data on their comparative bioavailability, antioxidant, anti-inflammatory, and anticancer properties.

Key Differences in Bioactivity: An Overview

While quercetin aglycone often demonstrates higher potency in in vitro assays due to its free hydroxyl groups, its poor water solubility and rapid metabolism can limit its in vivo efficacy.[1][2] Glycosylation, as seen in this compound, can modulate these properties. The sugar moiety can improve stability and alter absorption pathways, although it may reduce direct radical scavenging activity compared to the aglycone form.[3][4] The ultimate bioactivity in vivo is a complex interplay between absorption, metabolism, and the intrinsic activity of the parent compound and its metabolites.

Bioavailability

The bioavailability of quercetin is notoriously poor in its aglycone form but is significantly influenced by the type of sugar attached in its glycoside forms.[5] Quercetin glycosides are typically more water-soluble than the aglycone.

Quercetin glycosides like glucosides are often more readily absorbed in the small intestine than the aglycone.[6] Specific enzymes at the brush border, such as lactase phlorizin (B1677692) hydrolase, can hydrolyze the sugar moiety, releasing quercetin aglycone for passive absorption.[2] However, the nature of the sugar is critical; for instance, quercetin-3-glucoside (B1262563) has been shown to be better absorbed than the aglycone in rats, while glycosides with rhamnose are poorly absorbed.[6][7] While direct comparative bioavailability data for this compound is less common, it is understood that deglycosylation is a necessary step for absorption.[2]

Table 1: Comparative Bioavailability Data from Animal Studies

CompoundAnimal ModelDosageKey FindingsReference
Quercetin Aglycone Rats20 mg equiv.Plasma concentration (4h): 1.7 ± 1.8 µM[7]
Quercetin-3-glucoside Rats20 mg equiv.Plasma concentration (4h): 33.2 ± 3.5 µM (Significantly higher than aglycone)[7]
Rutin (Quercetin-3-rutinoside) Rats20 mg equiv.Plasma concentration (4h): ~3 µM[7]

Note: Data for this compound was not available in the reviewed literature. Quercetin-3-glucoside is presented as a well-studied glycoside for comparison.

Antioxidant Activity

Quercetin aglycone is a potent antioxidant, an activity attributed to its specific chemical structure, including a hydroxyl group at C3, a double bond between C2-C3, and polyhydroxylated aromatic rings.[8] These features are crucial for scavenging reactive oxygen species (ROS).[1]

Glycosylation at the 3-position, as in this compound, blocks one of the key functional groups, which can lead to reduced antioxidant activity in direct chemical assays.[4] However, the glycoside can still exert antioxidant effects in vivo after being metabolized back to the aglycone. Furthermore, the sugar substituent can improve the stability of the molecule, helping to maintain its antioxidant potential after digestion.[3]

Table 2: Comparative In Vitro Antioxidant Activity

CompoundAssayIC50 ValueKey FindingsReference
Quercetin DPPH Radical Scavenging16.23 µg/mLSignificantly higher activity[9]
Quercetin-3,3',4'-triacetate DPPH Radical Scavenging325.57 µg/mLLower activity than aglycone[9]
Quercetin Lipid Peroxidation Inhibition5.25 µg/mLSignificantly higher activity[9]
Quercetin-3,3',4'-triacetate Lipid Peroxidation Inhibition161.5 µg/mLLower activity than aglycone[9]

Note: Data for this compound was not available. Data for an acetylated quercetin derivative is shown to illustrate the effect of modifying hydroxyl groups.

Anti-inflammatory Activity

Both quercetin and its glycosides exhibit significant anti-inflammatory properties.[10] The primary mechanism involves the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which control the expression of pro-inflammatory genes.[10][11] Quercetin has been shown to inhibit the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β and down-regulate enzymes like COX-2 and iNOS.[11][12]

While the aglycone is a potent inhibitor, glycosides also demonstrate significant effects. For instance, a study on a modified quercetin derivative (Quercetin-3,3',4'-triacetate) showed significantly higher in vivo anti-inflammatory activity than quercetin itself, suggesting that modifications can enhance specific biological functions despite reducing in vitro antioxidant capacity.[9]

Anticancer Activity

Quercetin aglycone is widely recognized for its anticancer potential, acting on multiple hallmarks of cancer.[13] It can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis by modulating numerous signaling pathways, including PI3K/Akt, MAPK/ERK, and p53.[14][15][16][17] It demonstrates toxicity against cancer cells with minimal effect on normal cells.[13]

The anticancer efficacy of quercetin glycosides is generally considered to be dependent on their conversion to the aglycone. The free hydroxyl groups on the quercetin structure are critical for its interaction with molecular targets in cancer cells.[15] Therefore, the aglycone form is typically more potent in in vitro cancer cell line studies.

Table 3: Comparative Anticancer Activity (IC50 Values in µM)

CompoundCell LineCancer TypeIC50 ValueReference
Quercetin A549Lung Cancer10-60 µM (Dose-dependent effects)[17]
Quercetin HepG2Liver CancerEffective at reducing proliferation[17]
Quercetin A375MelanomaEffective inhibitor of proliferation[17]

Note: Direct comparative IC50 data for this compound vs. aglycone in the same study is limited. The anticancer effects of the aglycone are well-documented across various cell lines.[15][16]

Other Bioactivities

Soluble Epoxide Hydrolase (sEH) Inhibition: A study specifically identified this compound as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Inhibition of sEH is a therapeutic target for cardiovascular and inflammatory diseases.

Table 4: Soluble Epoxide Hydrolase (sEH) Inhibition

CompoundIC50 ValueInhibition ModeReference
This compound 39.3 ± 3.4 µMMixed[18]

Visualizing the Comparison

G cluster_1 Products This compound Quercetin-O-Arabinose Quercetin Quercetin Aglycone This compound->Quercetin Hydrolysis (e.g., by β-glucosidases) Arabinose Arabinose

Caption: Hydrolysis of this compound.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB / IκBα (Inactive Complex) IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Quercetin Quercetin Aglycone Quercetin->IKK Inhibits Quercetin->NFKB Inhibits

Caption: Quercetin's inhibition of the NF-κB pathway.

G

Caption: Workflow for an in vitro anti-inflammatory assay.

Experimental Protocols

Bioavailability Study in Rats
  • Objective: To determine the plasma concentration of quercetin metabolites after oral administration of different quercetin forms.

  • Subjects: Male Wistar rats (n=6 per group).

  • Procedure:

    • Rats were fasted overnight.

    • Four groups received a meal containing 20 mg of quercetin equivalents supplied as either aglycone, quercetin-3-glucoside, quercetin-3-rhamnoside, or rutin.[7]

    • Blood samples were collected at specified time points (e.g., 4 hours post-meal).[7]

    • Plasma was separated and treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites back to the aglycone form.[7]

    • Quercetin concentration was quantified by HPLC with UV detection at 370 nm.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Objective: To measure the in vitro antioxidant capacity of the test compounds.

  • Procedure:

    • A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.[4]

    • Various concentrations of the test compounds (Quercetin and its glycosides) are prepared in a suitable solvent.[4]

    • The test compound solutions are mixed with the DPPH working solution.

    • The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer (typically at 517 nm). The decrease in absorbance indicates radical scavenging activity.

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is calculated.

Anti-inflammatory Assay in Macrophages
  • Objective: To assess the ability of compounds to inhibit the production of inflammatory mediators in immune cells.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

    • The cells are incubated for a longer period (e.g., 24 hours).

    • The culture supernatant is collected to measure the concentration of inflammatory markers like nitric oxide (NO), TNF-α, and IL-6 using methods like the Griess assay or ELISA kits.[10]

    • Cell lysates can also be collected to analyze the expression of proteins like iNOS and COX-2 via Western blot.[10]

Conclusion

The choice between this compound and quercetin aglycone for research and development depends on the specific biological target and intended application.

  • Quercetin Aglycone: Generally exhibits superior potency in in vitro antioxidant and anticancer assays. Its activity is well-documented across numerous cellular pathways. However, its practical application is often hampered by poor bioavailability.

  • This compound: May show lower direct activity in in vitro chemical assays due to the blocked 3-hydroxyl group. However, its glycosidic nature could potentially improve stability and modify its absorption profile in vivo. After absorption and metabolic cleavage of the arabinose sugar, it releases the active aglycone. Its specific activity as a soluble epoxide hydrolase inhibitor presents a unique therapeutic avenue not typically associated with the aglycone.

Future research should focus on direct, head-to-head comparisons of the bioavailability and in vivo efficacy of this compound against the aglycone to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Bioavailability of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin (B1663063), a potent antioxidant flavonoid, has garnered significant attention for its therapeutic potential. However, its clinical efficacy is intrinsically linked to its bioavailability, which varies substantially depending on its glycosidic form. This guide provides an objective comparison of the bioavailability of common quercetin glycosides—rutin, isoquercitrin (B50326), and the enzymatically modified isoquercitrin (EMIQ)—supported by experimental data to inform research and development in this area.

Key Findings on Bioavailability

The bioavailability of quercetin is primarily dictated by the sugar moiety attached to the quercetin aglycone. Quercetin glucosides, such as isoquercitrin, are more readily absorbed in the small intestine. This is in contrast to quercetin rutinosides, like rutin, which are poorly absorbed in the small intestine and rely on microbial enzymes in the colon for the cleavage of the rhamnose-glucose disaccharide, leading to delayed and reduced overall absorption.[1] To enhance bioavailability, enzymatically modified isoquercitrin (EMIQ), a mixture of quercetin monoglucoside and its alpha-oligoglucosides, has been developed and has demonstrated significantly improved absorption.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from human and animal studies, illustrating the differences in bioavailability among quercetin aglycone and its various glycosides. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in study design, dosage, and subject species.

Compound Dosage Cmax (µM) Tmax (h) AUC (µM·h) Relative Bioavailability Species Reference
Quercetin Aglycone50 mg/kg~1.5~0.5~2.61.0Rat[2][3]
Rutin (Quercetin-3-O-rutinoside)200 mg0.3 ± 0.3 µg/mL7.0 ± 2.9-LowHuman[4][5]
Isoquercitrin (Quercetin-3-O-glucoside)100 mg2.12 ± 1.63 µg/mL0.7 ± 0.39.7 ± 9.1Higher than RutinHuman[5][6]
EMIQ (Enzymatically Modified Isoquercitrin)-40-fold > Quercetin-18-fold > Quercetin~17-44 times > Quercetin/RutinAnimal[7]

Note: µg/mL values from the source have been presented as reported. Conversion to µM requires the molecular weight of the measured analyte (quercetin conjugates), which is not always specified in the cited abstracts.

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies conducted in humans and animals. A typical experimental protocol for such a study is outlined below.

Study Design

A randomized, crossover study design is frequently employed to minimize inter-individual variability.[4][5] This design involves administering different quercetin formulations (e.g., quercetin aglycone, rutin, isoquercitrin, EMIQ) to the same group of subjects with a washout period between each treatment.

Subjects

Studies are typically conducted in healthy human volunteers or animal models such as rats.[2][3][5] Participants are often required to adhere to a low-flavonoid diet for a specified period before and during the study to minimize baseline levels of quercetin in plasma.

Sample Collection and Analysis

Blood samples are collected at various time points after administration of the quercetin formulation. Plasma is separated and treated with enzymes like β-glucuronidase and sulfatase to hydrolyze quercetin conjugates back to the aglycone form for total quercetin measurement.

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying quercetin in plasma.

  • Extraction: Plasma samples are typically prepared using solid-phase extraction (SPE) to isolate quercetin and its metabolites.[8]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or acetic acid) is employed.[8][9][10]

  • Detection:

    • UV Detection: Quercetin is detected at its absorption maximum of around 370-375 nm.[8][9][10]

    • Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, HPLC is coupled with a mass spectrometer (LC-MS/MS).[11][12]

Visualizing the Pathways

To better understand the journey of quercetin glycosides in the body, the following diagrams illustrate the experimental workflow for a typical bioavailability study and the metabolic pathway of quercetin absorption.

experimental_workflow cluster_study_design Study Design cluster_procedure Experimental Procedure cluster_data_analysis Data Analysis subject_pool Healthy Volunteers randomization Randomization subject_pool->randomization group_A Group A: Quercetin Glycoside 1 randomization->group_A group_B Group B: Quercetin Glycoside 2 randomization->group_B group_C Group C: Quercetin Glycoside 3 randomization->group_C admin Oral Administration randomization->admin washout Washout Period washout->randomization group_A->washout Crossover group_B->washout Crossover group_C->washout Crossover blood_sampling Timed Blood Sampling admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep hydrolysis Enzymatic Hydrolysis plasma_sep->hydrolysis extraction Solid-Phase Extraction hydrolysis->extraction analysis HPLC Analysis extraction->analysis pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC) analysis->pk_params bioavailability Relative Bioavailability Calculation pk_params->bioavailability stats Statistical Analysis bioavailability->stats

Experimental workflow for a quercetin bioavailability study.

quercetin_metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_colon Colon rutin Rutin colonic_hydrolysis Microbial Hydrolysis rutin->colonic_hydrolysis Poor absorption in small intestine isoquercitrin Isoquercitrin quercetin_aglycone Quercetin Aglycone isoquercitrin->quercetin_aglycone Lactase Phlorizin Hydrolase (LPH) & β-glucosidases quercetin_conjugates Quercetin Conjugates (Glucuronides, Sulfates) quercetin_aglycone->quercetin_conjugates UGTs, SULTs, COMT circulating_conjugates Circulating Metabolites quercetin_conjugates->circulating_conjugates Efflux via MRP2, BCRP colonic_hydrolysis->quercetin_aglycone Microbial Enzymes

Absorption and metabolism of quercetin glycosides.

References

A Comparative Analysis of the Antiviral Activities of Quercetin-3-O-arabinoside and Isoquercitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of two prominent quercetin (B1663063) glycosides: Quercetin-3-O-arabinoside (also known as avicularin (B192226) or guaijaverin) and Isoquercitrin (B50326) (quercetin-3-O-glucoside). This objective analysis, supported by experimental data, aims to inform research and development efforts in the pursuit of novel antiviral therapeutics.

Executive Summary

Both this compound and Isoquercitrin, derivatives of the flavonoid quercetin, have demonstrated antiviral activity against a range of viruses. However, the breadth and potency of their effects appear to differ based on the viral target and the specific glycosidic moiety. Isoquercitrin has been more extensively studied and generally exhibits broad-spectrum antiviral activity, with notable efficacy against influenza A, herpesviruses, and several flaviviruses. Its mechanisms of action often involve the inhibition of key viral proteins like hemagglutinin and neuraminidase in influenza virus and the suppression of immediate-early gene expression in herpesviruses. Data for this compound is less abundant, but existing studies suggest a more selective and potentially less potent antiviral profile compared to isoquercitrin.

Quantitative Comparison of Antiviral Activity

The following tables summarize the available quantitative data for the antiviral activity of Isoquercitrin and this compound against various viruses.

Table 1: Antiviral Activity of Isoquercitrin

Virus FamilyVirusCell LineAssay TypeIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
OrthomyxoviridaeInfluenza A/PR/8/34 (H1N1)RAW 264.7Cytopathic Effect3.52 ± 0.34 µg/mL> 25 µg/mL> 7.1[1]
Influenza A (H3N2)RAW 264.7Cytopathic Effect3.92 ± 0.07 µg/mL> 25 µg/mL> 6.4[1]
Influenza A/PR/8/34 (H1N1)-GFPRAW 264.7GFP Expression2.68 ± 0.35 µg/mL> 25 µg/mL> 9.3[1]
Influenza A and BMDCK / VeroPlaque Reduction1.2 µM46 µM38[2][3]
HerpesviridaeVaricella-Zoster Virus (VZV)HFFPlaque Reduction14.4 ± 2.77 µg/mL73.83 ± 21.98 µg/mL5.1[4]
Human Cytomegalovirus (HCMV)HFFPlaque Reduction1.852 ± 1.115 µg/mL73.83 ± 21.98 µg/mL39.9[4]
FlaviviridaeZika Virus (ZIKV)Vero E6Cytopathic Effect1.2 µM> 100 µM> 83[2]
Dengue Virus-2 (DENV-2)Vero-IC50 of 44 µM (NS2B-NS3 protease inhibition)--[2][5]
TogaviridaeMayaro Virus (MAYV)VeroVirus Yield InhibitionIC90 > 100 µg/mL> 100 µg/mL-[6]

Table 2: Antiviral Activity of this compound

Virus FamilyVirusCell LineAssay TypeResultReference
HerpesviridaeVaricella-Zoster Virus (VZV)HFFqPCRReduced viral DNA to ~60% of control at 20 µg/mL[4]
Human Cytomegalovirus (HCMV)HFFqPCRReduced viral DNA to ~75% of control at 20 µg/mL[4]
TogaviridaeMayaro Virus (MAYV)VeroVirus Yield InhibitionDid not show significant antiviral activity[6]

Mechanisms of Antiviral Action

Isoquercitrin

Isoquercitrin exerts its antiviral effects through multiple mechanisms depending on the virus:

  • Influenza A Virus: Isoquercitrin has been shown to inhibit both hemagglutinin (HA) and neuraminidase (NA), two critical surface glycoproteins of the influenza virus.[1][7][8][9] By targeting HA, it can interfere with the virus's attachment and entry into host cells.[1][7][9] Its inhibition of NA hinders the release of newly formed viral particles from infected cells, thus limiting the spread of infection.[1][7][9]

  • Herpesviruses (VZV & HCMV): The primary mechanism of action against these viruses appears to be the suppression of immediate-early (IE) gene expression.[3][4] By inhibiting the transcription of these essential early genes, isoquercitrin effectively halts the viral replication cascade at a very early stage.[3][4]

  • General Mechanism - NF-κB Pathway Inhibition: Like its aglycone, quercetin, isoquercitrin is known to inhibit the NF-κB signaling pathway.[3] Many viruses manipulate the NF-κB pathway to promote their own replication and to induce a pro-inflammatory state. By inhibiting this pathway, isoquercitrin can both reduce viral replication and mitigate virus-induced inflammation.

This compound

The mechanisms of action for this compound are less well-characterized. However, its activity against VZV and HCMV is also suggested to involve the downregulation of immediate-early gene expression, similar to isoquercitrin.[4]

Signaling and Mechanistic Pathways

Below are graphical representations of the key antiviral mechanisms described.

G cluster_0 Influenza Virus Lifecycle cluster_1 Isoquercitrin Inhibition IAV IAV Receptor Sialic Acid Receptor IAV->Receptor Attachment (HA) Host_Cell Host Cell Budding New IAV Host_Cell->Budding Endosome Endosome Receptor->Endosome Entry Replication Viral RNA Replication Endosome->Replication Assembly Virion Assembly Replication->Assembly Assembly->Host_Cell Release (NA) Isoquercitrin_HA Isoquercitrin Isoquercitrin_HA->IAV Inhibits HA Isoquercitrin_NA Isoquercitrin Isoquercitrin_NA->Host_Cell Inhibits NA

Caption: Mechanism of Isoquercitrin against Influenza A Virus.

G cluster_0 Viral Infection & NF-κB Activation cluster_1 Flavonoid Inhibition Virus Virus TLR Toll-like Receptor (TLR) Virus->TLR activates IKK_Complex IKK Complex TLR->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 degrades & releases Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Flavonoid Isoquercitrin or This compound Flavonoid->IKK_Complex inhibits

Caption: Inhibition of the NF-κB Pathway by Quercetin Glycosides.

Experimental Protocols

The following are generalized protocols for key assays used to determine the antiviral activity of this compound and Isoquercitrin. Specific parameters may vary between studies.

Plaque Reduction Assay

This assay is used to quantify the ability of a compound to inhibit virus-induced cell death.

  • Cell Culture: Confluent monolayers of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Human Foreskin Fibroblasts (HFF) for herpesviruses) are prepared in multi-well plates.

  • Virus Infection: Cells are infected with a known amount of virus (expressed as plaque-forming units, PFU) in the presence of serial dilutions of the test compound. A virus-only control is also included.

  • Incubation: After a 1-2 hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) with the test compound. This overlay restricts viral spread to adjacent cells.

  • Plaque Visualization: After several days of incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: The number of plaques in treated wells is counted and compared to the virus control. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50%.

Hemagglutination (HA) Inhibition Assay

This assay is specific for viruses like influenza that can agglutinate red blood cells (RBCs) and is used to assess the inhibition of viral attachment.

  • Reagents: A standardized amount of influenza virus, a suspension of RBCs (typically from chickens or turkeys), and serial dilutions of the test compound are prepared.

  • Assay Procedure: The test compound dilutions are incubated with the virus for a set period. Subsequently, the RBC suspension is added to the mixture in a U-bottom microtiter plate.

  • Observation: If the compound inhibits hemagglutination, the RBCs will settle at the bottom of the well, forming a distinct button. If there is no inhibition, the virus will cross-link the RBCs, forming a lattice structure that appears as a diffuse red mat.

  • Endpoint: The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

  • Substrate: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is commonly used.

  • Enzyme Reaction: The test compound is incubated with a standardized amount of influenza virus (as the source of NA). The MUNANA substrate is then added, and the reaction is allowed to proceed at 37°C.

  • Fluorescence Measurement: NA cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence is measured using a fluorometer.

  • Data Analysis: The reduction in fluorescence in the presence of the compound compared to the virus-only control indicates NA inhibition. The IC50 is the concentration of the compound that inhibits 50% of the NA activity.[1]

Conclusion and Future Directions

The available evidence strongly supports the antiviral potential of isoquercitrin against a variety of viruses, particularly influenza A and human herpesviruses. Its multifaceted mechanism of action, targeting both viral entry and release, as well as host inflammatory responses, makes it a compelling candidate for further preclinical and clinical development.

In contrast, the antiviral activity of this compound is less defined. While it shows some activity against herpesviruses, its efficacy against other viral families appears limited based on current data. More research is needed to fully elucidate its antiviral spectrum and mechanisms of action.

Future studies should focus on:

  • Direct, head-to-head comparisons of the antiviral efficacy of these and other quercetin glycosides against a wider range of viruses.

  • In vivo studies to assess the bioavailability and therapeutic efficacy of these compounds in animal models of viral infection.

  • Detailed mechanistic studies to further delineate the specific molecular targets and signaling pathways modulated by these flavonoids.

By addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of these natural compounds in the fight against viral diseases.

References

A Comparative Guide to Flavonoid Profiles in Selected Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key flavonoids—myricetin, quercetin, and kaempferol (B1673270)—in different plant species, offering quantitative data, detailed experimental methodologies, and an overview of a primary mechanism of action. The objective is to furnish researchers with a baseline for evaluating plant sources for flavonoid-based drug discovery and development.

Quantitative Comparison of Flavonoids

Flavonoids are a diverse group of secondary metabolites in plants, with their type and concentration varying significantly between species and even different parts of the same plant.[1][2] The following table summarizes the content of three common flavonols—myricetin, quercetin, and kaempferol—in the leaves of Moringa oleifera, leaves of Betulae folium (Birch), and flowers of Pruni spinosae flos (Blackthorn). Data is compiled from high-performance liquid chromatography (HPLC) analyses.[3][4][5]

Plant SpeciesPlant PartMyricetin (mg/kg DW)Quercetin (mg/kg DW)Kaempferol (mg/kg DW)Reference
Moringa oleiferaLeaves2921099133[4][5][6]
Betulae foliumLeaves1020TraceTrace[3]
Pruni spinosae flosFlowersNot Detected506012460[3]
DW: Dry Weight

Experimental Protocols

Accurate quantification of flavonoids is critical for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely adopted, reliable method for separating and quantifying individual flavonoid compounds.[7][8]

Protocol: Quantification of Flavonol Aglycones by HPLC

This protocol outlines a common method for the extraction and quantification of myricetin, quercetin, and kaempferol from dried plant material.

I. Sample Preparation and Extraction (Acid Hydrolysis)

  • Milling : Dry the plant material (e.g., leaves, flowers) at 60°C until a constant weight is achieved and grind it into a fine powder.

  • Hydrolysis : To release the flavonoid aglycones from their glycosidic forms, add 2 g of the powdered plant material to 50 mL of 0.1 M Hydrochloric Acid (HCl) in an aqueous methanol (B129727) solution (e.g., 50% methanol).[4]

  • Reflux : Heat the mixture under reflux for 2 hours at 90°C. This step cleaves the sugar moieties from the flavonoid backbone.[4][5]

  • Extraction : After cooling, filter the mixture. The filtrate, containing the flavonoid aglycones, is then evaporated to dryness under a vacuum.

  • Reconstitution : Reconstitute the solid residue in a known volume (e.g., 5 mL) of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[9]

II. HPLC-UV Analysis

  • Chromatographic System : Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Stationary Phase : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[10]

  • Mobile Phase : A gradient elution is employed for optimal separation.

    • Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.[11]

    • A typical gradient might run from 10% B to 70% B over 30-40 minutes.

  • Flow Rate : Maintain a constant flow rate, typically 1.0 mL/min.[11]

  • Detection : Monitor the eluent at a wavelength of 370 nm, which is near the absorption maximum for these flavonols.[4][5]

  • Column Temperature : Maintain the column at a stable temperature, for instance, 30°C.[3]

III. Quantification

  • Standards : Prepare a series of standard solutions of pure myricetin, quercetin, and kaempferol of known concentrations (e.g., 1 to 100 µg/mL).[9]

  • Calibration Curve : Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each compound.

  • Calculation : Inject the prepared plant extract sample. Identify the flavonoid peaks by comparing their retention times with the standards. Quantify the amount of each flavonoid in the sample by interpolating its peak area on the respective calibration curve.

Mechanism of Action: Anti-Inflammatory Signaling Pathway

Flavonoids exert their biological effects by modulating various intracellular signaling pathways.[12] A key mechanism for their anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[13][14] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

The diagram below illustrates how inflammatory stimuli activate the NF-κB pathway and the points at which flavonoids can intervene to suppress the inflammatory response. Flavonoids have been shown to inhibit the IκB kinase (IKK) complex, which prevents the degradation of IκBα and subsequent translocation of NF-κB to the nucleus, thereby down-regulating the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[12][15]

Flavonoid_Anti_Inflammatory_Pathway Flavonoid Inhibition of NF-κB Signaling Pathway cluster_cytoplasm cluster_nucleus Flavonoid Inhibition of NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (TLR4) stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation ikb->invis1 nfkb_complex p65/p50 (NF-κB) nfkb_complex->invis1 nfkb_active Active p65/p50 nucleus Nucleus nfkb_active->nucleus Translocation flavonoids Flavonoids flavonoids->ikk flavonoids->nfkb_active Inhibit Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription inflammation Inflammation genes->inflammation invis1->nfkb_active Release

Flavonoid inhibition of the pro-inflammatory NF-κB signaling pathway.

References

A Comparative Guide to the In Vitro Antioxidant Capacity of Quercetin-3-O-arabinoside and Rutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant capacities of two quercetin (B1663063) glycosides: Quercetin-3-O-arabinoside and rutin (B1680289) (Quercetin-3-O-rutinoside). The information presented herein is supported by experimental data from established antioxidant assays to aid in research and development decisions.

Introduction

Quercetin, a potent antioxidant flavonoid, is commonly found in nature as various glycosides. The type and position of the sugar moiety significantly influence the molecule's antioxidant activity. This guide focuses on a comparative analysis of this compound and rutin, both of which have a sugar substituent at the C3 hydroxyl group of the quercetin aglycone. Understanding their relative antioxidant potential is crucial for applications in pharmacology and nutraceuticals.

Comparative Antioxidant Performance

Direct comparative studies detailing the in vitro antioxidant capacity of this compound against rutin are limited in publicly available literature. However, a substantial body of research has established a clear structure-activity relationship for flavonoids. The antioxidant activity of quercetin and its derivatives is largely attributed to the presence of free hydroxyl groups, particularly the 3-OH group on the C-ring and the catechol group (3',4'-OH) on the B-ring.

Glycosylation at the 3-position, as is the case for both this compound and rutin, generally leads to a decrease in radical scavenging activity compared to the quercetin aglycone. This is because the sugar moiety blocks the key 3-OH group, which is a primary site for hydrogen atom donation to neutralize free radicals.

One study has noted that Quercetin-3-O-α-L-arabinopyranoside demonstrates "significantly strong ABTS radical scavenging activity," suggesting it is an effective antioxidant, though a quantitative comparison with rutin was not provided.

The following table summarizes representative in vitro antioxidant capacity data for rutin and its aglycone, quercetin, illustrating the impact of 3-O glycosylation.

Quantitative Data on Antioxidant Capacity

CompoundAssayIC50 / ActivityKey FindingsReference
Rutin DPPH Radical Scavenging~7.8 µg/mL-[1]
ABTS Radical Scavenging~2.1 µg/mL-[1]
FRAPLower than quercetinRutin showed lower ferric reducing power compared to quercetin.[1]
Quercetin DPPH Radical Scavenging0.55 µg/mLQuercetin demonstrates significantly higher scavenging activity.[1]
ABTS Radical Scavenging1.17 µg/mLQuercetin is a more potent scavenger of the ABTS radical.[1]
FRAP373.95 µM Fe(II)/µgQuercetin exhibits a greater capacity to reduce ferric iron.[1]

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep purple color.

  • Preparation of sample and standard solutions: Prepare a series of concentrations of the test compounds (this compound, rutin) and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.

  • Assay:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well.

    • Include a control well containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a series of concentrations of the test compounds and a standard antioxidant in the appropriate solvent.

  • Assay:

    • Add a small volume (e.g., 10 µL) of the sample or standard solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay.

  • IC50 Determination: Determine the IC50 value from a plot of inhibition percentage against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP reagent:

    • Prepare the following solutions:

      • 300 mM acetate (B1210297) buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

  • Preparation of sample and standard solutions: Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.

  • Assay:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous iron standard curve and is expressed as Fe²⁺ equivalents.

Visualizations

The following diagrams illustrate a typical workflow for in vitro antioxidant assays and the general mechanism of action for phenolic antioxidants.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS, FRAP) Mixing Mixing of Reagents and Samples Reagent_Prep->Mixing Sample_Prep Sample Dilution Series (Test Compounds & Standard) Sample_Prep->Mixing Incubation Incubation (Controlled Time & Temperature) Mixing->Incubation Measurement Spectrophotometric Measurement (Absorbance) Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: General workflow for in vitro antioxidant capacity assays.

Antioxidant_Mechanism Flavonoid Flavonoid (Ar-OH) Free_Radical Free Radical (R•) Flavonoid_Radical Flavonoid Radical (Ar-O•) (Resonance Stabilized) Flavonoid->Flavonoid_Radical Donates H• Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Accepts H•

Caption: Mechanism of radical scavenging by phenolic antioxidants.

Conclusion

Based on established structure-activity relationships, both this compound and rutin are expected to exhibit antioxidant activity, though likely less potent than their aglycone, quercetin. The glycosylation at the 3-OH position in both molecules is the primary determinant of this reduced activity in common in vitro chemical assays. While direct comparative data is scarce, the information provided in this guide, including standardized experimental protocols and a summary of the antioxidant capacity of the structurally related and well-studied compounds rutin and quercetin, offers a valuable framework for researchers and drug development professionals. Further direct comparative studies are warranted to definitively quantify the relative in vitro antioxidant capacities of this compound and rutin.

References

A Comparative Analysis of the Biological Activities of Quercetin Arabinoside and Rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Quercetin (B1663063), a ubiquitous flavonoid found in a variety of fruits and vegetables, is renowned for its diverse pharmacological properties. However, in nature, quercetin predominantly exists in its glycosidic forms, where it is bound to a sugar moiety. The nature and position of this sugar can significantly influence the bioavailability, metabolism, and ultimately, the biological activity of the parent quercetin molecule. This guide provides a detailed comparison of two common quercetin glycosides: quercetin-3-O-arabinoside (also known as avicularin) and quercetin-3-O-rhamnoside (quercitrin), focusing on their differential effects on key biological activities.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. While both quercetin arabinoside and rhamnoside possess antioxidant properties, the nature of the sugar moiety can influence their efficacy.

Quantitative Data Summary: Antioxidant Activity

CompoundAssayIC50 (µg/mL)Source
This compoundABTS Radical ScavengingExhibits strong activity[1][1]
Quercetin-3-O-rhamnoside (Quercitrin)DPPH Radical ScavengingNot specified, but shows activity[2][3][2][3]
Quercetin (Aglycone for reference)DPPH Radical Scavenging0.74

Note: Direct comparative studies with IC50 values for both glycosides in the same assay are limited in the reviewed literature. The data suggests that while both are active, the aglycone, quercetin, is a more potent radical scavenger.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4][5][6][7][8]

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve the test compounds (quercetin arabinoside, quercetin rhamnoside) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.

  • Assay Procedure : In a 96-well plate, mix the test sample dilutions with the DPPH working solution. Include a control with only the solvent and DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [9][10][11][12][13]

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure : Add the test compounds and a standard (e.g., Trolox) at various concentrations to the ABTS•+ working solution.

  • Incubation : Incubate the mixture for a defined period (e.g., 6-30 minutes) at room temperature.

  • Measurement : Measure the decrease in absorbance at 734 nm.

  • Calculation : The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

Both quercetin arabinoside and rhamnoside have demonstrated anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data Summary: Anti-inflammatory Activity

CompoundCell LineKey FindingsSource
This compound (Avicularin)RAW 264.7 macrophagesSuppresses NO and PGE2 production; inhibits ERK signaling pathway.[14][14]
MG-63 osteosarcoma cellsReduces bradykinin-induced expression of IL-1β, IL-6, and TNF-α; inhibits p38 MAPK/NF-κB pathway.[15][15]
Quercetin-3-O-rhamnoside (Quercitrin)EA.hy926 endothelial cellsReduces hypoxia-induced TNF-α levels at concentrations of 6.25 and 25 µg/ml.[2][2]
Bone marrow-derived macrophagesIn vivo, its anti-inflammatory effect is mediated by its conversion to quercetin, which inhibits the NF-κB pathway.[16][16]

Signaling Pathway Diagrams

NF-κB Signaling Pathway Inhibition.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Quercetin_Glycosides Quercetin Arabinoside & Quercetin Rhamnoside Quercetin_Glycosides->MAPK inhibit phosphorylation Genes Pro-inflammatory Genes Transcription_Factors->Genes transcription

MAPK Signaling Pathway Inhibition.
Experimental Protocol

Nitric Oxide (NO) Production Assay (Griess Assay) [17][18][19][20][21]

  • Cell Culture and Treatment : Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation : Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection : After the incubation period, collect the cell culture supernatant.

  • Griess Reaction : In a new 96-well plate, mix the supernatant with Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation and Measurement : Incubate at room temperature for 5-10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification : Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

Anticancer Activity

The anticancer potential of quercetin glycosides is an area of active research. Both arabinoside and rhamnoside derivatives have been shown to inhibit the proliferation of various cancer cell lines, often by inducing apoptosis and causing cell cycle arrest.

Quantitative Data Summary: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µg/mL)Source
This compound (Avicularin)WiDr (Colon Cancer)521.14[22]
Huh7 (Hepatocellular Carcinoma)Decreased proliferation at 25-100 µg/mL[7][18][7][18]
A549 (Lung), HeLa (Cervical), SGC-7901 (Gastric)> 10[7]
Quercetin-3-O-rhamnoside (Quercitrin)PC-3 (Prostate Cancer)12.26 µM (approx. 5.5 µg/mL)[23]
HeLa (Cervical Cancer)46.67[24]
Quercetin (for comparison)HeLa (Cervical Cancer)29.49[24]
A549 (Lung Cancer)8.65 (24h), 7.96 (48h), 5.14 (72h)[25]
HL-60 (Leukemia)~7.7 µM (approx. 2.3 µg/mL) after 96h[11]
MCF-7 (Breast Cancer)73 µM (approx. 22 µg/mL) after 48h[26]
MDA-MB-231 (Breast Cancer)85 µM (approx. 25.7 µg/mL) after 48h[26]

Note: The data indicates that the anticancer activity is cell-line dependent. The rhamnoside appears more potent than the arabinoside in the cell lines tested, and in the case of HeLa cells, the aglycone quercetin is more potent than its rhamnoside derivative.

Experimental Protocol

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity [3][16][25][27][28][29][30][31][32]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation : Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 570 and 600 nm.

  • Data Analysis : Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Antiviral Activity

Flavonoids, including quercetin and its glycosides, have been investigated for their potential to inhibit various viruses. They can interfere with multiple stages of the viral life cycle, from entry into the host cell to replication.

Quantitative Data Summary: Antiviral Activity

CompoundVirusAssayIC50Source
This compound (Avicularin)Varicella-Zoster Virus (VZV)qPCRLess effective than quercetin and isoquercitrin[32]
Human Cytomegalovirus (HCMV)qPCRLess effective than quercetin and isoquercitrin[32]
Quercetin 7-rhamnosidePorcine Epidemic Diarrhea Virus (PEDV)SRB assay0.014 µg/mL[5][20]
Quercetin (for comparison)Japanese Encephalitis Virus (JEV)FFURA212.1 µg/mL[6]
Dengue Virus Type-2 (DENV-2)Post-adsorption assay35.7 µg/mL[33]
Human Cytomegalovirus (HCMV)Plaque-reduction assay5.931 ± 1.195 µg/mL[9]
Varicella-Zoster Virus (VZV)Plaque-reduction assay3.835 ± 0.56 µg/mL[9]

Note: Quercetin 7-rhamnoside shows remarkable potency against PEDV. The antiviral activity is highly virus-specific.

Experimental Protocol

Plaque Reduction Assay [4][26][30][34][35][36]

  • Cell Monolayer Preparation : Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus Infection : Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

  • Adsorption : Allow the virus to adsorb to the cells for a specific period (e.g., 1 hour).

  • Overlay : Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or carboxymethylcellulose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells.

  • Incubation : Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Plaque Visualization : Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Quantification : Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

This comparative guide highlights the distinct biological activity profiles of quercetin arabinoside and quercetin rhamnoside. The nature of the sugar moiety attached to the quercetin backbone significantly influences their potency across different biological assays.

  • Antioxidant Activity : While both glycosides are antioxidants, the aglycone quercetin generally exhibits stronger radical scavenging activity.

  • Anti-inflammatory Activity : Both compounds modulate the NF-κB and MAPK signaling pathways, key regulators of inflammation. Quercitrin's in vivo effect appears to be mediated by its conversion to quercetin.

  • Anticancer Activity : The cytotoxic effects are highly dependent on the cancer cell line. In the limited direct comparisons available, quercetin rhamnoside appears more potent than the arabinoside derivative against certain cancer cells.

  • Antiviral Activity : The antiviral spectrum and potency vary significantly between the two glycosides and are highly virus-specific. Quercetin 7-rhamnoside has demonstrated particularly high potency against a porcine coronavirus.

For researchers and drug development professionals, these findings underscore the importance of considering the specific glycosidic form of a flavonoid when evaluating its therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the selection of the most promising candidates for further preclinical and clinical development.

References

Quercetin-3-O-arabinoside: A Potent Inhibitor of Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Quercetin-3-O-arabinoside on soluble epoxide hydrolase (sEH) with other known inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflow to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound against soluble epoxide hydrolase (sEH) has been evaluated and compared with other natural and synthetic compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.

CompoundTypeIC50 Value
This compound Flavonoid Glycoside39.3 ± 3.4 µM[1][2]
2-Oxopomolic AcidTriterpenoid11.4 ± 2.7 µM[1][2]
Ursolic AcidTriterpenoid84.5 ± 9.5 µM[1][2]
Corosolic AcidTriterpenoid51.3 ± 4.9 µM[1][2]
AUDA (Positive Control)Urea-based inhibitor1.5 ± 1.2 nM[1]

Experimental Protocols

The validation of the inhibitory effect of this compound on sEH involves a series of well-defined experimental procedures.

sEH Inhibition Assay

This assay quantifies the inhibitory activity of a test compound on the sEH enzyme.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • Test compound (e.g., this compound)

  • Substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid - AUDA)

  • 96-well microplate (black for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the sEH assay buffer.

  • Reaction Setup: In a 96-well plate, add the sEH assay buffer to each well.

  • Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the recombinant human sEH enzyme solution to each well and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Measurement: Immediately measure the fluorescence intensity kinetically using a plate reader at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for PHOME) for a defined period (e.g., 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

Enzyme Kinetics Study

To understand the mechanism of inhibition, enzyme kinetic studies are performed.

Procedure:

  • The initial velocity of the enzyme reaction is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

  • The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[1][2] this compound has been identified as a mixed-type inhibitor of sEH.[1][2]

Visualizations

Signaling Pathway of Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with various biological activities.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Bio_Effects_EETs Biological Effects: - Vasodilation - Anti-inflammatory - Cardioprotective EETs->Bio_Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects Inhibitor This compound Inhibitor->sEH Inhibition

Caption: sEH metabolizes EETs to less active DHETs. Inhibition of sEH increases EET levels.

Experimental Workflow for Validating sEH Inhibition

The process of validating the inhibitory effect of a compound like this compound on sEH follows a structured workflow.

sEH_Inhibition_Workflow Start Start: Compound Selection (this compound) Prep Preparation of Serial Dilutions Start->Prep Assay sEH Inhibition Assay Prep->Assay Incubation Incubation with sEH Enzyme Assay->Incubation Substrate_Add Substrate Addition Incubation->Substrate_Add Measurement Kinetic Fluorescence Measurement Substrate_Add->Measurement Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measurement->Data_Analysis IC50 IC50 Value Determination Data_Analysis->IC50 Kinetics Enzyme Kinetic Studies (Lineweaver-Burk/Dixon Plots) Data_Analysis->Kinetics End End: Validated Inhibitory Profile IC50->End Mechanism Determine Inhibition Mechanism (e.g., Mixed-type) Kinetics->Mechanism Mechanism->End

Caption: Workflow for validating sEH inhibition from compound selection to profile.

References

A Comparative Guide to the Cross-Species Metabolism of Quercetin-3-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic fate of Quercetin-3-O-arabinoside, a naturally occurring flavonoid glycoside, across various species. While direct comparative pharmacokinetic data for this compound is limited, this document synthesizes available information on quercetin (B1663063) and its other glycosidic forms to provide a predictive overview of its absorption, distribution, metabolism, and excretion (ADME) in humans, rodents, and the role of gut microbiota.

Executive Summary

This compound, like other quercetin glycosides, is expected to undergo significant metabolism before exerting systemic effects. The primary metabolic pathway involves initial deglycosylation to the aglycone, quercetin, followed by extensive phase II metabolism. Key differences across species are anticipated in the rate and extent of absorption, as well as the profile of circulating metabolites. The gut microbiota plays a crucial role in the initial breakdown of the glycoside, influencing its overall bioavailability.

Data Presentation: Comparative Metabolism of Quercetin Glycosides

Due to the scarcity of specific data for this compound, the following tables summarize findings for quercetin and its more commonly studied glycosides, which can be used to infer the probable metabolic profile of the arabinoside form.

Table 1: Key Enzymes and Transporters Involved in Quercetin Metabolism

Process Enzymes/Transporters Location Function Species Variation
Deglycosylation Lactase phlorizin (B1677692) hydrolase (LPH), β-glucosidasesSmall intestineHydrolysis of the glycosidic bond to release quercetin aglycone.Activity levels can vary between species, affecting the rate of aglycone formation.
Phase I Metabolism Cytochrome P450 enzymes (e.g., CYP1A, CYP2C, CYP3A)Liver, Small intestineLimited hydroxylation and demethylation of the aglycone.Isoform expression and activity differ significantly across species.
Phase II Metabolism UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Catechol-O-methyltransferase (COMT)Small intestine, Liver, KidneyGlucuronidation, sulfation, and methylation of quercetin and its metabolites.The profile of conjugated metabolites can vary significantly between humans and rodents.[1]
Efflux Transport P-glycoprotein (P-gp), Multidrug resistance-associated proteins (MRPs), Breast cancer resistance protein (BCRP)Intestinal epithelia, Liver, KidneyEfflux of quercetin and its conjugates back into the intestinal lumen or into bile and urine.Expression levels and substrate specificities of transporters can differ among species.[2]
Microbial Metabolism Bacterial β-glucosidases, rhamnosidases, and other enzymesColonCleavage of glycosidic bonds and degradation of the quercetin aglycone into smaller phenolic acids.The composition of the gut microbiota is highly variable between individuals and species.[3]

Table 2: Comparative Pharmacokinetic Parameters of Quercetin and its Glycosides (Oral Administration)

Parameter Human Rat Mouse Dog
Bioavailability (%) Quercetin: <1-50 (highly variable)[4]; Quercetin glucosides are generally more bioavailable than rutin (B1680289).[5]Quercetin: ~20[6]; Quercetin-3-O-glucuronide is well absorbed.[7]Data for specific glycosides is limited.Quercetin: ~4; Isoquercitrin is 1.5 times more bioavailable than quercetin.
Tmax (h) Quercetin: 0.5-9 (highly variable depending on the glycoside)[5]Quercetin: ~0.9[7]; Quercetin-3-O-glucuronide: ~3.7[7]Data for specific glycosides is limited.Isoquercitrin: ~1.5
Major Circulating Metabolites Quercetin-3'-sulfate, quercetin-3-O-glucuronide, isorhamnetin-3-O-glucuronide.Quercetin glucuronides and sulfates.[6]Quercetin-3-O-glucuronide is a dominant metabolite after long-term supplementation.[1]Conjugated metabolites of quercetin.
Elimination Half-life (h) ~3.5 for quercetin aglycone[4]; 11-28 for metabolites.[8]~11 for quercetin.Data for specific glycosides is limited.Data for specific glycosides is limited.

Note: The data presented is for various quercetin forms and should be interpreted with caution when extrapolating to this compound. The bioavailability and pharmacokinetic profile of this compound are expected to be influenced by the arabinose sugar moiety.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of flavonoid metabolism. Below are generalized protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are fasted overnight with free access to water.

  • Dosing: this compound is administered orally via gavage at a dose of 50 mg/kg, suspended in a vehicle such as 0.5% carboxymethylcellulose.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein into heparinized tubes at predose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 10 minutes and stored at -80°C until analysis.

  • Urine and Feces Collection: Animals are housed in metabolic cages for 24 hours to collect urine and feces for analysis of excreted metabolites.

  • Sample Analysis: Plasma and urine samples are subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to measure total aglycone concentration. Both hydrolyzed and non-hydrolyzed samples are analyzed by a validated LC-MS/MS method to quantify the parent compound and its major metabolites.[9][10]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental analysis.[7]

In Vitro Intestinal Permeability using Caco-2 Cells
  • Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[11]

  • Transport Assay: The permeability of this compound is assessed in both apical (AP) to basolateral (BL) and BL to AP directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of this compound and its metabolites in the receiver chamber is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[11]

In Vitro Hepatic Metabolism using Liver Microsomes
  • Incubation Mixture: Rat or human liver microsomes (0.5 mg/mL protein) are incubated with this compound (1 µM) in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-regenerating system.[12]

  • Reaction: The reaction is initiated by adding the substrate and incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification: The formation of metabolites (glucuronides, sulfates, and methylated derivatives) is monitored by LC-MS/MS.[13]

Mandatory Visualization

Metabolic_Pathway_of_Quercetin_3_O_arabinoside cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_liver Liver cluster_systemic Systemic Circulation cluster_microbiota Colon (Gut Microbiota) Q3A This compound Quercetin Quercetin (Aglycone) Q3A->Quercetin Deglycosylation (Brush Border/Microbiota Enzymes) Phenolic_Acids Phenolic Acids (e.g., 3,4-dihydroxyphenylacetic acid) Q3A->Phenolic_Acids Metabolites1 Quercetin Glucuronides, Sulfates, Methylated Quercetin Quercetin->Metabolites1 Phase II Metabolism (UGTs, SULTs, COMT) Portal_Metabolites Conjugated Metabolites Metabolites1->Portal_Metabolites Absorption Liver_Metabolites Further Phase II Metabolism Portal_Metabolites->Liver_Metabolites Systemic_Metabolites Circulating Metabolites Liver_Metabolites->Systemic_Metabolites

Caption: General metabolic pathway of this compound.

Experimental_Workflow_Pharmacokinetics start Start dosing Oral Administration of This compound to Animal Model start->dosing sampling Serial Blood, Urine, and Feces Collection dosing->sampling preparation Sample Preparation (Plasma separation, Hydrolysis) sampling->preparation analysis LC-MS/MS Analysis (Quantification of parent & metabolites) preparation->analysis calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) analysis->calculation end End calculation->end

Caption: Workflow for in vivo pharmacokinetic analysis.

Conclusion

The metabolism of this compound is a complex process involving initial deglycosylation and subsequent extensive phase II metabolism, with significant contributions from the gut microbiota. While direct comparative data remains limited, this guide provides a framework for understanding its likely metabolic fate across different species based on the well-established pathways of quercetin and its other glycosides. Further research focusing specifically on this compound is warranted to fully elucidate its pharmacokinetic profile and biological activity. The provided experimental protocols offer a starting point for such investigations.

References

Comparing extraction efficiency of methanol vs ethanol for flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Methanol (B129727) and Ethanol (B145695) for Flavonoid Extraction

For researchers, scientists, and drug development professionals, the choice of solvent is a critical first step in the isolation of bioactive compounds like flavonoids. The efficiency of extraction directly impacts yield, purity, and subsequent biological activity. This guide provides an objective comparison of two of the most common solvents used for flavonoid extraction—methanol and ethanol—supported by experimental data and detailed protocols.

Methanol vs. Ethanol: A Head-to-Head Comparison

The selection between methanol and ethanol is not always straightforward and often depends on the specific type of flavonoid, the plant matrix, and the intended application of the extract.

  • Polarity and Solubility: Both methanol and ethanol are polar protic solvents, making them effective for extracting a wide range of flavonoid types, including polar flavonoid glycosides and less polar aglycones.[1] Methanol is slightly more polar than ethanol, which can sometimes lead to higher extraction yields of highly polar compounds.[2][3] Conversely, ethanol is an excellent solvent for polyphenol extraction and is recognized for its safety in human consumption.[4] Solvent mixtures, such as aqueous methanol or aqueous ethanol (e.g., 70-80%), are often more efficient than pure solvents, as the addition of water can increase the polarity and improve the extraction of a broader range of compounds.[[“]][6][7]

  • Extraction Efficiency: The efficiency of these solvents can be plant-specific. For instance, a study on Annona muricata leaves found that methanol yielded a higher total flavonoid content (9.25 mg QE/g) compared to 70% ethanol (6.79 mg QE/g).[8] Similarly, 80% methanol was found to be the optimal solvent for extracting phenolic compounds with high antioxidant activity from Amomum chinense C. leaves.[9] However, in the case of Moringa Oleifera leaves, 70% ethanol was more effective for extracting flavonoids (1253.12 µg/ml) than 80% methanol (1083.52 µg/ml).[[“]] Furthermore, 100% ethanol yielded the highest total flavonoid content from Limnophila aromatica.[4] This highlights the importance of solvent optimization for each specific plant material.

  • Safety and Toxicity: A significant advantage of ethanol is its low toxicity, making it the preferred solvent for extracts intended for use in food, pharmaceuticals, and nutraceuticals.[10] Methanol, on the other hand, is toxic and can leave hazardous residues if not completely removed.[10][11] Its use requires more stringent safety precautions and handling procedures.[12]

Quantitative Data Summary

The following table summarizes findings from various studies, comparing the extraction efficiency of methanol and ethanol for flavonoids and related phenolic compounds.

Plant SourceTarget Compound(s)Extraction MethodMethanol ResultEthanol ResultConclusionReference
Moringa OleiferaTotal FlavonoidsMaceration1083.52 µg/ml (80%)1253.12 µg/ml (70%) 70% Ethanol is more effective for flavonoids.[[“]]
Limnophila aromaticaTotal FlavonoidsMaceration22.51 mg QCE/g (75%)31.11 mg QCE/g (100%) 100% Ethanol yields the highest flavonoid content.[4]
Annona muricataTotal FlavonoidsMaceration9.25 mg QE/g 6.79 mg QE/g (70%)Methanol yields higher flavonoid content.[8]
Citrus sinensis (pulp)HesperidinAgitation24.77 mg/g dw (90%) 17.9 mg/g dw (90%)90% Methanol is more efficient for hesperidin.[13]
Camellia polyodontaTotal FlavonoidsSonication70% Methanol was most effective for 8 of 14 individual phenolics421.62 mg RE/g DW (70%) 70% Ethanol yielded the highest Total Flavonoid Content.
Averrhoa bilimbiTotal FlavonoidsAgitation341.2 µg QE/g (50%) Lower than 50% Methanol50% Aqueous methanol is superior.[7]
Lavandula maireiTotal FlavonoidsSoxhlet/MacerationSignificantly Higher Lower than MethanolMethanol is the best solvent for extracting flavonoids from this plant.[3]
Seluang Belum RootTotal FlavonoidsMacerationLower than Ethanol6.56% w/w QE Ethanol yields higher flavonoid content, but methanol extract has higher antioxidant activity.
Bergenia ciliataTotal FlavonoidsMaceration17.44 mg QE/g Lower than MethanolMethanol extracts more flavonoids.[2]
Achillea millefoliumTotal FlavonoidsMacerationLower than Ethanol27.13 mg QE/g Ethanol extracts more flavonoids.[2]

Experimental Protocols

Below are generalized protocols for flavonoid extraction and quantification. These should be optimized based on the specific plant material and target flavonoids.

Protocol 1: Solvent Extraction via Maceration

Maceration is a simple and widely used technique for flavonoid extraction.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (or their aqueous solutions, e.g., 70%)

  • Orbital shaker

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Airtight container

Procedure:

  • Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 10 g).

  • Extraction: Place the plant material into an airtight container and add the chosen solvent (methanol or ethanol) at a specified solid-to-solvent ratio (e.g., 1:10 w/v).

  • Agitation: Seal the container and place it on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) at room temperature for a defined period (e.g., 24-72 hours). The container should be protected from light to prevent degradation of light-sensitive compounds.

  • Filtration: After maceration, filter the mixture through filter paper to separate the extract from the solid plant residue. The residue can be re-extracted two more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Storage: The resulting crude extract can be dried completely (e.g., using a freeze-dryer or vacuum oven) and stored in a desiccator in the dark at 4°C for further analysis.

Protocol 2: Determination of Total Flavonoid Content (TFC)

The aluminum chloride colorimetric method is a common spectrophotometric assay for determining TFC.[8]

Materials:

  • Crude plant extract

  • Quercetin (B1663063) (for standard curve)

  • Methanol or Ethanol

  • 10% (w/v) Aluminum chloride (AlCl₃) solution

  • 1 M Potassium acetate (B1210297) solution

  • Distilled water

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of quercetin in the chosen solvent (e.g., methanol) at different concentrations (e.g., 12.5, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the crude extract in the same solvent to obtain a specific concentration (e.g., 1 mg/mL).

  • Reaction Mixture: In a test tube, mix 0.5 mL of the sample or standard solution with 1.5 mL of the solvent, 0.1 mL of 10% AlCl₃, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the mixture at a specific wavelength (typically around 415 nm) using a UV-Vis spectrophotometer. Use a blank solution (without AlCl₃) for background correction.

  • Calculation: Plot the absorbance of the quercetin standards against their concentrations to create a standard curve. Use the equation of the line (y = mx + c) to calculate the flavonoid concentration in the sample. The results are typically expressed as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).

Visualizations

Experimental and Logical Workflows

To better illustrate the processes involved, the following diagrams outline the general workflow for flavonoid extraction and a key signaling pathway influenced by flavonoids.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification plant Plant Material grind Drying & Grinding plant->grind extract Extraction with Methanol or Ethanol grind->extract filter Filtration / Centrifugation extract->filter evap Solvent Evaporation (Rotary Evaporator) filter->evap crude Crude Flavonoid Extract evap->crude analysis Quantification (e.g., TFC) & Activity Assays crude->analysis purify Further Purification (e.g., Chromatography) crude->purify

Caption: General workflow for the extraction and analysis of flavonoids from plant materials.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoids Flavonoids Keap1 Keap1 Flavonoids->Keap1 inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to ARE Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Enzymes initiates transcription Enzymes->ROS neutralizes Protection Cellular Protection Enzymes->Protection

References

Safety Operating Guide

Proper Disposal of Quercetin-3-O-arabinoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Quercetin-3-O-arabinoside, ensuring operational compliance and laboratory safety.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards and disposal recommendations for its parent compound, Quercetin, and general laboratory chemical waste guidelines.[1] Flavonoid compounds share a basic chemical structure, making these guidelines a crucial starting point for safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative that all personnel are thoroughly familiar with the potential hazards associated with Quercetin and its derivatives. Quercetin is classified as a toxic solid if swallowed and can cause skin and eye irritation.[2][3][4] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[5]
Eye Protection Safety glasses with side shields or goggles.[3]
Skin and Body Protection Laboratory coat or long-sleeved clothing.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used for large spills or when dust formation is likely.

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound waste. Adherence to these steps is critical for ensuring the safety of laboratory personnel and the environment.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams.[1][6]

  • Segregate solid waste (e.g., contaminated filter paper, weighing boats, gloves) from liquid waste (e.g., solutions containing the compound).[1]

2. Solid Waste Disposal:

  • Carefully collect all solid waste contaminated with this compound.

  • To prevent the generation of dust, lightly moisten the solid material with a suitable solvent (e.g., 60-70% ethanol) before collection.

  • Place the collected solid waste into a clearly labeled, sealable hazardous waste container.[6] The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Toxic"), and the date of accumulation.[7]

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a dedicated, leak-proof container.[1] The container should be made of a material compatible with the solvents used.[8]

  • Securely seal the container and label it clearly as "Hazardous Waste," including the full chemical name and any solvents present.[7]

  • Store the sealed liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area.[7][8]

4. Storage and Accumulation:

  • Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][8]

  • Ensure all waste containers are kept securely closed except when adding waste.[7][9]

  • The SAA must be inspected weekly for any signs of leakage.[8]

  • Follow institutional and local regulations regarding the maximum volume of hazardous waste allowed to accumulate and the maximum accumulation time.[7]

5. Spill Management:

  • In the event of a spill, immediately evacuate all non-essential personnel from the area.[1]

  • Remove all sources of ignition.[1]

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[1][3]

  • For larger spills, contain the spill and follow your institution's specific hazardous material spill response procedures.[1]

  • All materials used for cleanup must be disposed of as hazardous waste.[1]

6. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[2][9][10]

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company or your institution's Environmental Health and Safety (EHS) department.[7][9]

Disposal Workflow

cluster_0 cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage cluster_4 Final Disposal start Waste Generation (Solid or Liquid) solid_waste Solid Waste (e.g., contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? solid_container Seal in Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Collect in Labeled Leak-Proof Container (Liquid) liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange Pickup by Licensed Disposal Service / EHS storage->disposal

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established guidelines for laboratory chemical waste management and information extrapolated from the Safety Data Sheets of structurally related compounds. Key principles from the following resources have been adapted:

  • Hazardous Waste Management: This involves identifying, segregating, storing, and disposing of hazardous chemicals in accordance with regulations from bodies such as the Environmental Protection Agency (EPA) and local authorities.[7][8][9] The core methodology requires that waste chemicals are treated as hazardous unless explicitly determined to be non-hazardous.[9]

  • Safety Data Sheet (SDS) Analysis: The protocols are informed by the hazard classifications, handling precautions, and disposal considerations found in the SDS for Quercetin.[2][3] These documents provide critical data on toxicity, reactivity, and necessary protective measures.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific waste management policies and your local EHS department for any additional requirements.

References

Personal protective equipment for handling Quercetin-3-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Quercetin-3-O-arabinoside, a plant-derived flavonoid glycoside. Adherence to these procedures is essential to ensure personal safety and proper management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]To prevent skin contact. Leather or cloth gloves are unsuitable as they can absorb the chemical.[2]
Eye Protection Safety glasses with side shields or goggles.[1] A face shield may be required for splash protection during bulk handling.[6]To protect eyes from dust particles and potential splashes.
Body Protection A laboratory coat or a protective suit against pesticides.To protect skin and personal clothing from contamination.
Respiratory Protection Use a respirator with a particle filter if handling large quantities or if dust is generated. Work in a well-ventilated area or under a fume hood.[3]To prevent inhalation of the fine powder, which may cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

2.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use a spatula to handle the powder and avoid generating dust.

2.2. Solubilization:

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed powder.

  • Mixing: Gently swirl or use a magnetic stirrer to dissolve the compound completely. Avoid splashing.

2.3. Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last and disposed of properly.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm to others.

  • Waste Chemical: Unused or waste this compound should be treated as hazardous waste.[4] It must not be disposed of in regular trash or down the drain.[3][4] Collect it in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Powder don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve store Store in a cool, dry place weigh->store Unused Material decontaminate 5. Decontaminate Equipment & Work Area dissolve->decontaminate dispose 6. Dispose of Waste (Chemical & Contaminated PPE) decontaminate->dispose remove_ppe 7. Remove PPE dispose->remove_ppe wash_hands 8. Wash Hands remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.